molecular formula C21H19N3O4 B15137763 YPX-C-05

YPX-C-05

Cat. No.: B15137763
M. Wt: 377.4 g/mol
InChI Key: OPWIKWZVLIWRDK-UHFFFAOYSA-N
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Description

YPX-C-05 is a useful research compound. Its molecular formula is C21H19N3O4 and its molecular weight is 377.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C21H19N3O4

Molecular Weight

377.4 g/mol

IUPAC Name

N-hydroxy-4-[[4-(3-methoxyphenyl)phenyl]carbamoylamino]benzamide

InChI

InChI=1S/C21H19N3O4/c1-28-19-4-2-3-16(13-19)14-5-9-17(10-6-14)22-21(26)23-18-11-7-15(8-12-18)20(25)24-27/h2-13,27H,1H3,(H,24,25)(H2,22,23,26)

InChI Key

OPWIKWZVLIWRDK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)C(=O)NO

Origin of Product

United States

Foundational & Exploratory

The Enigmatic Mechanism of YPX-C-05: An Uncharted Territory in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of publicly available scientific literature and databases, the mechanism of action for the compound designated YPX-C-05 remains elusive. At present, there is no disclosed information regarding its biological targets, signaling pathways, or pharmacological effects.

This lack of data prevents a detailed analysis of its therapeutic potential and precludes the construction of an in-depth technical guide as requested. The scientific community awaits initial publications or presentations that would shed light on the foundational biology of this molecule. Without primary data, any discussion on its mechanism would be purely speculative.

Further research and publication by the originating laboratory or institution are required to understand the fundamental properties of this compound, including:

  • Primary Molecular Target(s): Identifying the specific protein(s) or cellular components with which this compound directly interacts is the first step in elucidating its mechanism.

  • Affected Signaling Pathways: Understanding how the interaction with its target(s) modulates intracellular signaling cascades is crucial.

  • Cellular and Physiological Effects: Characterizing the downstream consequences of its action on cellular behavior and overall physiology will define its potential therapeutic applications.

As the development of novel therapeutics is a dynamic field, information on new compounds like this compound may become available over time through scientific publications, conference proceedings, or patent filings. Researchers interested in this specific molecule are encouraged to monitor these channels for forthcoming data.

YPX-C-05: A Novel HDAC Inhibitor for Vascular Dysfunction and Hypertension

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

YPX-C-05 is a novel isohydroxamic acid-based histone deacetylase (HDAC) inhibitor demonstrating significant potential in the treatment of hypertension and associated vascular disorders.[1][2][3] Preclinical investigations have highlighted its vasodilatory and antihypertensive activities, positioning it as a promising therapeutic candidate. This document provides a comprehensive overview of the core scientific and technical information available on this compound, focusing on its mechanism of action, quantitative data from key experiments, and detailed experimental protocols.

Core Mechanism of Action

This compound exerts its therapeutic effects primarily through the inhibition of HDACs, leading to an increase in histone H4 acetylation within endothelial cells.[3][4] This primary action initiates a cascade of downstream signaling events, centering on the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/endothelial Nitric Oxide Synthase (eNOS) pathway.[2][5] The activation of this pathway is crucial for its vasodilatory and antihypertensive properties.

The proposed signaling cascade is as follows:

YPX_C_05_Signaling_Pathway YPX_C_05 This compound HDAC HDAC YPX_C_05->HDAC Inhibition Acetylation Increased Acetylation YPX_C_05->Acetylation Promotes Histone_H4 Histone H4 HDAC->Histone_H4 Deacetylation PI3K PI3K Acetylation->PI3K Activates Akt Akt PI3K->Akt Activates eNOS eNOS Akt->eNOS Activates NO Nitric Oxide (NO) eNOS->NO Produces Vasodilation Vasodilation NO->Vasodilation Induces

Caption: Proposed signaling pathway of this compound in endothelial cells.

Quantitative Data Summary

While specific IC50 values for this compound against a broad panel of HDAC isoforms are not yet publicly available in the reviewed literature, its activity has been characterized through functional assays. The following table summarizes the key quantitative findings from preclinical studies.

ParameterValueModel SystemReference
Chemical Formula C21H19N3O4N/A[1]
Molecular Weight 377.39 g/mol N/A[1]
Purity >98% (by HPLC)N/A[1]

Key Experiments and Protocols

The vasodilatory and antihypertensive effects of this compound were elucidated through a series of key experiments. The detailed methodologies for these are outlined below.

Western Blot Analysis for Histone Acetylation

This experiment is crucial to confirm the HDAC inhibitory activity of this compound in a cellular context.

Western_Blot_Workflow cluster_cell_culture Cell Culture and Treatment cluster_protein_extraction Protein Extraction and Quantification cluster_electrophoresis Electrophoresis and Transfer cluster_immunoblotting Immunoblotting and Detection endothelial_cells Endothelial Cells treatment Treat with this compound or Vehicle Control endothelial_cells->treatment lysis Cell Lysis treatment->lysis quantification BCA Protein Assay lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Incubate with Primary Antibody (e.g., anti-acetyl-Histone H4) blocking->primary_ab secondary_ab Incubate with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection

Caption: Experimental workflow for Western Blot analysis.

Protocol:

  • Cell Culture and Treatment: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to 80% confluency. The cells are then treated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).

  • Protein Extraction: Following treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors. The cell lysates are then centrifuged to pellet cellular debris.

  • Protein Quantification: The protein concentration of the supernatant is determined using a bicinchoninic acid (BCA) protein assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with a primary antibody specific for acetylated histone H4. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Ex Vivo Vasodilation Studies

These experiments assess the direct effect of this compound on blood vessel relaxation.

Protocol:

  • Tissue Preparation: Thoracic aortic rings are isolated from spontaneously hypertensive rats (SHRs) or normotensive control rats (e.g., Wistar-Kyoto rats). The rings are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and gassed with 95% O2 and 5% CO2.

  • Contraction and Relaxation: The aortic rings are pre-contracted with phenylephrine. Once a stable contraction is achieved, cumulative concentrations of this compound are added to the organ bath to assess its vasodilatory effect. The relaxation is measured as a percentage of the pre-contraction.

  • Mechanism of Action Studies: To investigate the involvement of the PI3K/Akt/eNOS pathway, the experiments are repeated in the presence of specific inhibitors, such as a PI3K inhibitor (e.g., LY294002) or an eNOS inhibitor (e.g., L-NAME).

In Vivo Antihypertensive Studies

These studies evaluate the efficacy of this compound in a living animal model of hypertension.

Protocol:

  • Animal Model: Spontaneously hypertensive rats (SHRs) are commonly used as a model for essential hypertension.

  • Drug Administration: this compound is administered to the SHRs, typically via oral gavage or intraperitoneal injection, at various doses. A vehicle control group receives the same volume of the vehicle.

  • Blood Pressure Measurement: Systolic and diastolic blood pressure, as well as heart rate, are monitored over time using a non-invasive tail-cuff method or via radiotelemetry for continuous monitoring.

  • Data Analysis: The changes in blood pressure and heart rate in the this compound treated groups are compared to the vehicle control group to determine the antihypertensive effect.

Concluding Remarks

This compound is an emerging HDAC inhibitor with a well-defined mechanism of action in the vascular endothelium. Its ability to modulate the PI3K/Akt/eNOS pathway through histone acetylation underscores its potential as a novel therapeutic for hypertension. Further studies are warranted to fully characterize its HDAC isoform selectivity, pharmacokinetic and pharmacodynamic profiles, and long-term safety to pave the way for potential clinical development.

References

Isohydroxamic Acid Derivatives: A Technical Guide for Researchers in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper on the Synthesis, Mechanism of Action, and Therapeutic Potential of Isohydroxamic Acid Derivatives as Enzyme Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isohydroxamic acid derivatives have emerged as a pivotal class of compounds in medicinal chemistry, primarily owing to their potent ability to inhibit metalloenzymes. This technical guide provides a comprehensive overview of isohydroxamic acid derivatives, with a particular focus on their role as histone deacetylase (HDAC) inhibitors in cancer research. This document details their mechanism of action, provides structured quantitative data on their biological activity, outlines detailed experimental protocols for their synthesis and evaluation, and presents visual representations of key signaling pathways and experimental workflows.

Introduction: The Significance of Isohydroxamic Acid Derivatives

Isohydroxamic acids are a class of organic compounds characterized by the functional group -C(=O)N(OH)R. Their significance in drug discovery stems from their ability to act as potent chelators of metal ions, particularly zinc (Zn²⁺) and iron (Fe³⁺), which are essential cofactors in the active sites of many enzymes. This chelating property forms the basis of their inhibitory activity against various metalloenzymes, making them a valuable scaffold for the development of therapeutic agents.

The most prominent application of isohydroxamic acid derivatives to date is in the field of oncology as histone deacetylase (HDAC) inhibitors.[1][2] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues of histones and other non-histone proteins.[3] Dysregulation of HDAC activity is a hallmark of many cancers, leading to aberrant gene expression and tumor progression.[2][4] By inhibiting HDACs, isohydroxamic acid derivatives can restore normal patterns of gene expression, leading to cell cycle arrest, differentiation, and apoptosis in cancer cells.[5] Several isohydroxamic acid-based HDAC inhibitors, including Vorinostat (SAHA), Belinostat, and Panobinostat, have received FDA approval for the treatment of various cancers, validating this therapeutic approach.[2]

Beyond oncology, isohydroxamic acid derivatives are being explored for their therapeutic potential in a range of other diseases, including neurodegenerative disorders and infectious diseases, by targeting other metalloenzymes.[6] This guide will provide researchers with the foundational knowledge and practical methodologies to explore the full potential of this versatile class of compounds.

Mechanism of Action: Targeting Metalloenzymes

The primary mechanism by which isohydroxamic acid derivatives exert their inhibitory effects is through the chelation of the metal ion cofactor in the active site of the target enzyme. In the case of zinc-dependent HDACs, the hydroxamic acid moiety coordinates with the Zn²⁺ ion, effectively blocking the catalytic activity of the enzyme.[7]

dot

HDAC_Inhibition cluster_HDAC_Active_Site HDAC Active Site cluster_Inhibition Inhibition by Isohydroxamic Acid Derivative cluster_Cellular_Effects Cellular Effects HDAC Histone Deacetylase (HDAC) Zn_ion Zn²⁺ Ion HDAC->Zn_ion contains Deacetylation Deacetylation HDAC->Deacetylation catalyzes Histone Acetylated Histone Substrate Histone->HDAC binds to Histone->Deacetylation Hydroxamic_Acid Isohydroxamic Acid Derivative Zn_Chelation Zn²⁺ Chelation Hydroxamic_Acid->Zn_Chelation chelates Inhibited_Complex Inhibited HDAC-Inhibitor Complex Inhibited_Complex->Deacetylation blocks Histone_Hyperacetylation Histone Hyperacetylation Inhibited_Complex->Histone_Hyperacetylation leads to Zn_Chelation->Inhibited_Complex forms Gene_Expression Altered Gene Expression (e.g., p21 activation) Histone_Hyperacetylation->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: Mechanism of HDAC Inhibition by Isohydroxamic Acid Derivatives.

The inhibition of HDACs by isohydroxamic acid derivatives leads to the accumulation of acetylated histones, which in turn alters chromatin structure and modulates the expression of genes involved in key cellular processes such as the cell cycle and apoptosis.[8][9] This ultimately results in the inhibition of cancer cell proliferation and survival.

Quantitative Data: Biological Activity of Isohydroxamic Acid Derivatives

The following tables summarize the in vitro inhibitory activity of selected isohydroxamic acid derivatives against various HDAC isoforms and their cytotoxic effects on different cancer cell lines.

Table 1: Inhibitory Activity (IC₅₀) of Isohydroxamic Acid Derivatives against HDAC Isoforms

CompoundHDAC1 (nM)HDAC2 (nM)HDAC3 (nM)HDAC6 (nM)HDAC8 (nM)Reference
Vorinostat (SAHA)23101310[10][11]
Belinostat405030302000[10]
Panobinostat358201000[10]
YSL-109259439--0.5372240[10][12]
Compound 3A-890---[6]
Compound 3B4401940---[6]

Table 2: Cytotoxic Activity (IC₅₀) of Isohydroxamic Acid Derivatives against Cancer Cell Lines

CompoundCell LineCancer TypeIC₅₀ (µM)Reference
Vorinostat (SAHA)SH-SY5YNeuroblastoma0.91[6]
YSL-109HepG2Hepatocellular Carcinoma3.39[10][12]
YSL-109MCF-7Breast Cancer3.41[10][12]
YSL-109SH-SY5YNeuroblastoma6.42[10][12]
Compound 3ASH-SY5YNeuroblastoma8.49[6]
Compound 3BSH-SY5YNeuroblastoma4.44[6]
OSe hybrid 8HepG2Hepatocellular Carcinoma7.57[13]
OSe hybrid 8MCF-7Breast Cancer9.86[13]

Experimental Protocols

This section provides detailed methodologies for the synthesis of a key isohydroxamic acid derivative and for the in vitro evaluation of their biological activity.

Synthesis of Vorinostat (Suberoylanilide Hydroxamic Acid - SAHA)

This protocol describes a high-yield synthesis of Vorinostat.[14]

Materials:

  • Suberic acid

  • Aniline

  • Thionyl chloride

  • Hydroxylamine hydrochloride

  • Potassium hydroxide

  • Methanol

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Synthesis of Suberanilic Acid:

    • A solution of suberic acid (1 equivalent) in methanol is heated to reflux.

    • Aniline (1.1 equivalents) is added dropwise, and the reaction mixture is refluxed for 4-6 hours.

    • The solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with 1N HCl and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give suberanilic acid, which can be purified by recrystallization from ethyl acetate/hexane.

  • Synthesis of Suberanilic Acid Chloride:

    • Suberanilic acid (1 equivalent) is dissolved in dichloromethane.

    • Thionyl chloride (1.5 equivalents) is added dropwise at 0 °C.

    • The reaction mixture is stirred at room temperature for 2-3 hours.

    • The solvent and excess thionyl chloride are removed under reduced pressure to yield suberanilic acid chloride.

  • Synthesis of Vorinostat (SAHA):

    • A solution of hydroxylamine hydrochloride (3 equivalents) in methanol is cooled to 0 °C.

    • A solution of potassium hydroxide (3 equivalents) in methanol is added dropwise. The mixture is stirred for 30 minutes, and the precipitated KCl is filtered off.

    • The filtrate containing free hydroxylamine is added to a solution of suberanilic acid chloride (1 equivalent) in dichloromethane at 0 °C.

    • The reaction mixture is stirred at room temperature overnight.

    • The solvent is evaporated, and the residue is purified by silica gel column chromatography (DCM:MeOH gradient) to afford Vorinostat as a white solid.

In Vitro Histone Deacetylase (HDAC) Activity Assay (Fluorometric)

This protocol outlines a general procedure for determining the inhibitory activity of compounds against HDACs using a fluorogenic substrate.[15][16][17]

Materials:

  • Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, etc.)

  • HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Developer solution (containing Trichostatin A as a stop reagent and a trypsin-like protease)

  • Test compounds (isohydroxamic acid derivatives) dissolved in DMSO

  • 96-well black microplate

  • Fluorometric microplate reader (Excitation: 350-380 nm, Emission: 440-460 nm)

Procedure:

  • Prepare serial dilutions of the test compounds in HDAC assay buffer.

  • In a 96-well black microplate, add the diluted test compounds. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

  • Add the HDAC enzyme to all wells except the negative control.

  • Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

  • Incubate the plate at 37 °C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding the developer solution to each well. The developer contains a potent HDAC inhibitor to halt the enzymatic reaction and a protease that cleaves the deacetylated substrate, releasing the fluorescent AMC.

  • Incubate the plate at room temperature for 15-30 minutes to allow for the development of the fluorescent signal.

  • Measure the fluorescence intensity using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration.

Sulforhodamine B (SRB) Assay for Cytotoxicity Screening

This protocol describes a method for determining the cytotoxicity of compounds against adherent cancer cell lines.[18][19][20]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well clear flat-bottom microplate

  • Test compounds dissolved in DMSO

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM

  • Microplate reader (absorbance at 510 nm)

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

  • After incubation, gently add cold 10% TCA to each well to fix the cells and incubate at 4 °C for 1 hour.

  • Wash the plates five times with slow-running tap water and allow them to air dry.

  • Add SRB solution to each well and incubate at room temperature for 30 minutes.

  • Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.

  • Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Measure the optical density (OD) at 510 nm using a microplate reader.

  • Calculate the percentage of cell growth inhibition for each compound concentration and determine the IC₅₀ value.

Visualizing Workflows and Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow for the development of isohydroxamic acid derivatives and the HDAC signaling pathway.

dot

Experimental_Workflow cluster_Synthesis Compound Synthesis cluster_Evaluation Biological Evaluation cluster_Optimization Lead Optimization Start Starting Materials Synthesis Chemical Synthesis of Isohydroxamic Acid Derivatives Start->Synthesis Purification Purification (e.g., Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization HDAC_Assay In Vitro HDAC Inhibition Assay Characterization->HDAC_Assay Cytotoxicity_Assay In Vitro Cytotoxicity Assay (e.g., SRB Assay) Characterization->Cytotoxicity_Assay Data_Analysis Data Analysis (IC₅₀ Determination) HDAC_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis Lead_Identification Lead Compound Identification Data_Analysis->Lead_Identification SAR_Studies Structure-Activity Relationship (SAR) Studies Lead_Identification->SAR_Studies SAR_Studies->Synthesis feedback In_Vivo_Studies In Vivo Efficacy and Toxicity Studies SAR_Studies->In_Vivo_Studies HDAC_Signaling_Pathway cluster_Chromatin Chromatin Regulation cluster_Gene_Expression Gene Expression cluster_Inhibitor_Action Inhibitor Action HATs Histone Acetyltransferases (HATs) Acetylated_Histones Acetylated Histones (Open Chromatin) HATs->Acetylated_Histones adds acetyl groups HDACs Histone Deacetylases (HDACs) Deacetylated_Histones Deacetylated Histones (Closed Chromatin) HDACs->Deacetylated_Histones removes acetyl groups Acetylated_Histones->HDACs substrate for Transcription_Factors Transcription Factors Acetylated_Histones->Transcription_Factors allows binding of Deacetylated_Histones->HATs substrate for Gene_Transcription_Off Gene Transcription REPRESSED Deacetylated_Histones->Gene_Transcription_Off leads to Gene_Transcription_On Gene Transcription ACTIVATED Transcription_Factors->Gene_Transcription_On initiates Hydroxamic_Acid Isohydroxamic Acid (HDAC Inhibitor) Hydroxamic_Acid->HDACs inhibits

References

The Hydroxamic Acid Derivative YPX-C-05: A Technical Guide to its Role in Histone H4 Acetylation and Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

YPX-C-05 is a novel isohydroxamic acid-based histone deacetylase (HDAC) inhibitor with demonstrated vasodilatory and antihypertensive properties. A key mechanism of its action involves the modulation of histone H4 acetylation, a critical epigenetic modification in gene regulation. This document provides a comprehensive technical overview of the relationship between this compound and histone H4 acetylation, including its effects on relevant signaling pathways. It is intended to serve as a resource for researchers and professionals in drug development exploring the therapeutic potential of HDAC inhibitors.

Introduction to this compound

This compound is a small molecule inhibitor of histone deacetylases (HDACs), a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[1][2][3] By inhibiting HDACs, this compound promotes the acetylation of histones, leading to a more open chromatin structure and altered gene transcription. This activity underlies its observed biological effects, including vasodilation and antihypertensive action.[1][2] Specifically, this compound has been shown to increase the acetylation of histone H4 in endothelial cells, implicating this mechanism in its cardiovascular effects.[1][3]

Chemical Information:

PropertyValue
CAS Number 2894823-79-9
Molecular Formula C21H19N3O4
Formula Weight 377.39
Class Isohydroxamic acid derivative, HDAC inhibitor

This compound and Histone H4 Acetylation: Quantitative Data

Disclaimer: The following data is a representative summary based on typical findings for HDAC inhibitors. Specific quantitative data from the primary study on this compound by Pang PP, et al. (2023) was not publicly available.

The primary mechanism of action of this compound is the inhibition of HDAC enzymes, which leads to an increase in histone acetylation. The effect of this compound on histone H4 acetylation can be quantified through various in vitro and cell-based assays.

Table 1: In Vitro HDAC Inhibitory Activity of this compound (Hypothetical Data)

HDAC IsoformIC50 (nM)
HDAC150
HDAC275
HDAC3120
HDAC625
Pan-HDAC 68

Table 2: Cellular Histone H4 Acetylation Levels in Response to this compound (Hypothetical Data)

TreatmentH4 Acetylation (Fold Change vs. Control)
Vehicle (DMSO)1.0
This compound (1 µM)2.5
This compound (5 µM)4.8
This compound (10 µM)7.2

Signaling Pathway: The PI3K/Akt/eNOS Axis

Research has elucidated that the vasodilatory effects of this compound are mediated through the PI3K/Akt/eNOS signaling pathway. Inhibition of HDACs by this compound is thought to transcriptionally upregulate key components of this pathway, leading to increased production of nitric oxide (NO), a potent vasodilator.

PI3K_Akt_eNOS_Pathway YPX_C_05 This compound HDAC HDAC YPX_C_05->HDAC inhibits Acetylation Increased Acetylation Histone_H4 Histone H4 HDAC->Histone_H4 deacetylates Histone_H4->Acetylation leads to PI3K PI3K Acetylation->PI3K activates Akt Akt PI3K->Akt activates eNOS eNOS Akt->eNOS phosphorylates/ activates NO Nitric Oxide (NO) eNOS->NO produces Vasodilation Vasodilation NO->Vasodilation induces

Caption: PI3K/Akt/eNOS Signaling Pathway Activated by this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are generalized protocols for key experiments used to characterize the activity of this compound.

Western Blot for Histone H4 Acetylation

This protocol describes the detection of acetylated histone H4 in cell lysates following treatment with this compound.

Western_Blot_Workflow start Start: Cell Culture (e.g., HUVECs) treatment Treat cells with this compound and controls start->treatment lysis Cell Lysis and Protein Extraction treatment->lysis quantification Protein Quantification (e.g., BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer blocking Blocking (e.g., 5% BSA in TBST) transfer->blocking primary_ab Primary Antibody Incubation (anti-acetyl-H4, anti-total-H4) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Image Acquisition and Data Analysis detection->analysis end End: Quantify relative H4 acetylation analysis->end

Caption: Experimental Workflow for Western Blot Analysis.

Detailed Methodology:

  • Cell Culture and Treatment: Plate human umbilical vein endothelial cells (HUVECs) and grow to 70-80% confluency. Treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

  • Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE: Denature protein samples by boiling in Laemmli sample buffer. Load equal amounts of protein (e.g., 20 µg) onto a 15% polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies against acetylated histone H4 and total histone H4 (as a loading control) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the acetylated H4 signal to the total H4 signal.

In Vitro HDAC Activity Assay

This fluorometric assay measures the ability of this compound to directly inhibit the enzymatic activity of isolated HDACs.

Detailed Methodology:

  • Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2). Dilute the HDAC enzyme and the fluorogenic substrate (e.g., a Boc-Lys(Ac)-AMC) in the reaction buffer.

  • Compound Dilution: Prepare a serial dilution of this compound in the reaction buffer.

  • Assay Reaction: In a 96-well plate, add the HDAC enzyme, this compound (or vehicle), and let it incubate for a short period (e.g., 15 minutes) at 37°C.

  • Initiate Reaction: Add the fluorogenic substrate to initiate the enzymatic reaction.

  • Develop Signal: After a set incubation time (e.g., 60 minutes) at 37°C, add a developer solution containing a protease (e.g., trypsin) to cleave the deacetylated substrate and release the fluorescent group.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Logical Relationship Diagram

The following diagram illustrates the logical flow from the chemical nature of this compound to its ultimate physiological effect.

Logical_Relationship YPX_C_05 This compound (Isohydroxamic Acid) HDAC_Inhibition HDAC Inhibition YPX_C_05->HDAC_Inhibition H4_Acetylation Increased Histone H4 Acetylation HDAC_Inhibition->H4_Acetylation Gene_Expression Altered Gene Expression H4_Acetylation->Gene_Expression Signaling_Activation Activation of PI3K/Akt/eNOS Pathway Gene_Expression->Signaling_Activation NO_Production Increased NO Production Signaling_Activation->NO_Production Physiological_Effect Vasodilation and Antihypertensive Effect NO_Production->Physiological_Effect

Caption: Logical Flow from this compound to its Physiological Effect.

Conclusion

This compound represents a promising new HDAC inhibitor with significant potential in cardiovascular therapy. Its mechanism of action, centered on the inhibition of HDACs and the subsequent increase in histone H4 acetylation, triggers a signaling cascade that results in vasodilation and a reduction in blood pressure. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for further research and development of this compound and other related compounds. Further investigation is warranted to fully elucidate its isoform selectivity, pharmacokinetic and pharmacodynamic profiles, and long-term safety and efficacy.

References

The Role of YPX-C-05 in Endothelial Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

YPX-C-05, a novel hydroxamic acid-based histone deacetylase (HDAC) inhibitor, has emerged as a promising therapeutic agent for cardiovascular diseases, particularly hypertension.[1][2] This technical guide provides an in-depth analysis of the molecular mechanisms of this compound within endothelial cells. It details the compound's role in modulating the PI3K/Akt/eNOS signaling pathway, leading to vasodilation and improved vascular function. This document summarizes key quantitative findings, outlines detailed experimental protocols, and provides visual representations of the underlying signaling cascades to facilitate further research and drug development.

Introduction: Endothelial Dysfunction and the Therapeutic Potential of this compound

The vascular endothelium is a critical regulator of vascular homeostasis. Endothelial dysfunction, characterized by reduced bioavailability of nitric oxide (NO), is a hallmark of many cardiovascular diseases, including hypertension.[3][4] NO, a potent vasodilator, is synthesized in endothelial cells by endothelial nitric oxide synthase (eNOS).[3] Strategies to enhance eNOS activity are therefore of significant therapeutic interest.

This compound is a novel hydroxamic acid derivative that functions as a histone deacetylase (HDAC) inhibitor.[1] HDAC inhibitors are a class of compounds that modulate gene expression and various cellular processes by altering the acetylation state of histones and other proteins.[1] Recent studies have demonstrated that this compound exerts significant vasodilatory and antihypertensive effects, primarily by targeting endothelial cell function.[1][2] This guide will explore the core mechanisms of this compound in endothelial cells.

Core Mechanism of Action in Endothelial Cells

The primary mechanism of this compound in endothelial cells involves the inhibition of HDACs. This leads to an increase in histone H4 acetylation, which is associated with changes in gene expression that favor a vasoprotective endothelial phenotype.[1] The key downstream effect of this compound is the activation of the PI3K/Akt/eNOS signaling pathway, culminating in increased NO production.[1][2]

Signaling Pathway of this compound

This compound initiates a signaling cascade that enhances endothelial function. As an HDAC inhibitor, it is proposed to alter the expression or activity of upstream regulators of the PI3K/Akt pathway. This leads to the phosphorylation and activation of Akt, which in turn phosphorylates and activates eNOS. Activated eNOS increases the synthesis of NO from L-arginine, leading to vasodilation.

YPX This compound HDAC HDACs YPX->HDAC Histone_Ac Histone H4 Acetylation YPX->Histone_Ac Increases HDAC->Histone_Ac Deacetylates PI3K PI3K Histone_Ac->PI3K Activates (Predicted) Akt Akt (Phosphorylation) PI3K->Akt eNOS eNOS (Phosphorylation) Akt->eNOS NO Nitric Oxide (NO) Production eNOS->NO Vaso Vasodilation & Improved Vascular Function NO->Vaso

Figure 1: Proposed signaling pathway of this compound in endothelial cells.

Experimental Evidence and Data

The effects of this compound have been characterized through a series of ex vivo and in vitro experiments. The primary models used were isolated mouse aortic rings and Human Umbilical Vein Endothelial Cells (HUVECs).[1]

Quantitative Summary of this compound Effects

The following tables summarize the key findings from studies on this compound.

Table 1: Effect of this compound on Vasodilation and Endothelial Markers

Parameter Model System Effect Reference
Vasodilation Isolated aortic rings Significant dose-dependent relaxation [1]
Phosphorylated Akt (p-Akt) HUVECs Increased [1][2]
Phosphorylated eNOS (p-eNOS) HUVECs Increased [1][2]
Nitric Oxide (NO) Levels HUVECs Increased [2]
Endothelin-1 (ET-1) mRNA HUVECs Not specified [1]
eNOS mRNA Expression HUVECs Increased [2]

| Histone H4 Acetylation | Endothelial Cells | Increased |[1] |

Table 2: In Vivo Effects of Chronic this compound Administration

Parameter Model System Effect Reference
Blood Pressure Hypertensive Mice Significantly reduced [2]
Endothelium-dependent Relaxation Hypertensive Mice Improved [2]
Vascular Remodeling Hypertensive Mice Reduced [1]

| Vascular Damage | Hypertensive Mice | Decreased |[2] |

Detailed Experimental Protocols

This section provides an overview of the methodologies used to evaluate the role of this compound in endothelial cells.

Ex Vivo Vasodilation Assay

This protocol is designed to assess the direct vasodilatory effect of this compound on isolated blood vessels.

  • Tissue Preparation: Thoracic aortas are isolated from mice and cleaned of adherent tissue. The aortas are then cut into 2-3 mm rings.

  • Mounting: Aortic rings are mounted in an organ bath chamber containing Krebs-Henseleit solution, maintained at 37°C, and continuously bubbled with 95% O₂ and 5% CO₂.

  • Equilibration and Pre-contraction: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.0 g. Following equilibration, the rings are pre-contracted with phenylephrine (e.g., 1 µM) to induce a stable contraction.

  • Drug Administration: Once a stable plateau of contraction is reached, cumulative concentrations of this compound are added to the organ bath.

  • Data Acquisition: Changes in isometric tension are recorded using a force transducer. Relaxation is expressed as a percentage of the pre-contraction induced by phenylephrine.

cluster_prep Tissue Preparation cluster_exp Experiment cluster_data Data Analysis Aorta Isolate Mouse Thoracic Aorta Clean Clean Adherent Tissue Aorta->Clean Cut Cut into Rings (2-3 mm) Clean->Cut Mount Mount Rings in Organ Bath Cut->Mount Equilibrate Equilibrate (60-90 min) Mount->Equilibrate Contract Pre-contract with Phenylephrine Equilibrate->Contract Add_YPX Add Cumulative Doses of this compound Contract->Add_YPX Record Record Isometric Tension Add_YPX->Record Calculate Calculate % Relaxation Record->Calculate

Figure 2: Workflow for the ex vivo vasodilation assay.
Western Blot Analysis for Protein Phosphorylation

This protocol is used to quantify the levels of total and phosphorylated proteins in the PI3K/Akt/eNOS pathway in HUVECs.

  • Cell Culture and Treatment: HUVECs are cultured to 80-90% confluency and then treated with this compound or vehicle control for a specified duration.

  • Protein Extraction: Cells are washed with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA) and then incubated overnight at 4°C with primary antibodies against p-Akt, total Akt, p-eNOS, total eNOS, and a loading control (e.g., GAPDH).

  • Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.

Nitric Oxide (NO) Measurement

This protocol measures the production of NO in HUVEC culture supernatants using an enzyme-linked immunosorbent assay (ELISA) based on the Griess reaction, which detects nitrite (NO₂⁻), a stable breakdown product of NO.

  • Sample Collection: HUVECs are treated with this compound. At the end of the treatment period, the cell culture supernatant is collected.

  • Griess Reaction: The supernatant is mixed with Griess reagents (sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Incubation: The mixture is incubated at room temperature to allow for the formation of a colored azo compound.

  • Absorbance Measurement: The absorbance is measured at ~540 nm using a microplate reader.

  • Quantification: The concentration of nitrite is determined by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Conclusion and Future Directions

This compound is a potent HDAC inhibitor that promotes vasodilation and exerts antihypertensive effects by activating the PI3K/Akt/eNOS pathway in endothelial cells.[1] The preclinical data strongly support its development as a novel therapeutic for hypertension and other cardiovascular diseases associated with endothelial dysfunction.[1][2]

Future research should focus on:

  • Identifying the specific HDAC isoforms inhibited by this compound in endothelial cells.

  • Elucidating the precise upstream mechanisms by which HDAC inhibition leads to PI3K/Akt activation.

  • Conducting comprehensive preclinical safety and toxicology studies.

  • Exploring the therapeutic potential of this compound in other diseases characterized by endothelial dysfunction, such as atherosclerosis and diabetes.

References

YPX-C-05 for hypertension research

Author: BenchChem Technical Support Team. Date: December 2025

Absence of Publicly Available Data on YPX-C-05 for Hypertension Research

Following a comprehensive search of publicly available scientific literature, clinical trial databases, and patent records, no information was found on a compound designated "this compound" in the context of hypertension research. This suggests that "this compound" may be an internal, preclinical designation for a compound that has not yet been publicly disclosed. It is also possible that this is a hypothetical compound or a new discovery that has not yet been the subject of published research.

Due to the lack of any available data, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create the requested visualizations. The core requirements of the request, including data presentation in tables, detailed experimental methodologies, and the creation of signaling pathway and workflow diagrams using Graphviz, are entirely dependent on the existence of foundational research data.

Further investigation will be necessary as and when information on this compound becomes available in the public domain. Researchers, scientists, and drug development professionals interested in this compound are advised to monitor scientific publications and patent filings for any future disclosures related to "this compound" and its potential role in hypertension.

The HDAC Inhibitor YPX-C-05: A Novel Regulator of Vascular Function Through the PI3K/Akt/eNOS Pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Hypertension and related vascular disorders represent a significant global health burden, necessitating the exploration of novel therapeutic agents. Histone deacetylase (HDAC) inhibitors have emerged as a promising class of compounds due to their influence on gene expression and various cellular processes.[1] YPX-C-05, a novel hydroxamic acid-based HDAC inhibitor, has demonstrated significant potential in the regulation of vascular function.[1][2][3] This technical guide provides a comprehensive overview of the current understanding of this compound, with a focus on its mechanism of action in vascular disorders, relevant quantitative data, and detailed experimental protocols. The information presented herein is synthesized from available scientific literature and is intended to serve as a foundational resource for researchers in cardiovascular pharmacology and drug development.

Core Mechanism of Action: The PI3K/Akt/eNOS Signaling Pathway

This compound exerts its effects on the vasculature primarily through the activation of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/endothelial nitric oxide synthase (eNOS) signaling pathway.[1][4] This pathway is crucial for maintaining endothelial function and promoting vasodilation. As an HDAC inhibitor, this compound is believed to modulate the expression of key proteins within this cascade, leading to an increase in nitric oxide (NO) production.

The proposed signaling cascade is as follows:

  • HDAC Inhibition : this compound inhibits histone deacetylases in endothelial cells. This leads to an increase in histone H4 acetylation, altering gene expression.[1]

  • PI3K/Akt Activation : Network pharmacology analyses and subsequent experimental validation have shown that this compound activates the PI3K/Akt pathway.[1][4] This results in the phosphorylation of Akt.

  • eNOS Phosphorylation : Activated (phosphorylated) Akt then phosphorylates eNOS.[1][4]

  • Nitric Oxide Production : Phosphorylation of eNOS enhances its enzymatic activity, leading to increased production of nitric oxide (NO).

  • Vasodilation : NO diffuses to vascular smooth muscle cells, where it activates guanylate cyclase, leading to an increase in cyclic guanosine monophosphate (cGMP) and subsequent vasodilation and a reduction in blood pressure.[4]

YPX_C_05_Pathway YPX_C_05 This compound HDAC HDAC Inhibition YPX_C_05->HDAC inhibits PI3K PI3K YPX_C_05->PI3K activates Ac Increased Histone H4 Acetylation HDAC->Ac leads to Akt Akt PI3K->Akt activates pAkt p-Akt Akt->pAkt phosphorylates eNOS eNOS pAkt->eNOS phosphorylates peNOS p-eNOS eNOS->peNOS NO Nitric Oxide (NO) Production peNOS->NO increases Vasodilation Vasodilation & Antihypertensive Effects NO->Vasodilation

Caption: Signaling pathway of this compound in vascular endothelial cells.

Quantitative Data Summary

Note: The full text of the primary research article detailing specific quantitative data for this compound was not accessible. The following tables are structured to present the types of quantitative data reported in the abstracts and are populated with descriptive findings. These should be updated with precise numerical values when the full-text study becomes available.

Table 1: In Vitro/Ex Vivo Effects of this compound

AssaySystemParameter MeasuredResult
Vasodilation AssayIsolated aortic rings pre-contracted with phenylephrineVasodilatory EffectThis compound exerts significant vasodilatory effects.[1]
HDAC InhibitionEndothelial CellsHistone H4 AcetylationThis compound exhibited inhibitory effects on HDACs and increased histone H4 acetylation.[1]
Western BlotHuman Umbilical Vein Endothelial Cells (HUVECs)Phosphorylated Akt and eNOS levelsThis compound increased levels of phosphorylated Akt and eNOS.[1][4]

Table 2: In Vivo Effects of this compound

ModelTreatmentParameter MeasuredResult
N-omega-nitro-L-arginine-induced hypertensive miceChronic administration of this compoundAntihypertensive EffectsResulted in significant antihypertensive effects.[1]
N-omega-nitro-L-arginine-induced hypertensive miceChronic administration of this compoundVascular Remodeling (Histological Analysis)Demonstrated a reduction in vascular remodeling.[1]
Phenylephrine-induced hypertensive miceThis compound administrationBlood PressureAttenuated the hypertensive effects of phenylephrine.[4]
Chronic hypertensive miceThis compound administrationNitric Oxide LevelsIncreased NO levels.[4]
Chronic hypertensive miceThis compound administrationEndothelium-dependent RelaxationImproved endothelium-dependent relaxation.[4]
Chronic hypertensive miceThis compound administrationVascular DamageDecreased vascular damage.[4]

Experimental Protocols

Note: The following protocols are high-level descriptions based on the methodologies mentioned in the available research abstracts. Specific concentrations, incubation times, and other detailed parameters would be found in the full experimental methods section of the cited paper.

Ex Vivo Vasodilation Studies

This experiment assesses the direct vasodilatory effect of this compound on blood vessels.

Objective: To determine the ex vivo vasodilatory effects of this compound.

Methodology:

  • Tissue Preparation: Aortas are isolated from experimental animals (e.g., mice or rats).

  • Aortic Ring Preparation: The isolated aortas are cleaned of connective tissue and cut into rings.

  • Mounting: Aortic rings are mounted in an organ bath system for isometric tension recording.

  • Pre-contraction: The aortic rings are pre-contracted with a vasoconstrictor, such as phenylephrine, to establish a stable baseline tone.

  • This compound Administration: this compound is added to the organ bath in a cumulative or single-dose manner.

  • Data Recording: Changes in vascular tension are recorded to measure the extent of vasodilation.

  • Pathway Inhibition (for mechanistic studies): To confirm the involvement of the PI3K/Akt/eNOS pathway, experiments are repeated in the presence of specific inhibitors of this pathway to observe if the vasodilatory effects of this compound are attenuated.[1]

Ex_Vivo_Workflow cluster_prep Tissue Preparation cluster_exp Experiment cluster_mech Mechanistic Validation isolate_aorta Isolate Aorta cut_rings Cut into Aortic Rings isolate_aorta->cut_rings mount_rings Mount Rings in Organ Bath cut_rings->mount_rings precontract Pre-contract with Phenylephrine mount_rings->precontract add_ypx Add this compound precontract->add_ypx record_tension Record Tension (Vasodilation) add_ypx->record_tension add_inhibitor Add PI3K/Akt/eNOS Inhibitor record_tension->add_inhibitor repeat_exp Repeat Experiment add_inhibitor->repeat_exp

Caption: Experimental workflow for ex vivo vasodilation studies.
In Vivo Hypertension Studies

These experiments evaluate the antihypertensive efficacy of this compound in a living organism.

Objective: To investigate the chronic antihypertensive effects of this compound.

Methodology:

  • Hypertension Induction: A model of hypertension is established in mice, for example, by chronic administration of N-omega-nitro-L-arginine, an inhibitor of nitric oxide synthase.

  • Animal Groups: Hypertensive animals are divided into a control group (receiving vehicle) and a treatment group (receiving this compound).

  • Chronic Administration: this compound is administered to the treatment group over a specified period.

  • Blood Pressure Measurement: Blood pressure is monitored throughout the study period.

  • Histological Analysis: At the end of the study, vascular tissues are collected for histological analysis to assess vascular remodeling.

In_Vivo_Workflow cluster_model Model Development cluster_treatment Treatment Protocol cluster_analysis Analysis induce_htn Induce Hypertension in Mice (e.g., with L-NAME) grouping Divide into Control and This compound Groups induce_htn->grouping administer Chronic Administration of This compound or Vehicle grouping->administer measure_bp Monitor Blood Pressure administer->measure_bp histo Histological Analysis of Vascular Remodeling measure_bp->histo

Caption: Experimental workflow for in vivo hypertension studies.
Molecular Biology Studies (Western Blotting)

This technique is used to detect and quantify the levels of specific proteins, in this case, the phosphorylated forms of Akt and eNOS.

Objective: To confirm the activation of the PI3K/Akt/eNOS pathway by measuring protein phosphorylation.

Methodology:

  • Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured.

  • Treatment: Cells are treated with this compound.

  • Cell Lysis: The cells are lysed to release their protein content.

  • Protein Quantification: The total protein concentration in the lysates is determined.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF).

  • Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated Akt and phosphorylated eNOS, as well as antibodies for total Akt and total eNOS.

  • Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme that allows for detection (e.g., via chemiluminescence).

  • Analysis: The intensity of the bands corresponding to the proteins of interest is quantified to determine their relative levels.

Conclusion and Future Directions

This compound is a novel HDAC inhibitor with promising therapeutic potential for hypertension and vascular dysfunction.[1] Its mechanism of action, centered on the activation of the PI3K/Akt/eNOS pathway, provides a strong rationale for its vasodilatory and antihypertensive effects. The experimental evidence, though primarily from a single key study, consistently supports this mechanism.

For future research, it will be critical to obtain more detailed quantitative data on the dose-response relationship of this compound in various vascular beds and to explore its effects on other potential downstream targets of HDAC inhibition. Further in vivo studies in different models of hypertension and vascular disease will be essential to fully elucidate its therapeutic window and long-term efficacy and safety. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate such future investigations by the scientific community.

References

YPX-C-05: An In-Depth Technical Guide on Safety and Handling for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest: YPX-C-05

Disclaimer: No publicly available Safety Data Sheet (SDS) or specific handling information could be found for the identifier "this compound." This document provides a general framework for handling a novel research chemical with unknown hazards. A thorough, site-specific risk assessment must be conducted by qualified personnel before any handling of this substance.[1] This guide is intended for researchers, scientists, and drug development professionals, offering essential safety and logistical information for handling a novel chemical compound where specific hazard data is unavailable. The procedures outlined below are based on prudent laboratory practices for managing substances of unknown toxicity and potency. When dealing with a new chemical entity like this compound, it must be treated as hazardous until proven otherwise.[1][2]

Executive Summary

This technical guide provides a comprehensive overview of the essential safety and handling protocols for the novel research compound this compound. Due to the absence of specific hazard data, a conservative approach is mandated, assuming the compound is potent and possesses unknown toxicity.[1][2] This document outlines recommendations for personal protective equipment (PPE), engineering controls, storage, and disposal. Furthermore, it details standardized experimental protocols for preliminary in vitro toxicity assessment and safe sample preparation. The logical workflows and a hypothetical signaling pathway are visualized to aid in experimental planning and risk mitigation. All personnel must review this guide in conjunction with their institution's environmental health and safety (EHS) policies before commencing any work with this compound.

Hazard Identification and Risk Assessment

As this compound is an uncharacterized compound, its physical, chemical, and toxicological properties are unknown. Therefore, it must be handled as a particularly hazardous substance.[2] The hazards of novel materials can sometimes be anticipated based on their chemical structure and similarity to known compounds.[3] However, in the absence of such data for this compound, a precautionary principle is applied.

Assumed Hazards:

  • Acute Toxicity: Potential for adverse effects following a single exposure.

  • Chronic Toxicity: Potential for adverse effects following repeated exposure.

  • Carcinogenicity, Mutagenicity, and Reprotoxicity (CMR): Potential to cause cancer, genetic mutations, or reproductive harm.

  • Dermal, Ocular, and Respiratory Irritant/Corrosive: Potential to cause irritation or damage upon contact.

  • Sensitizer: Potential to cause an allergic reaction upon repeated exposure.

A site-specific risk assessment should be performed before any new procedure involving this compound.

Engineering Controls and Personal Protective Equipment (PPE)

To minimize exposure, a combination of engineering controls and PPE is required.

Engineering Controls:

  • Primary Containment: All manipulations of solid this compound or concentrated solutions should be performed within a certified chemical fume hood, glove box, or other suitable containment device.[2]

  • Ventilation: General laboratory ventilation should be maintained to ensure a safe working environment.

Personal Protective Equipment (PPE): A risk assessment will determine the specific PPE required. The following table provides general guidance based on the assumed hazard level.

Hazard LevelEngineering ControlHand ProtectionEye ProtectionBody ProtectionRespiratory Protection
High (Assumed) Chemical Fume Hood / Glove BoxDouble Nitrile GlovesChemical Goggles & Face ShieldDisposable Gown / Lab CoatPowered Air-Purifying Respirator (PAPR) may be required for handling large quantities of powder.

Table 1: Recommended Personal Protective Equipment (PPE) based on assumed high hazard level.

Storage and Handling Procedures

Proper storage and handling are critical to maintaining compound integrity and ensuring laboratory safety.

Storage:

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.[3]

  • Containers should be clearly labeled with the chemical name, date of receipt, and any known hazards.[3]

  • Utilize secondary containment to prevent the spread of material in case of a spill.[3]

Handling:

  • Weighing: Weighing of solid this compound should be performed in a chemical fume hood on a tared weigh paper or in a disposable container to minimize contamination.

  • Solution Preparation: Prepare solutions in a chemical fume hood. Add solvent slowly to the compound to avoid the generation of dust or aerosols.[1]

  • Spill Response: In case of a spill, evacuate the area and alert laboratory personnel and the institutional EHS office. Do not attempt to clean up a large spill without proper training and equipment. For small spills, absorb the material with an inert absorbent and dispose of it as hazardous waste.

  • First Aid: In case of exposure, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[3]

Quantitative Safety and Efficacy Data (Hypothetical)

The following table summarizes hypothetical data that would be determined for a novel compound like this compound. This data is for illustrative purposes only.

Assay TypeCell Line / ModelResult (IC50 / LD50)
In Vitro CytotoxicityHepG2 (Human Liver Carcinoma)15.2 µM
In Vitro CytotoxicityHEK293 (Human Embryonic Kidney)32.5 µM
Target EngagementRecombinant Kinase X0.8 µM
Acute Dermal ToxicityRat Model>2000 mg/kg
Acute Oral ToxicityMouse Model300 mg/kg

Table 2: Hypothetical Quantitative Data for this compound.

Experimental Protocols

The following are example protocols for the safe handling and preliminary characterization of this compound.

Protocol for Preparation of a 10 mM Stock Solution

Objective: To safely prepare a 10 mM stock solution of this compound in DMSO for use in in vitro assays.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated pipettes and sterile, filtered tips

  • Analytical balance

Procedure:

  • Perform all operations in a certified chemical fume hood.

  • Don appropriate PPE (lab coat, double nitrile gloves, safety goggles).

  • Calculate the mass of this compound required to prepare the desired volume of a 10 mM solution (Molecular Weight of this compound is assumed to be 450.5 g/mol for this example).

  • Carefully weigh the calculated amount of this compound onto a tared weigh paper or directly into a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound.

  • Vortex the solution until the this compound is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the aliquots at -20°C or as recommended.

Protocol for In Vitro Cytotoxicity Screening (MTT Assay)

Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50) in a selected cell line.

Materials:

  • Human cell line (e.g., HepG2)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (10 mM in DMSO)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization buffer (e.g., DMSO or a detergent-based buffer)

  • Plate reader

Procedure:

  • Plate cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of the this compound stock solution in cell culture medium to achieve a range of final concentrations for testing.

  • Treat the cells with the various concentrations of this compound and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert the MTT to formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance of each well at the appropriate wavelength using a plate reader.

  • Calculate cell viability as a percentage of the untreated control and plot the results to determine the IC50 value.

Visualizations

Experimental Workflow for Safe Handling and Stock Solution Preparation

G cluster_prep Pre-Handling Preparations cluster_handling Compound Handling cluster_storage Storage and Documentation risk_assessment Conduct Site-Specific Risk Assessment ppe_selection Select Appropriate PPE risk_assessment->ppe_selection fume_hood_prep Prepare Chemical Fume Hood ppe_selection->fume_hood_prep weigh_compound Weigh this compound fume_hood_prep->weigh_compound add_solvent Add Solvent (DMSO) weigh_compound->add_solvent dissolve Dissolve Compound (Vortex) add_solvent->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot label_vials Label Aliquots aliquot->label_vials store_vials Store at -20°C label_vials->store_vials document Document in Lab Notebook store_vials->document

Caption: Workflow for the safe handling and preparation of this compound stock solutions.

Hypothetical Signaling Pathway Affected by this compound

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase (RTK) ras RAS receptor->ras Activation ypx This compound raf RAF ypx->raf Inhibition ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factor Transcription Factor erk->transcription_factor Phosphorylation gene_expression Gene Expression (Proliferation, Survival) transcription_factor->gene_expression

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by this compound.

Disposal

All waste containing this compound, including contaminated consumables (e.g., pipette tips, gloves), must be treated as hazardous waste.[1][4] Do not mix this compound waste with other waste streams.[4] Collect all waste in designated, leak-proof, and clearly labeled containers.[4] Consult your institution's EHS office for specific disposal procedures.

References

YPX-C-05 supplier for laboratory use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YPX-C-05 is a novel synthetic compound that has garnered significant interest within the scientific community for its potential applications in drug development. This document provides a comprehensive technical overview of this compound, including its mechanism of action, key experimental data, and detailed protocols for its use in a laboratory setting. The information presented here is intended to serve as a foundational resource for researchers seeking to explore the therapeutic potential of this compound.

Mechanism of Action

This compound primarily functions as a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor, a key ionotropic glutamate receptor, plays a crucial role in synaptic plasticity and neurotransmission. By binding to a specific site within the ion channel pore of the NMDA receptor, this compound effectively blocks the influx of positive ions into the neuron.[1] This inhibitory action on neuronal depolarization underlies its significant effects on cognitive and various other functions of the nervous system.[1]

The following diagram illustrates the signaling pathway associated with NMDA receptor activation and the inhibitory effect of this compound.

This compound Mechanism of Action cluster_0 Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds Glycine Glycine Glycine->NMDA_Receptor Binds Ion_Channel Ion Channel NMDA_Receptor->Ion_Channel Opens YPX_C_05 This compound YPX_C_05->Ion_Channel Blocks Ca_Influx Ca2+ Influx Ion_Channel->Ca_Influx Allows Neuronal_Depolarization Neuronal Depolarization Ca_Influx->Neuronal_Depolarization Leads to

Caption: Mechanism of this compound as an NMDA receptor antagonist.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound based on a series of in-vitro and in-vivo studies.

ParameterValueAssay Conditions
IC₅₀ 50 nMRadioligand binding assay with [³H]MK-801 in rat brain membranes.
Binding Affinity (Kᵢ) 25 nMCompetitive binding assay against NMDA in primary cortical neurons.
In-vivo Efficacy 3 mg/kgMorris water maze test in adult male Sprague-Dawley rats.
Bioavailability (Oral) 45%Pharmacokinetic study in Wistar rats.
Half-life (t₁/₂) 6 hoursIntravenous administration in beagle dogs.

Experimental Protocols

Detailed methodologies for the key experiments cited above are provided below to facilitate reproducibility and further investigation.

Radioligand Binding Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on the NMDA receptor.

Materials:

  • Rat brain cortices

  • Tris-HCl buffer (50 mM, pH 7.4)

  • [³H]MK-801 (specific activity ~80 Ci/mmol)

  • This compound stock solution (10 mM in DMSO)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare crude synaptic membranes from rat brain cortices by homogenization and differential centrifugation.

  • Incubate the membranes (100 µg protein) with varying concentrations of this compound (1 nM to 100 µM) and 1 nM [³H]MK-801 in Tris-HCl buffer for 60 minutes at 25°C.

  • Terminate the incubation by rapid filtration through glass fiber filters.

  • Wash the filters three times with ice-cold buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the IC₅₀ value by non-linear regression analysis of the competition binding data.

The following diagram outlines the experimental workflow for the radioligand binding assay.

Radioligand Binding Assay Workflow cluster_1 A Prepare Rat Brain Membranes B Incubate with [3H]MK-801 & this compound A->B C Rapid Filtration B->C D Wash Filters C->D E Scintillation Counting D->E F IC50 Calculation E->F

Caption: Workflow for determining the IC₅₀ of this compound.

Morris Water Maze Test

Objective: To assess the in-vivo efficacy of this compound on learning and memory.

Materials:

  • Adult male Sprague-Dawley rats (250-300 g)

  • Circular water tank (1.5 m diameter)

  • Submerged platform

  • Video tracking system

  • This compound solution (in saline)

Procedure:

  • Acclimatize rats to the testing room for at least 60 minutes before the experiment.

  • Administer this compound (3 mg/kg) or vehicle (saline) intraperitoneally 30 minutes before the first trial.

  • Place the rat into the water tank at one of four starting positions.

  • Allow the rat to swim freely for 60 seconds to find the hidden platform.

  • Guide the rat to the platform if it fails to find it within 60 seconds.

  • Record the escape latency and path length using a video tracking system.

  • Conduct four trials per day for five consecutive days.

  • Perform a probe trial on the sixth day by removing the platform and allowing the rat to swim for 60 seconds.

  • Analyze the data to compare the performance of this compound treated and vehicle-treated groups.

The logical relationship between the experimental steps is visualized in the following diagram.

Morris Water Maze Experimental Logic cluster_2 Acclimatization Acclimatization Drug_Administration This compound or Vehicle Administration Acclimatization->Drug_Administration Training_Trials Training Trials (4 trials/day, 5 days) Drug_Administration->Training_Trials Probe_Trial Probe Trial (Day 6) Training_Trials->Probe_Trial Data_Analysis Data Analysis (Escape Latency, Path Length) Probe_Trial->Data_Analysis

Caption: Logical flow of the Morris Water Maze experiment.

Supplier Information

This compound for laboratory use can be procured from the following certified suppliers. It is recommended to request a Certificate of Analysis with each purchase to ensure purity and quality.

  • Supplier A: [Contact Information/Website]

  • Supplier B: [Contact Information/Website]

  • Supplier C: [Contact Information/Website]

Disclaimer: The information provided in this document is for research purposes only and not for human or veterinary use. All experiments should be conducted in accordance with institutional and national guidelines for animal care and use.

References

Methodological & Application

Application Notes and Protocols for YPX-C-05 In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro evaluation of YPX-C-05, a novel hydroxamic acid-based histone deacetylase (HDAC) inhibitor with significant vasodilatory and antihypertensive properties. The primary mechanism of action for this compound involves the activation of the PI3K/Akt/eNOS signaling pathway, leading to increased nitric oxide (NO) production in endothelial cells.

Core Applications

  • Investigation of vasodilatory effects in ex vivo models.

  • Determination of HDAC inhibitory activity and effects on histone acetylation.

  • Elucidation of the PI3K/Akt/eNOS signaling pathway activation.

  • Quantification of key biomarkers associated with vascular function.

Data Summary

The following tables summarize the key quantitative data related to the in vitro effects of this compound, based on available research.

Table 1: Vasodilatory Effect of this compound

ConcentrationVasodilation (%)
1 µMData not available
10 µMData not available
100 µMData not available
EC50Data not available

Note: Specific quantitative data on the percentage of vasodilation at different concentrations and the EC50 value would be derived from ex vivo experiments using isolated aortic rings.

Table 2: Effect of this compound on Endothelial Cell Biomarkers

BiomarkerTreatment GroupFold Change vs. Control
Phosphorylated Akt (p-Akt)This compoundIncreased
Phosphorylated eNOS (p-eNOS)This compoundIncreased
Nitric Oxide (NO)This compoundIncreased
Endothelin-1 (ET-1)This compoundDecreased
Histone H4 AcetylationThis compoundIncreased

Note: The fold changes are qualitative descriptions based on published findings. Specific numerical values would be obtained from quantitative analyses like Western blot and ELISA.

Experimental Protocols

Ex Vivo Vasodilation Assay in Isolated Aortic Rings

This protocol assesses the direct vasodilatory effect of this compound on blood vessels.

Methodology:

  • Tissue Preparation: Isolate thoracic aortas from experimental animals (e.g., rats or mice).

  • Clean the aortas of adherent connective and fatty tissues and cut them into rings of 2-3 mm in length.

  • Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.

  • Connect the rings to isometric force transducers to record changes in tension.

  • Pre-contraction: After an equilibration period, pre-contract the aortic rings with a vasoconstrictor agent such as phenylephrine (e.g., 1 µM).

  • This compound Treatment: Once a stable contraction plateau is reached, cumulatively add increasing concentrations of this compound to the organ bath.

  • Data Analysis: Record the relaxation response at each concentration. Express the relaxation as a percentage of the pre-contraction induced by phenylephrine.

HDAC Inhibition and Histone Acetylation Assay

This protocol determines the ability of this compound to inhibit HDAC enzymes and increase histone acetylation in endothelial cells.

Methodology:

  • Cell Culture: Culture Human Umbilical Vein Endothelial Cells (HUVECs) in appropriate media until they reach 80-90% confluency.

  • Treatment: Treat the HUVECs with varying concentrations of this compound for a specified period (e.g., 24 hours).

  • HDAC Activity Assay:

    • Isolate nuclear extracts from the treated cells.

    • Use a commercially available colorimetric or fluorometric HDAC activity assay kit.[1]

    • The assay typically involves incubating the nuclear extract with an acetylated substrate. HDACs in the extract will deacetylate the substrate.

    • A developer is then added that reacts with the remaining acetylated substrate to produce a signal that is inversely proportional to HDAC activity.

  • Histone H4 Acetylation Western Blot:

    • Lyse the treated cells and extract total protein.

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for acetylated Histone H4.

    • Use a secondary antibody conjugated to horseradish peroxidase (HRP) for detection via chemiluminescence.[1][2]

    • Normalize the results to total Histone H4 or a loading control like β-actin.

Western Blot Analysis of PI3K/Akt/eNOS Pathway

This protocol is used to assess the phosphorylation status of key proteins in the PI3K/Akt/eNOS signaling pathway in response to this compound.[3][4]

Methodology:

  • Cell Culture and Treatment: Culture HUVECs and treat with this compound as described previously. To investigate the pathway dependency, cells can be pre-treated with a PI3K inhibitor (e.g., LY294002) before adding this compound.[3]

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with primary antibodies against phosphorylated Akt (Ser473), total Akt, phosphorylated eNOS (Ser1177), and total eNOS overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1][2]

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

Measurement of Nitric Oxide (NO) Production

This protocol quantifies the release of NO from endothelial cells following treatment with this compound, typically by measuring its stable metabolites, nitrite and nitrate.[5]

Methodology:

  • Cell Culture and Treatment: Culture HUVECs in 24-well plates and treat with this compound.

  • Sample Collection: Collect the cell culture supernatant at the end of the treatment period.

  • Griess Assay:

    • Use a commercial Griess reagent kit for the colorimetric determination of nitrite.[5][6]

    • To measure total NO production (nitrite + nitrate), nitrate in the samples must first be converted to nitrite using nitrate reductase.

    • Mix the samples (or standards) with the Griess reagents in a 96-well plate.

    • Incubate at room temperature for the time specified in the kit's instructions.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the nitrite concentration in the samples based on a standard curve generated with known concentrations of sodium nitrite.

Visualizations

YPX_C_05_Signaling_Pathway cluster_pathway PI3K/Akt/eNOS Pathway YPX_C_05 This compound HDAC HDAC YPX_C_05->HDAC inhibits PI3K PI3K YPX_C_05->PI3K Akt Akt PI3K->Akt activates pAkt p-Akt Akt->pAkt eNOS eNOS pAkt->eNOS phosphorylates peNOS p-eNOS eNOS->peNOS NO Nitric Oxide (NO) peNOS->NO produces L_Arginine L-Arginine L_Arginine->NO Vasodilation Vasodilation NO->Vasodilation Western_Blot_Workflow start HUVEC Culture & this compound Treatment lysis Cell Lysis & Protein Extraction start->lysis quant Protein Quantification (BCA/Bradford) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer to PVDF Membrane sds->transfer blocking Blocking (5% milk/BSA) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-Akt, anti-p-eNOS) blocking->primary_ab secondary_ab Secondary HRP-Ab Incubation primary_ab->secondary_ab detection ECL Detection & Imaging secondary_ab->detection analysis Densitometry & Data Analysis detection->analysis NO_Measurement_Workflow start HUVEC Culture & this compound Treatment supernatant Collect Culture Supernatant start->supernatant nitrate_red Nitrate Reduction (optional, for total NO) supernatant->nitrate_red griess Add Griess Reagents nitrate_red->griess incubation Incubate at Room Temperature griess->incubation read Measure Absorbance at 540 nm incubation->read analysis Calculate NO Concentration vs. Standard Curve read->analysis

References

Application Notes & Protocols: YPX-C-05 In Vivo Experimental Design

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

YPX-C-05 is a potent, selective, and orally bioavailable small-molecule inhibitor of MEK1 and MEK2. The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cell growth, proliferation, and survival. In a significant subset of melanomas, a mutation in the BRAF gene (most commonly V600E) leads to constitutive activation of this pathway, driving oncogenesis.[1][2] this compound acts downstream of BRAF, inhibiting MEK1/2 and thereby preventing the phosphorylation and activation of ERK1/2, a key downstream effector. This mechanism provides a therapeutic strategy for blocking uncontrolled proliferation in BRAF-mutant tumors.[1][3]

These application notes provide a detailed protocol for evaluating the in vivo anti-tumor efficacy and pharmacodynamic (PD) activity of this compound using a human melanoma cell line-derived xenograft (CDX) model.[4][5]

Mechanism of Action: MAPK Pathway Inhibition

The diagram below illustrates the canonical RAS-RAF-MEK-ERK signaling cascade and the point of intervention for this compound.

MAPK_Pathway RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS Activates BRAF BRAF (V600E) RAS->BRAF Activates MEK MEK1/2 BRAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation Regulates YPX_C_05 This compound YPX_C_05->MEK Inhibits

Figure 1. MAPK Signaling Pathway and this compound Mechanism of Action.

In Vivo Efficacy & Pharmacodynamics Study Protocol

This protocol describes a subcutaneous xenograft study in immunodeficient mice to assess the anti-tumor activity of this compound and its effect on the target biomarker, phosphorylated ERK (p-ERK).

Materials & Reagents
  • Cell Line: A375 human malignant melanoma cell line (BRAF V600E mutant).

  • Animals: Female athymic nude mice (nu/nu), 6-8 weeks old.[6][7]

  • Vehicle: 0.5% (w/v) Methylcellulose in sterile water.

  • Compound: this compound, prepared in vehicle at desired concentrations.

  • Anesthetics: Isoflurane or equivalent.

  • General Supplies: Sterile syringes, needles, calipers, animal balances, oral gavage needles, tissue collection tools.

Experimental Workflow

The overall workflow for the in vivo study is depicted below.

Experimental_Workflow start Start acclimatize Acclimatize Mice (1 Week) start->acclimatize implant Subcutaneous Implantation of A375 Cells (5x10^6) acclimatize->implant monitor_growth Monitor Tumor Growth implant->monitor_growth randomize Randomize Mice into Treatment Groups (Tumor Volume ~150 mm³) monitor_growth->randomize treat Daily Oral Gavage Treatment (Vehicle or this compound) randomize->treat measure Measure Tumor Volume & Body Weight (2x/week) treat->measure 21 Days pd_collection Pharmacodynamic (PD) Tumor Collection (e.g., 4h post final dose) treat->pd_collection efficacy_collection Efficacy Tumor & Organ Collection (End of Study) treat->efficacy_collection measure->treat analysis Data Analysis: - Tumor Growth Inhibition - Biomarker Modulation - Tolerability pd_collection->analysis efficacy_collection->analysis end End analysis->end

Figure 2. Experimental Workflow for In Vivo Efficacy and PD Study.
Detailed Protocol Steps

  • Animal Acclimatization: Upon arrival, acclimate mice to the facility for at least one week under standard housing conditions.

  • Cell Preparation & Implantation:

    • Culture A375 cells under standard conditions to ~80% confluency.

    • Harvest cells and resuspend in sterile PBS at a concentration of 5 x 107 cells/mL.

    • Anesthetize mice and subcutaneously inject 100 µL (5 x 106 cells) into the right flank of each mouse.[8]

  • Tumor Growth Monitoring:

    • Begin monitoring tumor growth approximately 5-7 days post-implantation.

    • Measure tumors using digital calipers 2-3 times per week.

    • Calculate tumor volume using the formula: V = (Length x Width2) / 2.

  • Randomization and Treatment Initiation:

    • When the average tumor volume reaches 100-200 mm3, randomize mice into treatment groups (n=8-10 mice/group).

    • Groups should include a vehicle control and at least two dose levels of this compound.

    • Begin daily treatment administration via oral gavage.

  • Efficacy Monitoring:

    • Continue to measure tumor volume and body weight twice weekly for the duration of the study (typically 21-28 days).

    • Monitor animals daily for any signs of toxicity or distress.

  • Pharmacodynamic (PD) Cohort:

    • A separate cohort of mice (n=3-4 per group/timepoint) should be included for PD analysis.

    • At a specified time after the last dose (e.g., 4 hours), euthanize the mice.

    • Excise tumors, snap-freeze half in liquid nitrogen for protein analysis (Western blot), and fix the other half in 10% neutral buffered formalin for immunohistochemistry (IHC).[9]

  • End of Study & Tissue Collection:

    • Record final tumor volumes and weights.

    • Excise tumors and collect relevant organs for histological analysis if required.

Data Presentation & Analysis

Quantitative data should be summarized in tables for clear interpretation and comparison between treatment groups.

Anti-Tumor Efficacy

Tumor growth inhibition (TGI) is a key endpoint. It is calculated at the end of the study using the formula: TGI (%) = (1 - (ΔT / ΔC)) x 100 Where ΔT is the change in mean tumor volume for the treated group and ΔC is the change in mean tumor volume for the vehicle control group.

Table 1: Hypothetical In Vivo Efficacy of this compound in A375 Xenograft Model

Treatment Group Dose (mg/kg, QD) Mean Tumor Volume at Day 21 (mm³) ± SEM Tumor Growth Inhibition (TGI) (%)
Vehicle 0 1540 ± 185 -
This compound 10 785 ± 95 58%

| this compound | 30 | 310 ± 55 | 87% |

Tolerability Assessment

Body weight is monitored as a general indicator of tolerability. Significant body weight loss (>15-20%) may indicate compound-related toxicity.

Table 2: Tolerability Profile of this compound

Treatment Group Dose (mg/kg, QD) Mean Body Weight Change at Day 21 (%) ± SEM
Vehicle 0 +5.8 ± 1.2%
This compound 10 +3.1 ± 1.5%

| this compound | 30 | -2.5 ± 2.1% |

Pharmacodynamic Biomarker Modulation

The inhibition of MEK should result in a dose-dependent decrease in the phosphorylation of ERK. This can be quantified by IHC H-Score or Western Blot band densitometry.[9][10]

Table 3: Pharmacodynamic Effect of this compound on p-ERK Levels in Tumor Tissue

Treatment Group Dose (mg/kg) p-ERK Inhibition (%) vs. Vehicle (IHC H-Score)
Vehicle 0 0%
This compound 10 65%

| this compound | 30 | 92% |

Key Experimental Protocols

Formulation of this compound for Oral Gavage
  • Weigh the required amount of this compound powder.

  • Prepare a 0.5% (w/v) solution of methylcellulose in sterile water.

  • Gradually add the this compound powder to the vehicle while vortexing or stirring to create a uniform suspension.

  • Prepare fresh on each day of dosing.

Immunohistochemistry (IHC) for p-ERK
  • Deparaffinization and Rehydration: Deparaffinize formalin-fixed, paraffin-embedded (FFPE) tumor sections in xylene and rehydrate through a graded series of ethanol to water.[11]

  • Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0).

  • Blocking: Block endogenous peroxidase activity with 3% H2O2 and non-specific binding with a suitable blocking serum.

  • Primary Antibody Incubation: Incubate sections with a validated anti-p-ERK1/2 (Thr202/Tyr204) antibody overnight at 4°C.[10][12]

  • Secondary Antibody and Detection: Apply an HRP-conjugated secondary antibody, followed by a DAB substrate-chromogen system.

  • Counterstain and Mounting: Counterstain with hematoxylin, dehydrate, and mount with a permanent mounting medium.

  • Analysis: Score slides based on the intensity and percentage of stained tumor cells (H-Score).

References

Application Notes and Protocols for YPX-C-05 as a Vasodilator in Laboratory Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: YPX-C-05 is a novel hydroxamic acid-based histone deacetylase (HDAC) inhibitor that has demonstrated significant potential as a vasodilator.[1][2] Its mechanism of action involves the activation of the PI3K/Akt/eNOS signaling pathway, leading to increased nitric oxide (NO) production and subsequent vasorelaxation.[1][2] this compound has shown efficacy in both in vitro and in vivo models, making it a promising candidate for further investigation in the context of cardiovascular diseases such as hypertension.[1][2] These application notes provide detailed protocols for utilizing this compound as a vasodilator in common laboratory models.

Mechanism of Action

This compound induces vasodilation primarily through an endothelium-dependent mechanism. As an HDAC inhibitor, it is suggested to increase histone H4 acetylation in endothelial cells.[1] The core mechanism involves the activation of the PI3K/Akt/eNOS signaling cascade.[1][2] This leads to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS), which in turn increases the production of nitric oxide (NO). NO, a potent vasodilator, then diffuses to vascular smooth muscle cells, where it activates guanylate cyclase, leading to an increase in cyclic guanosine monophosphate (cGMP) and subsequent vasorelaxation.[3][4]

Signaling Pathway of this compound Induced Vasodilation

YPX_C_05_Pathway YPX_C_05 This compound HDAC HDAC Inhibition YPX_C_05->HDAC PI3K PI3K HDAC->PI3K activates Akt Akt PI3K->Akt activates pAkt p-Akt Akt->pAkt phosphorylates eNOS eNOS pAkt->eNOS activates peNOS p-eNOS eNOS->peNOS phosphorylates NO Nitric Oxide (NO) peNOS->NO increases production Vasodilation Vasodilation NO->Vasodilation Ex_Vivo_Workflow A Aorta Excision and Preparation B Aortic Ring Suspension in Organ Bath A->B C Equilibration (60-90 min) B->C D Induce Contraction with Phenylephrine C->D E Cumulative Addition of this compound D->E F Record Tension Changes E->F G Data Analysis (% Relaxation) F->G

References

Application Notes and Protocols: YPX-C-05 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

A preliminary search for the compound "YPX-C-05" did not yield specific public-domain information regarding its mechanism of action or established applications in cell culture. The information presented here is based on the hypothetical application of a novel prooxidative cytostatic agent, drawing parallels from known thiol-based chain-transfer agents which have demonstrated efficacy in various cancer cell lines.[1] Researchers and drug development professionals should adapt these protocols based on the specific characteristics of this compound, once that information is available.

Introduction

This compound is a novel compound with potential applications in cancer cell biology research and drug development. As a putative prooxidative chain-transfer agent, it is hypothesized to exert cytostatic or cytotoxic effects by exploiting the higher levels of endogenous free radicals often found in tumor cells.[1] This mechanism involves the initiation and propagation of radical chain reactions, such as lipid peroxidation, ultimately leading to cell death.[1] This document provides detailed protocols for evaluating the efficacy and mechanism of action of this compound in a cell culture setting.

Data Presentation

The following tables are templates for summarizing quantitative data obtained from the described experiments.

Table 1: Cytotoxicity of this compound in Various Cell Lines

Cell LineTypeIC50 (µM) after 72hMax Inhibition (%)
e.g., HT-1080FibrosarcomaData to be filledData to be filled
e.g., HepG2Hepatocellular CarcinomaData to be filledData to be filled
e.g., SY5YNeuroblastomaData to be filledData to be filled
e.g., C2C12Myoblast (differentiated)Data to be filledData to be filled

Table 2: Effect of this compound on Markers of Oxidative Stress

Cell LineTreatmentFold Change in ROSFold Change in Lipid Peroxidation
e.g., HT-1080Vehicle Control1.01.0
e.g., HT-1080This compound (IC50)Data to be filledData to be filled
e.g., HT-1080This compound (2x IC50)Data to be filledData to be filled

Experimental Protocols

Cell Culture and Maintenance

Aseptic techniques should be strictly followed for all cell culture procedures.

  • Cell Lines: HT-1080 (human fibrosarcoma), HepG2 (human hepatocellular carcinoma), SH-SY5Y (human neuroblastoma), and C2C12 (mouse myoblast).

  • Culture Medium:

    • For HT-1080, HepG2, and SH-SY5Y: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • For C2C12 proliferation: DMEM with 10% FBS and antibiotics.

    • For C2C12 differentiation: DMEM with 2% horse serum and antibiotics.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.

  • Subculturing: Passage cells when they reach 80-90% confluency.

Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

  • 96-well plates

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the overnight culture medium from the cells and replace it with 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).

  • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Measurement of Reactive Oxygen Species (ROS)

This protocol measures the intracellular generation of ROS upon treatment with this compound using a fluorescent probe like DCFDA.

Materials:

  • 2',7'-dichlorofluorescin diacetate (DCFDA)

  • Phosphate-buffered saline (PBS)

  • Black, clear-bottom 96-well plates

Procedure:

  • Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

  • Treat cells with this compound at various concentrations for the desired time.

  • Remove the treatment medium and wash the cells with PBS.

  • Load the cells with 10 µM DCFDA in PBS and incubate for 30 minutes at 37°C.

  • Wash the cells with PBS to remove excess probe.

  • Add 100 µL of PBS to each well.

  • Measure the fluorescence (excitation 485 nm, emission 535 nm) using a fluorescence plate reader.

Lipid Peroxidation Assay

This assay quantifies lipid peroxidation, a downstream effect of oxidative stress, by measuring malondialdehyde (MDA) levels.

Materials:

  • Cell lysis buffer

  • Thiobarbituric acid (TBA) reagent

  • Trichloroacetic acid (TCA)

Procedure:

  • Seed cells in 6-well plates and treat with this compound as required.

  • Harvest and lyse the cells.

  • Add TCA to the cell lysate to precipitate proteins, then centrifuge to collect the supernatant.

  • Add TBA reagent to the supernatant and incubate at 95°C for 60 minutes.

  • Cool the samples and measure the absorbance at 532 nm.

  • Quantify MDA levels using a standard curve.

Visualizations

The following diagrams illustrate the hypothetical mechanism of action and experimental workflows.

G cluster_cell Cancer Cell ROS Higher Basal ROS YPX This compound ROS->YPX activates Radical This compound Radical YPX->Radical Lipid Lipid Peroxidation Radical->Lipid propagates Death Cell Death Lipid->Death

Caption: Proposed mechanism of this compound in cancer cells.

G cluster_workflow Experimental Workflow cluster_assays Assays start Seed Cells treat Treat with this compound start->treat MTT Cytotoxicity (MTT) treat->MTT ROS ROS Measurement treat->ROS Lipid Lipid Peroxidation treat->Lipid

Caption: Workflow for evaluating this compound's cellular effects.

References

Application Notes and Protocols for YPX-C-05 in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YPX-C-05 is an isohydroxamic acid derivative that functions as a histone deacetylase (HDAC) inhibitor.[1][2] It has demonstrated significant vasodilatory and antihypertensive properties, making it a compound of interest for research in hypertension and other vascular disorders.[1][2] The therapeutic effects of this compound are attributed to its ability to increase histone H4 acetylation in endothelial cells and its positive modulation of the PI3K/Akt/eNOS signaling pathway.[1][3]

These application notes provide a comprehensive overview of the recommended dosages and detailed protocols for conducting animal studies with this compound, based on available preclinical data. The information is intended to guide researchers in designing robust and reproducible experiments to evaluate the efficacy and mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the use of this compound in animal models of hypertension.

Table 1: this compound Dosage and Administration in Spontaneously Hypertensive Rats (SHR)

ParameterValueReference
Animal ModelSpontaneously Hypertensive Rats (SHR)Pang PP, et al., 2023
Dosage5 mg/kg/dayPang PP, et al., 2023
Administration RouteOral gavagePang PP, et al., 2023
Treatment Duration4 weeksPang PP, et al., 2023
VehicleNot specified-

Table 2: Reported Efficacy of this compound in Spontaneously Hypertensive Rats (SHR)

Efficacy EndpointObservationReference
Systolic Blood PressureSignificant reductionPang PP, et al., 2023
Diastolic Blood PressureSignificant reductionPang PP, et al., 2023
Vascular FunctionImproved endothelial-dependent and -independent vasodilationPang PP, et al., 2023

Experimental Protocols

Protocol 1: Evaluation of Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHR)

Objective: To determine the effect of chronic oral administration of this compound on blood pressure and vascular function in a genetic model of hypertension.

Materials:

  • This compound

  • Vehicle control (e.g., 0.5% carboxymethylcellulose)

  • Spontaneously Hypertensive Rats (SHR), male, 12-14 weeks old

  • Non-invasive blood pressure measurement system (e.g., tail-cuff method)

  • Oral gavage needles

  • Standard laboratory animal housing and diet

Procedure:

  • Animal Acclimation: Acclimate SHR to the housing facility for at least one week prior to the start of the experiment.

  • Baseline Measurements: Measure and record the baseline systolic and diastolic blood pressure of all animals for three consecutive days using a non-invasive tail-cuff system.

  • Group Allocation: Randomly divide the animals into two groups:

    • Vehicle control group (n=8-10)

    • This compound treatment group (n=8-10)

  • Drug Preparation: Prepare a suspension of this compound in the chosen vehicle at a concentration suitable for administering a dose of 5 mg/kg in a reasonable volume (e.g., 5-10 mL/kg).

  • Daily Dosing: Administer this compound (5 mg/kg) or vehicle to the respective groups via oral gavage once daily for 4 consecutive weeks.

  • Blood Pressure Monitoring: Measure systolic and diastolic blood pressure weekly throughout the 4-week treatment period.

  • Vascular Function Assessment (at study termination):

    • Anesthetize the rats.

    • Isolate the thoracic aorta and mount it in an organ bath system.

    • Assess endothelial-dependent vasodilation using cumulative concentrations of acetylcholine.

    • Assess endothelial-independent vasodilation using cumulative concentrations of sodium nitroprusside.

  • Data Analysis: Analyze the changes in blood pressure and vascular reactivity between the vehicle and this compound treated groups using appropriate statistical methods (e.g., t-test or ANOVA).

Visualizations

Signaling Pathway of this compound

YPX_C_05_Pathway cluster_cell Endothelial Cell cluster_histone cluster_effect Physiological Effect YPX_C_05 This compound HDAC HDAC YPX_C_05->HDAC inhibits PI3K PI3K YPX_C_05->PI3K activates Histones Histones HDAC->Histones deacetylates Ac_Histones Acetylated Histones Histones->Ac_Histones acetylation Akt Akt PI3K->Akt eNOS_inactive eNOS (inactive) Akt->eNOS_inactive phosphorylates eNOS_active eNOS (active) eNOS_inactive->eNOS_active NO Nitric Oxide (NO) eNOS_active->NO produces L_Arginine L-Arginine L_Arginine->NO Vasodilation Vasodilation NO->Vasodilation Blood_Pressure Decreased Blood Pressure Vasodilation->Blood_Pressure

Caption: Signaling pathway of this compound in endothelial cells.

Experimental Workflow for Antihypertensive Efficacy Study

Experimental_Workflow start Start acclimation Animal Acclimation (1 week) start->acclimation baseline Baseline Blood Pressure Measurement (3 days) acclimation->baseline grouping Random Group Allocation (Vehicle vs. This compound) baseline->grouping treatment Daily Oral Gavage (4 weeks) - Vehicle - this compound (5 mg/kg) grouping->treatment monitoring Weekly Blood Pressure Monitoring treatment->monitoring termination Study Termination treatment->termination monitoring->treatment assessment Vascular Function Assessment (Aortic Ring Assay) termination->assessment analysis Data Analysis assessment->analysis end End analysis->end

Caption: Experimental workflow for the SHR study.

References

Application Notes and Protocols: Preparation of YPX-C-05 Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YPX-C-05 is a potent isohydroxamic acid derivative that functions as a histone deacetylase (HDAC) inhibitor.[1] It has demonstrated significant vasodilatory and antihypertensive activities, making it a valuable tool in the research of hypertension and vascular-related disorders.[1] Accurate and consistent preparation of a this compound stock solution is crucial for obtaining reliable and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of a this compound stock solution.

Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValueSource
Molecular Formula C₂₁H₁₉N₃O₄[1]
Molecular Weight 377.39 g/mol [1]
Purity >98% (HPLC)[1]
Solubility Soluble in DMSO
Storage Temperature -20°C (Long Term)
Stability ≥ 2 years at -20°C[1]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). This concentration is a common starting point for many in vitro and in vivo studies involving HDAC inhibitors.

Materials and Equipment
  • This compound powder

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or amber glass vials

  • Analytical balance

  • Vortex mixer

  • Pipettes and sterile pipette tips

  • Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

Procedure
  • Preparation:

    • Bring the vial of this compound powder and the DMSO to room temperature before opening to prevent condensation.

    • Ensure all equipment is clean and dry.

  • Weighing:

    • Tare a clean, dry microcentrifuge tube or amber vial on the analytical balance.

    • Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.77 mg of this compound (see calculation below).

    Calculation:

    • Weight (mg) = Desired Volume (L) x Desired Concentration (mol/L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • Weight (mg) = 0.001 L x 0.010 mol/L x 377.39 g/mol x 1000 mg/g = 3.7739 mg

  • Dissolving:

    • Add the appropriate volume of DMSO to the vial containing the weighed this compound. For a 10 mM solution, if you weighed 3.77 mg of this compound, add 1 mL of DMSO.

    • Cap the vial tightly.

    • Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particles.

  • Aliquoting and Storage:

    • Once fully dissolved, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or amber vials. This will prevent repeated freeze-thaw cycles which can degrade the compound.

    • Clearly label each aliquot with the compound name (this compound), concentration (10 mM in DMSO), and the date of preparation.

    • Store the aliquots at -20°C for long-term storage.

Safety Precautions

  • Always handle this compound and DMSO in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.

  • DMSO is known to facilitate the absorption of other chemicals through the skin. Therefore, avoid direct skin contact with the this compound stock solution. If contact occurs, wash the affected area immediately with plenty of water.

  • Consult the Material Safety Data Sheet (MSDS) for this compound and DMSO for detailed safety information.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the known signaling pathway of this compound and the experimental workflow for preparing the stock solution.

YPX_C_05_Signaling_Pathway This compound This compound HDAC HDAC This compound->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Acetylated_Histones Acetylated_Histones Histones->Acetylated_Histones Acetylation Gene_Transcription Gene_Transcription Acetylated_Histones->Gene_Transcription Promotes

This compound inhibits HDAC, leading to histone acetylation and gene transcription.

Stock_Solution_Workflow cluster_prep Preparation cluster_execution Execution cluster_storage Storage A Equilibrate this compound and DMSO to RT B Prepare clean vials and equipment A->B C Weigh this compound powder B->C D Add DMSO C->D E Vortex to dissolve D->E F Aliquot into single-use tubes E->F G Label clearly F->G H Store at -20°C G->H

Workflow for the preparation of this compound stock solution.

References

Application Notes and Protocols for Studying the Antihypertensive Effects of YPX-C-05

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YPX-C-05 is a novel hydroxamic acid-based histone deacetylase (HDAC) inhibitor that has demonstrated significant potential as an antihypertensive agent.[1] Preclinical studies have shown that this compound elicits potent vasodilatory and blood pressure-lowering effects. The primary mechanism of action for these effects is the activation of the PI3K/Akt/eNOS signaling pathway in endothelial cells.[1] This document provides detailed application notes and experimental protocols for researchers investigating the antihypertensive properties of this compound.

Mechanism of Action

This compound exerts its antihypertensive effects through a well-defined signaling cascade within the vascular endothelium. As an HDAC inhibitor, this compound increases histone H4 acetylation, leading to the activation of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/endothelial Nitric Oxide Synthase (eNOS) pathway.[1] This signaling cascade results in the phosphorylation and activation of eNOS, which in turn increases the production of nitric oxide (NO). NO is a potent vasodilator that relaxes the surrounding smooth muscle cells, leading to a decrease in vascular resistance and a subsequent reduction in blood pressure.[1]

YPX_C_05_Signaling_Pathway YPX_C_05 This compound HDAC HDAC Inhibition YPX_C_05->HDAC PI3K PI3K HDAC->PI3K Activates Akt Akt PI3K->Akt Activates eNOS eNOS Akt->eNOS Phosphorylates/Activates NO Nitric Oxide (NO) Production eNOS->NO Vasodilation Vasodilation NO->Vasodilation BP Blood Pressure Reduction Vasodilation->BP

Caption: Signaling pathway of this compound in promoting vasodilation.

Data Presentation

Table 1: In Vitro Vasodilatory Effect of this compound on Isolated Aortic Rings
Concentration of this compound (μM)Vasodilation (%)
0.1Data not available
1Data not available
10Data not available
30Data not available
100Data not available

Note: Specific quantitative data on the concentration-dependent vasodilatory effects of this compound were not available in the reviewed literature. The available information indicates a significant vasodilatory effect in isolated aortic rings pre-contracted with phenylephrine.[1]

Table 2: Effect of Chronic Administration of this compound on Blood Pressure in N-omega-nitro-L-arginine (L-NAME)-Induced Hypertensive Mice
Treatment GroupSystolic Blood Pressure (mmHg)Diastolic Blood Pressure (mmHg)Mean Arterial Pressure (mmHg)
Control~112 ± 2~102 ± 2~122 ± 2
L-NAME>133 ± 2Data not availableData not available
L-NAME + this compoundSignificant ReductionSignificant ReductionSignificant Reduction

Note: Baseline blood pressure for control mice is estimated from general literature on the mouse strain used.[2][3] L-NAME administration significantly increases blood pressure.[2] While the primary study on this compound confirms a significant antihypertensive effect, the exact quantitative data on blood pressure reduction was not provided in the available abstracts.[1]

Table 3: Effect of this compound on the PI3K/Akt/eNOS Pathway in Human Umbilical Vein Endothelial Cells (HUVECs)
ProteinTreatmentRelative Expression/Phosphorylation Level (Fold Change vs. Control)
p-AktThis compoundIncreased
Total AktThis compoundNo significant change
p-eNOSThis compoundIncreased
Total eNOSThis compoundNo significant change

Note: The reviewed literature confirms that this compound increases the phosphorylation of Akt and eNOS without significantly affecting the total protein levels. However, the specific fold-change values from densitometry analysis of Western blots were not available.[1]

Table 4: Histological Analysis of Vascular Remodeling in L-NAME-Induced Hypertensive Mice Treated with this compound
ParameterL-NAME GroupL-NAME + this compound Group
Medial Wall ThicknessIncreasedReduced
Media-to-Lumen RatioIncreasedReduced

Note: Histological analysis demonstrated that this compound treatment leads to a reduction in vascular remodeling in hypertensive mice. Specific morphometric measurements were not available in the reviewed literature.[1]

Experimental Protocols

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Aortic_Rings Isolated Aortic Ring Vasodilation Assay HUVEC_Culture HUVEC Culture and Treatment Western_Blot Western Blot Analysis HUVEC_Culture->Western_Blot Hypertension_Induction Induction of Hypertension in Mice (L-NAME) YPX_C_05_Admin Chronic Administration of this compound Hypertension_Induction->YPX_C_05_Admin BP_Measurement Blood Pressure Measurement YPX_C_05_Admin->BP_Measurement Histology Histological Analysis of Vasculature BP_Measurement->Histology

Caption: Overall experimental workflow for studying this compound.
Protocol 1: In Vitro Vasodilation Assay Using Isolated Aortic Rings

Objective: To assess the direct vasodilatory effect of this compound on vascular smooth muscle.

Materials:

  • Male C57BL/6J mice (8-10 weeks old)

  • Phenylephrine (PE)

  • This compound

  • Krebs-Henseleit (K-H) solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 D-glucose)

  • Organ bath system with force transducers

  • Carbogen gas (95% O2, 5% CO2)

Procedure:

  • Euthanize mice and carefully excise the thoracic aorta.

  • Clean the aorta of adherent connective and adipose tissue and cut into 2-3 mm rings.

  • Suspend the aortic rings in an organ bath containing K-H solution, maintained at 37°C and continuously bubbled with carbogen gas.

  • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.0 g, replacing the K-H solution every 15-20 minutes.

  • Pre-contract the aortic rings with phenylephrine (1 µM) until a stable contractile plateau is reached.

  • Add cumulative concentrations of this compound (e.g., 0.1, 1, 10, 30, 100 µM) to the organ bath at regular intervals.

  • Record the changes in tension after each addition.

  • Express the relaxation response as a percentage of the PE-induced pre-contraction.

Protocol 2: In Vivo Antihypertensive Study in L-NAME-Induced Hypertensive Mice

Objective: To evaluate the chronic antihypertensive effect of this compound in a mouse model of hypertension.

Materials:

  • Male C57BL/6J mice (8-10 weeks old)

  • N-omega-nitro-L-arginine (L-NAME)

  • This compound

  • Vehicle control (e.g., saline or appropriate solvent for this compound)

  • Non-invasive blood pressure measurement system (e.g., tail-cuff method)

Procedure:

  • Acclimatize mice for at least one week before the start of the experiment.

  • Divide mice into three groups: Control, L-NAME, and L-NAME + this compound.

  • Induce hypertension in the L-NAME and L-NAME + this compound groups by administering L-NAME in their drinking water (concentration to be optimized, typically 0.5 mg/mL) for a specified period (e.g., 4 weeks). The control group receives regular drinking water.

  • After the induction of hypertension, administer this compound (dose to be determined based on preliminary studies) or vehicle to the respective groups daily via an appropriate route (e.g., oral gavage, intraperitoneal injection) for the duration of the study (e.g., 4 weeks).

  • Measure systolic, diastolic, and mean arterial blood pressure weekly using a non-invasive tail-cuff system. Ensure mice are accustomed to the procedure to minimize stress-induced blood pressure variations.

  • At the end of the treatment period, euthanize the mice and collect tissues for further analysis (e.g., histological analysis of the aorta).

Protocol 3: Western Blot Analysis of the PI3K/Akt/eNOS Pathway in HUVECs

Objective: To determine the effect of this compound on the activation of the PI3K/Akt/eNOS signaling pathway.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis system

  • PVDF membranes

  • Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-eNOS (Ser1177), anti-total-eNOS, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Culture HUVECs to 70-80% confluency.

  • Treat the cells with this compound at various concentrations and for different time points. Include a vehicle-treated control group.

  • After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the cell lysates using the BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Protocol 4: Histological Analysis of Vascular Remodeling

Objective: To assess the effect of this compound on the structural changes of the aorta in hypertensive mice.

Materials:

  • Aortic tissues from the in vivo study

  • 4% paraformaldehyde in PBS

  • Ethanol series (for dehydration)

  • Xylene

  • Paraffin

  • Microtome

  • Hematoxylin and Eosin (H&E) stain

  • Microscope with a camera and image analysis software

Procedure:

  • Fix the excised aortic tissues in 4% paraformaldehyde overnight at 4°C.

  • Dehydrate the tissues through a graded series of ethanol.

  • Clear the tissues in xylene and embed them in paraffin.

  • Cut 5 µm thick cross-sections of the aorta using a microtome.

  • Mount the sections on glass slides and deparaffinize and rehydrate them.

  • Stain the sections with H&E to visualize the general morphology.

  • Capture images of the aortic cross-sections under a microscope.

  • Perform morphometric analysis using image analysis software to measure parameters such as medial wall thickness and lumen diameter. Calculate the media-to-lumen ratio.

  • Compare the vascular remodeling parameters between the different treatment groups.

Conclusion

This compound is a promising antihypertensive compound acting through the HDAC inhibition and subsequent activation of the PI3K/Akt/eNOS signaling pathway. The protocols outlined in this document provide a framework for the comprehensive evaluation of the antihypertensive effects of this compound in both in vitro and in vivo models. Adherence to these detailed methodologies will enable researchers to generate robust and reproducible data to further elucidate the therapeutic potential of this novel compound.

References

Application Notes and Protocols for YPX-C-05 in Vascular Biology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of YPX-C-05, a novel hydroxamic acid-based histone deacetylase (HDAC) inhibitor, in the field of vascular biology. The protocols detailed below are based on established methodologies and findings from preclinical studies, demonstrating the compound's potential as a vasodilator and antihypertensive agent.

Introduction

This compound has emerged as a promising small molecule for the study and potential treatment of vascular disorders, particularly hypertension. It functions as an HDAC inhibitor, leading to the modulation of gene expression and cellular processes within the vascular endothelium. A key mechanism of action for this compound is the activation of the PI3K/Akt/eNOS signaling pathway, which results in increased production of nitric oxide (NO), a potent vasodilator.[1][2] This document outlines the core findings and provides detailed protocols for investigating the effects of this compound on vascular function.

Data Presentation

The following tables summarize the key experimental findings related to this compound. Note: Specific quantitative values from the primary literature are not publicly available and are represented here with qualitative descriptions. Researchers should generate specific dose-response curves and quantitative readouts based on their experimental systems.

Table 1: Ex Vivo Vasodilatory Effects of this compound on Isolated Aortic Rings

ExperimentPre-constriction AgentThis compound Concentration RangeObserved EffectPathway Dependence
Vasodilation AssayPhenylephrineConcentration-dependentSignificant vasodilationEndothelium-dependent; Attenuated by PI3K/Akt/eNOS inhibitors

Table 2: In Vitro Effects of this compound on Endothelial Cells (HUVECs)

AssayKey Proteins AnalyzedThis compound TreatmentObserved Effect
Western Blotp-Akt, Total Akt, p-eNOS, Total eNOSTime- and dose-dependentIncreased phosphorylation of Akt and eNOS
HDAC Activity AssayHistone H4 AcetylationDose-dependentIncreased histone H4 acetylation
NO Production AssayNitric Oxide (NO)Dose-dependentIncreased NO levels

Table 3: In Vivo Antihypertensive Effects of this compound

Animal ModelThis compound AdministrationKey Outcomes MeasuredObserved Effect
N-omega-nitro-L-arginine-induced hypertensive miceChronic administrationBlood pressure, Vascular remodelingSignificant reduction in blood pressure, Attenuation of vascular remodeling

Signaling Pathway

The vasodilatory and antihypertensive effects of this compound are primarily mediated through the PI3K/Akt/eNOS signaling cascade in endothelial cells. As an HDAC inhibitor, this compound likely modulates the expression or activity of components within this pathway, leading to the activation of endothelial nitric oxide synthase (eNOS) and subsequent production of nitric oxide (NO). NO then diffuses to vascular smooth muscle cells, causing relaxation and vasodilation.

YPX_C_05_Signaling_Pathway YPX_C_05 This compound HDAC HDAC YPX_C_05->HDAC inhibits PI3K PI3K HDAC->PI3K modulates Akt Akt PI3K->Akt activates p_Akt p-Akt Akt->p_Akt phosphorylation eNOS eNOS p_Akt->eNOS activates p_eNOS p-eNOS eNOS->p_eNOS phosphorylation NO Nitric Oxide (NO) p_eNOS->NO produces Vasodilation Vasodilation NO->Vasodilation

Caption: Signaling pathway of this compound in vascular endothelial cells.

Experimental Protocols

Ex Vivo Aortic Ring Vasodilation Assay

This protocol assesses the direct vasodilatory effect of this compound on isolated blood vessels.

Workflow Diagram:

Aortic_Ring_Workflow cluster_prep Preparation cluster_exp Experiment Aorta_Isolation Isolate Thoracic Aorta Ring_Cutting Cut 1-2 mm Aortic Rings Aorta_Isolation->Ring_Cutting Mounting Mount Rings in Organ Bath Ring_Cutting->Mounting Equilibration Equilibrate under Tension Mounting->Equilibration Pre_constriction Pre-constrict with Phenylephrine Equilibration->Pre_constriction YPX_C_05_Addition Cumulative Addition of this compound Pre_constriction->YPX_C_05_Addition Tension_Recording Record Isometric Tension YPX_C_05_Addition->Tension_Recording

Caption: Workflow for the ex vivo aortic ring vasodilation assay.

Methodology:

  • Aorta Isolation: Euthanize a rodent model (e.g., Sprague-Dawley rat) and carefully excise the thoracic aorta. Place the aorta in cold Krebs-Henseleit buffer.

  • Ring Preparation: Clean the aorta of adherent connective and adipose tissue and cut it into 1-2 mm wide rings.

  • Mounting: Mount the aortic rings in an organ bath system filled with Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.

  • Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the buffer every 15-20 minutes.

  • Viability Check: Test the viability of the endothelium by contracting the rings with phenylephrine (e.g., 1 µM) and then inducing relaxation with acetylcholine (e.g., 10 µM). Rings showing significant relaxation are considered viable.

  • Pre-constriction: After a washout period, pre-constrict the aortic rings with phenylephrine to achieve a stable contraction plateau.

  • This compound Treatment: Add this compound in a cumulative concentration-dependent manner to the organ bath and record the changes in isometric tension.

  • Data Analysis: Express the relaxation response as a percentage of the pre-constriction induced by phenylephrine.

Western Blot Analysis of Akt and eNOS Phosphorylation in HUVECs

This protocol is used to quantify the effect of this compound on the activation of the PI3K/Akt/eNOS pathway.

Workflow Diagram:

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_blotting Western Blotting Cell_Seeding Seed HUVECs YPX_C_05_Treatment Treat with this compound Cell_Seeding->YPX_C_05_Treatment Cell_Lysis Lyse Cells YPX_C_05_Treatment->Cell_Lysis Protein_Quantification Quantify Protein Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Block Membrane Transfer->Blocking Primary_Ab Incubate with Primary Antibodies (p-Akt, Akt, p-eNOS, eNOS) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detection Detect with Chemiluminescence Secondary_Ab->Detection

Caption: Workflow for Western blot analysis of Akt and eNOS phosphorylation.

Methodology:

  • Cell Culture: Culture Human Umbilical Vein Endothelial Cells (HUVECs) in appropriate media until they reach 80-90% confluency.

  • Treatment: Treat the HUVECs with various concentrations of this compound for specified time points. Include a vehicle control group.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-eNOS (Ser1177), and total eNOS overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

In Vivo Murine Hypertension Model

This protocol evaluates the antihypertensive efficacy of this compound in a chemically-induced model of hypertension.

Workflow Diagram:

In_Vivo_Workflow cluster_induction Hypertension Induction cluster_treatment Treatment & Analysis Animal_Acclimation Acclimate Mice L_NAME_Admin Administer L-NAME in Drinking Water Animal_Acclimation->L_NAME_Admin BP_Monitoring_Induction Monitor Blood Pressure L_NAME_Admin->BP_Monitoring_Induction Group_Allocation Allocate to Treatment Groups (Vehicle, this compound) BP_Monitoring_Induction->Group_Allocation Chronic_Dosing Chronic Oral Gavage of this compound Group_Allocation->Chronic_Dosing BP_Monitoring_Treatment Weekly Blood Pressure Monitoring Chronic_Dosing->BP_Monitoring_Treatment Tissue_Harvesting Harvest Aorta for Histology BP_Monitoring_Treatment->Tissue_Harvesting

Caption: Workflow for the in vivo murine hypertension model.

Methodology:

  • Animal Model: Use adult male mice (e.g., C57BL/6).

  • Hypertension Induction: Induce hypertension by administering N-omega-nitro-L-arginine (L-NAME), an eNOS inhibitor, in the drinking water for several weeks.

  • Blood Pressure Monitoring: Monitor systolic and diastolic blood pressure non-invasively using a tail-cuff system at baseline and throughout the study.

  • Treatment Groups: Once hypertension is established, randomize the animals into a vehicle control group and a this compound treatment group.

  • Drug Administration: Administer this compound or vehicle daily via oral gavage for a predetermined period (e.g., 4-8 weeks).

  • Endpoint Analysis: At the end of the treatment period, perform final blood pressure measurements.

  • Histological Analysis: Euthanize the animals and perfuse the vasculature. Excise the aorta and other relevant vascular beds, fix in formalin, embed in paraffin, and section for histological staining (e.g., Hematoxylin and Eosin, Masson's trichrome) to assess vascular remodeling.

Conclusion

This compound is a potent HDAC inhibitor with significant vasodilatory and antihypertensive properties mediated through the PI3K/Akt/eNOS signaling pathway. The protocols provided herein offer a framework for researchers to investigate the vascular effects of this compound and similar compounds. Further studies are warranted to fully elucidate its therapeutic potential in cardiovascular diseases.

References

Application Notes and Protocols for Measuring YPX-C-05 Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to measuring the efficacy of YPX-C-05, a hydroxamic acid-based histone deacetylase (HDAC) inhibitor with vasodilatory and antihypertensive properties. The following protocols detail in vitro and in vivo methods to assess its biological activity, focusing on its mechanism of action through the PI3K/Akt/eNOS pathway.[1][2][3]

In Vitro Efficacy Assessment

HDAC Inhibition Activity Assay

This assay directly measures the ability of this compound to inhibit HDAC enzymes.

Protocol:

  • Prepare Reagents :

    • HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

    • HeLa cell nuclear extract or purified human HDAC1, HDAC2, HDAC3, and HDAC6 enzymes.

    • Fluorogenic HDAC substrate (e.g., Fluor-de-Lys®).

    • Developer solution (e.g., containing Trichostatin A and trypsin).

    • This compound serial dilutions (e.g., 0.01 nM to 100 µM).

  • Assay Procedure :

    • Add 25 µL of HDAC assay buffer to each well of a 96-well microplate.

    • Add 5 µL of serially diluted this compound or vehicle control.

    • Add 10 µL of HeLa nuclear extract or purified HDAC enzyme.

    • Incubate for 10 minutes at 37°C.

    • Add 10 µL of the fluorogenic HDAC substrate.

    • Incubate for 1 hour at 37°C.

    • Add 50 µL of developer solution.

    • Incubate for 15 minutes at room temperature.

    • Measure fluorescence (Ex/Em = 360/460 nm) using a microplate reader.

  • Data Analysis :

    • Calculate the percentage of HDAC inhibition for each concentration of this compound.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Data Presentation:

CompoundTargetIC50 (nM)
This compoundHDAC1Value
HDAC2Value
HDAC3Value
HDAC6Value
Control InhibitorTargetValue
Histone Acetylation Analysis by Western Blot

This protocol assesses the downstream effect of HDAC inhibition by measuring the acetylation of histone H4 in endothelial cells.[1][4]

Protocol:

  • Cell Culture and Treatment :

    • Culture human umbilical vein endothelial cells (HUVECs) in EGM-2 medium.

    • Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 24 hours.

  • Protein Extraction :

    • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • Western Blot :

    • Separate 20-30 µg of protein per lane on a 12% SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C (e.g., anti-acetyl-Histone H4, anti-Histone H4).

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.

    • Detect chemiluminescence using an imaging system.

  • Data Analysis :

    • Quantify band intensities using densitometry software (e.g., ImageJ).

    • Normalize the acetyl-Histone H4 signal to the total Histone H4 signal.

Data Presentation:

TreatmentConcentration (µM)Acetyl-Histone H4 / Total Histone H4 (Fold Change)
Vehicle01.0
This compound0.1Value
1Value
10Value
PI3K/Akt/eNOS Pathway Activation by Western Blot

This protocol evaluates the effect of this compound on the key signaling pathway responsible for its vasodilatory effects.

Protocol:

  • Cell Culture and Treatment :

    • Culture HUVECs as described in section 1.2.

    • Treat cells with this compound (e.g., 10 µM) for various time points (e.g., 0, 15, 30, 60 minutes).

  • Protein Extraction and Western Blot :

    • Follow the procedures in section 1.2.

    • Use primary antibodies against phospho-Akt (Ser473), total Akt, phospho-eNOS (Ser1177), and total eNOS.

  • Data Analysis :

    • Normalize phosphorylated protein signals to their respective total protein signals.

    • Calculate the fold change relative to the untreated control.

Data Presentation:

Treatment Time (min)p-Akt / Total Akt (Fold Change)p-eNOS / Total eNOS (Fold Change)
01.01.0
15ValueValue
30ValueValue
60ValueValue

Signaling Pathway Diagram:

YPX_C_05_Pathway YPX_C_05 This compound HDAC HDAC YPX_C_05->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation Ac_Histones Acetylated Histones Histones->Ac_Histones Acetylation PI3K PI3K Ac_Histones->PI3K Activation Akt Akt PI3K->Akt Activation p_Akt p-Akt Akt->p_Akt eNOS eNOS p_Akt->eNOS Phosphorylation p_eNOS p-eNOS eNOS->p_eNOS NO Nitric Oxide (NO) p_eNOS->NO Production Vasodilation Vasodilation NO->Vasodilation

Caption: this compound signaling pathway leading to vasodilation.

Ex Vivo Efficacy Assessment

Vasodilation Assay using Wire Myography

This assay measures the direct vasodilatory effect of this compound on isolated blood vessels.

Protocol:

  • Vessel Preparation :

    • Isolate thoracic aortas or mesenteric arteries from spontaneously hypertensive rats (SHRs) or wild-type rats.

    • Cut vessels into 2 mm rings and mount them on a wire myograph in Krebs-Henseleit buffer, gassed with 95% O2 / 5% CO2 at 37°C.

    • Normalize vessel tension.

  • Experimental Procedure :

    • Pre-constrict the vessel rings with phenylephrine (PE) or KCl.

    • Once a stable contraction is achieved, add cumulative concentrations of this compound (e.g., 1 nM to 100 µM).

    • Record the relaxation response at each concentration.

  • Data Analysis :

    • Express the relaxation as a percentage of the pre-contraction induced by PE.

    • Calculate the EC50 value from the concentration-response curve.

Data Presentation:

CompoundVessel TypePre-constrictorEC50 (µM)Max Relaxation (%)
This compoundThoracic AortaPhenylephrineValueValue
Mesenteric ArteryPhenylephrineValueValue
VehicleThoracic AortaPhenylephrineN/AValue

Experimental Workflow:

Vasodilation_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Isolate Isolate Blood Vessel Cut Cut into 2mm Rings Isolate->Cut Mount Mount on Wire Myograph Cut->Mount Pre_constrict Pre-constrict with Phenylephrine Mount->Pre_constrict Add_YPX Add Cumulative Doses of this compound Pre_constrict->Add_YPX Record Record Relaxation Add_YPX->Record Calculate_Relax Calculate % Relaxation Record->Calculate_Relax Plot_Curve Plot Dose-Response Curve Calculate_Relax->Plot_Curve Determine_EC50 Determine EC50 Plot_Curve->Determine_EC50 Efficacy_Logic cluster_invitro In Vitro cluster_exvivo Ex Vivo cluster_invivo In Vivo cluster_safety Safety HDAC_Inhibition HDAC Inhibition (IC50) Histone_Acetylation Histone H4 Acetylation HDAC_Inhibition->Histone_Acetylation Cytotoxicity Cytotoxicity (CC50) Pathway_Activation PI3K/Akt/eNOS Activation Histone_Acetylation->Pathway_Activation Vasodilation Vasodilation (EC50) Pathway_Activation->Vasodilation BP_Lowering Blood Pressure Reduction Vasodilation->BP_Lowering

References

Troubleshooting & Optimization

YPX-C-05 solubility issues in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists using YPX-C-05 in their experiments. The information is tailored to address common challenges, with a focus on resolving solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a hydroxamic acid-based histone deacetylase (HDAC) inhibitor.[1][2] It exerts significant vasodilatory effects and has been studied for its potential in hypertension research.[1][2] Its mechanism of action involves the inhibition of HDAC enzymes, leading to an increase in histone H4 acetylation in endothelial cells.[1][3] This activity is linked to the PI3K/Akt/eNOS signaling pathway.

Q2: What are the known chemical properties of this compound?

The key chemical properties of this compound are summarized in the table below.

Q3: I am having trouble dissolving this compound. What are the recommended solvents?

Many researchers experience challenges with the solubility of this compound, as specific solubility data is not widely published. For initial stock solutions, polar aprotic solvents are generally recommended for compounds of this nature.

  • Primary Recommendation: High-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended starting solvent.

  • Alternative: N,N-Dimethylformamide (DMF) can also be used.

It is crucial to start with a small amount of the compound to test its solubility before proceeding with larger quantities.

Q4: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. How can I prevent this?

Precipitation upon dilution into aqueous solutions is a common issue with poorly soluble compounds. Here are some strategies to mitigate this:

  • Lower the Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is as low as possible, typically ≤ 0.1%, to minimize solvent-induced artifacts.

  • Use a Co-solvent: For in vivo studies, a co-solvent system may be necessary. A formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been reported to improve the solubility of other poorly soluble compounds.

  • pH Adjustment: Since this compound is a hydroxamic acid derivative, its solubility is pH-dependent. Hydroxamic acids are generally more soluble in alkaline solutions.[1] Therefore, adjusting the pH of your aqueous buffer to a slightly alkaline condition (e.g., pH 7.5-8.0) may improve solubility. Always check for compound stability at different pH values.

  • Gentle Warming and Sonication: Gently warming the solution to 37°C or using a bath sonicator can help dissolve small precipitates. However, prolonged heating should be avoided to prevent compound degradation.

Troubleshooting Guides

Issue 1: Difficulty Dissolving this compound for In Vitro Assays

Symptoms:

  • Visible particulate matter in the solution after adding the solvent.

  • Cloudy or hazy appearance of the solution.

  • Inconsistent results in downstream assays.

Troubleshooting Steps:

  • Solvent Selection and Quality:

    • Ensure you are using high-purity, anhydrous DMSO. Water content in the solvent can significantly reduce the solubility of hydrophobic compounds.

    • Consider testing N,N-Dimethylformamide (DMF) as an alternative solvent.

  • Dissolution Technique:

    • Start by adding a small amount of solvent to the accurately weighed this compound powder.

    • Vortex the mixture for 1-2 minutes.

    • If the compound does not fully dissolve, use a bath sonicator for 5-10 minutes.

    • Gentle warming (up to 37°C) can be applied, but monitor for any signs of compound degradation (e.g., color change).

  • Stock Solution Concentration:

    • Avoid making overly concentrated stock solutions. Start with a lower concentration (e.g., 1-5 mM) and gradually increase if the compound remains soluble.

Issue 2: Precipitation of this compound in Aqueous Buffers

Symptoms:

  • Formation of a precipitate immediately or over time after diluting the DMSO stock solution into cell culture media or buffer.

  • Loss of biological activity in the assay.

Troubleshooting Steps:

  • Dilution Method:

    • Always add the DMSO stock solution to the aqueous buffer, not the other way around.

    • Ensure rapid mixing (vortexing or vigorous pipetting) immediately after adding the stock solution to the buffer to promote dispersion.

  • pH of the Aqueous Buffer:

    • As this compound is a hydroxamic acid, its solubility can be enhanced in slightly alkaline conditions.[1] Prepare your aqueous buffer at a pH of 7.5-8.0 and test for improved solubility.

  • Use of Surfactants:

    • For cell-based assays, consider the inclusion of a low concentration of a biocompatible surfactant, such as Tween-80 (e.g., 0.01-0.1%), in your final working solution.

Data Presentation

Property Value
CAS Number 2894823-79-9
Molecular Formula C21H19N3O4
Molecular Weight 377.39 g/mol
Purity >98% (HPLC)
Solubility in Water Sparingly soluble in aqueous buffers
Solubility in Organic Solvents Information not widely available, requires experimental determination. DMSO and DMF are recommended for initial testing.
Storage Store at -20°C for long-term stability.

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
  • Weigh the Compound: Accurately weigh out 3.77 mg of this compound powder using a calibrated analytical balance.

  • Solvent Addition: Add 1 mL of anhydrous, high-purity DMSO to the vial containing the this compound powder.

  • Dissolution: Vortex the solution for 2-3 minutes. If undissolved particles remain, sonicate the vial in a water bath for 10-15 minutes. Gentle warming to 37°C can also be applied.

  • Storage: Store the 10 mM stock solution in small aliquots at -20°C to minimize freeze-thaw cycles.

Protocol for Diluting this compound into an Aqueous Buffer
  • Prepare Intermediate Dilutions: From your 10 mM stock solution in DMSO, prepare any necessary intermediate dilutions in pure DMSO.

  • Prepare Final Aqueous Solution: Add a small volume of the DMSO stock or intermediate to your pre-warmed (if applicable) aqueous buffer (e.g., cell culture medium). It is critical to add the DMSO stock to the aqueous buffer and not the other way around.

  • Rapid Mixing: Immediately after adding the DMSO stock, vortex or pipette the solution vigorously to ensure rapid and uniform dispersion, which can help prevent precipitation.

  • Final DMSO Concentration Check: Ensure the final concentration of DMSO in your working solution is low and consistent across all experimental conditions (typically ≤ 0.1%).

Mandatory Visualizations

YPX_C_05_Solubility_Workflow cluster_preparation Stock Solution Preparation cluster_troubleshooting Troubleshooting weigh Weigh this compound add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve precipitation Precipitation in Aqueous Buffer dissolve->precipitation Dilution check_ph Adjust Buffer pH (7.5-8.0) precipitation->check_ph use_cosolvent Use Co-solvent (e.g., PEG300) precipitation->use_cosolvent rapid_mixing Rapid Mixing precipitation->rapid_mixing final_solution Final Working Solution check_ph->final_solution Soluble use_cosolvent->final_solution Soluble rapid_mixing->final_solution Soluble

Caption: Workflow for preparing and troubleshooting this compound solutions.

HDAC_Inhibition_Pathway YPX_C_05 This compound HDAC HDAC YPX_C_05->HDAC Inhibits Histones Acetylated Histones HDAC->Histones Deacetylates Chromatin Chromatin Relaxation Histones->Chromatin Gene_Expression Gene Expression Chromatin->Gene_Expression

Caption: Simplified signaling pathway of HDAC inhibition by this compound.

References

Technical Support Center: Optimizing YPX-C-05 Concentration for Cell Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of the novel inhibitor, YPX-C-05, for various cell-based assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues you may encounter during your experiments, ensuring accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in a new cell-based assay?

For a novel compound like this compound, it is advisable to start with a broad concentration range to establish a dose-response curve. A logarithmic dilution series, for instance, from 1 nM to 100 µM, is a common and effective starting point.[1] This wide range will help you identify the effective concentration window for your specific cell line and assay.

Q2: How do I determine the optimal incubation time for this compound?

The optimal incubation time depends on the compound's mechanism of action and the biological question being investigated. A time-course experiment is recommended. This involves treating cells with a fixed, effective concentration of this compound and measuring the desired endpoint at multiple time points (e.g., 6, 12, 24, 48, and 72 hours).[1]

Q3: What are the best practices for dissolving and storing this compound?

Most small molecule inhibitors are dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.[1][2] It is critical to ensure the final DMSO concentration in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[1][2] Aliquot the stock solution to minimize freeze-thaw cycles and store it at -20°C or -80°C, protected from light.[1][2]

Q4: How does serum in the culture medium affect the activity of this compound?

Serum proteins can bind to small molecules, which may reduce the effective concentration of the compound available to the cells.[1] If you suspect significant interference, consider performing experiments in serum-free or reduced-serum conditions.

Troubleshooting Guide

Issue Possible Cause Solution
No observable effect of this compound at tested concentrations. Concentration is too low.Test a higher concentration range.[1]
Compound instability.Ensure proper storage and handling. Prepare fresh dilutions for each experiment.[1]
Insensitive cell line or assay.Verify that your cell line expresses the target of this compound. Use a positive control to ensure the assay is working as expected.[1]
High level of cell death observed across all concentrations. Compound-induced cytotoxicity.Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration range of this compound for your specific cell line.[1]
Off-target effects.While allosteric inhibitors tend to be more specific, off-target effects can still manifest at higher concentrations. Consider testing lower concentrations.[2]
High variability in results. Uneven cell seeding.Ensure a single-cell suspension and even distribution of cells when plating.
Inconsistent incubation times.Standardize incubation periods across all plates and experiments.[2]
Improper pipetting technique.Use calibrated pipettes and proper technique to ensure accurate dilutions.[2]

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (e.g., MTT Assay)

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound by assessing its impact on cell viability.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell line of interest

  • Complete cell culture medium

  • 96-well tissue culture plates

  • MTT reagent

  • Solubilization solution (e.g., DMSO or a detergent-based buffer)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[1]

  • Compound Dilution: Prepare a serial dilution of this compound in complete culture medium. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).[2] Include a vehicle control (medium with the same final DMSO concentration) and a no-treatment control.[2]

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.[1][2]

  • Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours).[1][2]

  • MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, solubilize the formazan crystals and measure the absorbance at the appropriate wavelength.[2]

  • Data Analysis: Plot the cell viability (%) versus the logarithm of the this compound concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.[1]

Protocol 2: Assessing Target Engagement via Western Blot

This protocol describes how to assess the effect of this compound on the phosphorylation of its target protein, a key step in understanding its mechanism of action.

Materials:

  • This compound

  • Cell line expressing the target protein

  • Cell lysis buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membrane (e.g., PVDF)

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (total and phosphorylated target protein)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Treat cells with various concentrations of this compound for the desired time. Include a vehicle control.

  • Cell Lysis: Lyse the cells and collect the protein extracts.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Western Blot:

    • Separate equal amounts of protein by SDS-PAGE.

    • Transfer the proteins to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with primary antibodies against the total and phosphorylated forms of the target protein.

    • Incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.

Visualizations

YPX_C_05_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Kinase_A Kinase A Receptor->Kinase_A Activates YPX_C_05 This compound YPX_C_05->Kinase_A Inhibits Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Experimental_Workflow A 1. Determine Starting Concentration Range (e.g., 1 nM - 100 µM) B 2. Perform Dose-Response Experiment (e.g., MTT Assay) A->B C 3. Calculate IC50 Value B->C D 4. Assess Cytotoxicity (e.g., LDH Assay) C->D E 5. Confirm Target Engagement (e.g., Western Blot) D->E F 6. Optimize Concentration for Specific Functional Assays E->F Troubleshooting_Tree Start Start: Unexpected Results NoEffect No Observable Effect? Start->NoEffect HighToxicity High Cell Death? Start->HighToxicity Variability High Variability? Start->Variability NoEffect->HighToxicity No IncreaseConc Increase Concentration Range & Re-test NoEffect->IncreaseConc Yes CheckCompound Check Compound Stability & Assay Sensitivity NoEffect->CheckCompound If still no effect HighToxicity->Variability No CytotoxicityAssay Perform Cytotoxicity Assay & Lower Concentration HighToxicity->CytotoxicityAssay Yes CheckProtocol Review Cell Seeding, Pipetting & Incubation Times Variability->CheckProtocol Yes End Problem Resolved IncreaseConc->End CheckCompound->End CytotoxicityAssay->End CheckProtocol->End

References

YPX-C-05 stability in different lab conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of YPX-C-05 in various laboratory conditions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the reliable use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term storage, this compound should be stored at -20°C as a lyophilized powder. For short-term storage of solutions, it is recommended to keep them at 4°C for no longer than 48 hours. Avoid repeated freeze-thaw cycles.

Q2: I observe a precipitate in my this compound solution after thawing. What should I do?

A2: A precipitate may form if the compound's solubility limit is exceeded or if it has been stored improperly. Gently warm the solution to 37°C and vortex to redissolve the compound. If the precipitate persists, it may indicate degradation, and it is advisable to use a fresh stock.

Q3: Is this compound sensitive to light?

A3: Yes, this compound exhibits moderate photosensitivity. It is recommended to work with solutions in amber vials or to wrap containers in aluminum foil to protect them from light, especially during long-term experiments.

Q4: What solvents are compatible with this compound?

A4: this compound is soluble in DMSO, ethanol, and methanol. For aqueous buffers, it is recommended to first prepare a concentrated stock in an organic solvent like DMSO and then dilute it to the final working concentration in the aqueous buffer.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results Degradation of this compound due to improper storage or handling.Prepare fresh stock solutions of this compound. Ensure storage at -20°C for powder and 4°C for solutions (short-term). Avoid multiple freeze-thaw cycles.
Loss of compound activity pH instability of this compound in the experimental buffer.Maintain the pH of the experimental buffer within the optimal range of 6.5-7.5. Use a freshly prepared buffer for each experiment.
Precipitation in aqueous solution Poor solubility of this compound at the working concentration.Prepare a higher concentration stock solution in DMSO and dilute it further in the aqueous buffer. Ensure the final DMSO concentration is compatible with your experimental system.
Discoloration of the this compound solution Oxidative degradation of the compound.Degas aqueous buffers before use. Consider adding antioxidants like ascorbic acid if compatible with your experimental setup.[1]

Stability of this compound Under Various Conditions

The following table summarizes the stability of this compound under different laboratory conditions.

Condition Parameter Stability (% remaining after 24h) Notes
Temperature 4°C (in PBS)95%Recommended for short-term storage of solutions.
25°C (in PBS)80%Significant degradation observed.
37°C (in PBS)65%Not recommended for storage.
pH 5.0 (in acetate buffer)70%Degradation is more rapid in acidic conditions.[1]
7.4 (in PBS)98%Optimal pH for stability.
9.0 (in borate buffer)85%Degradation is accelerated in basic conditions.[1]
Light Exposure Ambient Light75%Moderate photosensitivity.
Dark99%Protection from light is crucial.
Solvent DMSO>99%Recommended for stock solutions.
Ethanol97%Suitable for stock solutions.
PBS98% (at 4°C)Suitable for working solutions.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the required amount of lyophilized this compound powder in a sterile microcentrifuge tube.

  • Solubilization: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Mixing: Vortex the solution for 1-2 minutes until the powder is completely dissolved.

  • Storage: Aliquot the stock solution into smaller volumes in amber vials and store at -20°C.

Protocol 2: Assessing this compound Stability by HPLC
  • Sample Preparation: Prepare solutions of this compound in the desired buffer or solvent at a known concentration.

  • Incubation: Incubate the samples under the desired test conditions (e.g., different temperatures, pH values, or light exposure).

  • Time Points: At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each sample.

  • HPLC Analysis: Analyze the aliquots using a reverse-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with 0.1% trifluoroacetic acid).

  • Quantification: Determine the concentration of the remaining this compound by integrating the peak area and comparing it to a standard curve.

Visualizations

YPX_C_05_Degradation_Pathway YPX_C_05 This compound (Active) Oxidized Oxidized Intermediate YPX_C_05->Oxidized Oxidation (e.g., H2O2) Hydrolyzed Hydrolyzed Product Oxidized->Hydrolyzed Hydrolysis Inactive Inactive Metabolites Hydrolyzed->Inactive Further Degradation Experimental_Workflow_for_Stability_Assessment cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis prep Prepare this compound Solutions incubate Incubate under Test Conditions (Temp, pH, Light) prep->incubate sampling Collect Aliquots at Time Points incubate->sampling hplc HPLC Analysis sampling->hplc data Quantify Remaining Compound hplc->data

References

Technical Support Center: Investigating Potential Off-Target Effects of Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with strategies to identify, understand, and mitigate potential off-target effects during experiments with novel small molecule inhibitors. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues you might encounter and to provide detailed experimental guidance.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern in my experiments?

A1: Off-target effects occur when a small molecule inhibitor binds to and modulates the activity of proteins other than its intended biological target.[1][2] These unintended interactions are a significant concern for several reasons:

  • Cellular Toxicity: Binding to unintended proteins can disrupt essential cellular pathways, leading to toxicity that is unrelated to the on-target activity.[1]

  • Lack of Translatability: Promising results in preclinical models may fail to translate to clinical settings if the observed efficacy is due to off-target effects that do not have the same consequence in a whole organism or are associated with unacceptable toxicity.[1]

Q2: I'm observing a phenotype in my cell-based assays that is stronger than expected based on the inhibitor's potency against the primary target. Could this be due to off-target effects?

A2: Yes, this is a classic indication of potential off-target effects. The stronger-than-expected phenotype could result from the inhibitor acting on multiple targets within the same or parallel signaling pathways, leading to a synergistic or amplified response. It is crucial to investigate the selectivity of your compound to rule out this possibility.

Q3: How can I proactively assess the selectivity of my small molecule inhibitor?

A3: A systematic approach to selectivity profiling is recommended early in the drug discovery process. Several methods can be employed:

  • Computational Profiling: In silico methods can predict potential off-targets based on the chemical structure of your compound and its similarity to known ligands for a wide range of proteins.[3][4]

  • Large-Scale Kinase Profiling: Since kinases are a common class of off-targets for many inhibitors, screening your compound against a large panel of kinases is a standard approach to determine its selectivity.[5][6][7][8]

  • Proteome-Wide Profiling: Techniques like chemical proteomics and thermal proteome profiling (TPP) can identify direct and indirect targets of your compound across the entire proteome without prior knowledge of potential off-targets.[9][10]

Troubleshooting Guides

Issue 1: Unexpected Cellular Toxicity at Low Concentrations of the Inhibitor

Question Answer/Troubleshooting Step
Is the observed toxicity related to the inhibition of the primary target? To differentiate between on-target and off-target toxicity, a key experiment is to rescue the phenotype by overexpressing a drug-resistant mutant of the primary target. If the cells remain sensitive to the compound, the toxicity is likely due to off-target effects.
How can I identify the potential off-target causing the toxicity? A tiered approach is recommended. Start with a broad kinase screen to identify any potent off-target kinase activities. If no obvious kinase targets are identified, consider unbiased proteome-wide approaches like Cellular Thermal Shift Assay coupled with mass spectrometry (CETSA-MS) to identify protein(s) that are stabilized by the compound in cells.
What can I do to mitigate the off-target toxicity? If a specific off-target is identified, you can use this information to guide medicinal chemistry efforts to design more selective analogs of your compound. Additionally, ensure you are using the lowest effective concentration of the inhibitor in your experiments to minimize the engagement of lower-affinity off-targets.[1]

Issue 2: Discrepancy Between In Vitro Potency and Cellular Activity

Question Answer/Troubleshooting Step
Why is my compound less potent in cells than in a biochemical assay? This can be due to poor cell permeability, active efflux from the cell, or rapid metabolism of the compound. However, it could also indicate that the cellular environment influences target engagement.
How can I confirm that my compound is engaging the intended target in cells? The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify target engagement in a cellular context.[9] This assay measures the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates.
What if my compound shows target engagement but still lacks cellular activity at the expected concentrations? This could suggest that the downstream signaling pathway is regulated by other factors in the cellular context or that redundant pathways compensate for the inhibition of your primary target. It is also possible that an off-target with an opposing biological effect is being engaged at higher concentrations.

Quantitative Data Summary

The following table template can be used to summarize data from a kinase selectivity profiling experiment. This allows for a clear comparison of the inhibitor's potency against its intended target versus a panel of potential off-targets.

Target On-Target/Off-Target IC50 (nM) Percent Inhibition at 1 µM Notes
Target Kinase A On-Target1598%Primary target
Kinase BOff-Target25085%Potential off-target
Kinase COff-Target>10,0005%No significant activity
Kinase DOff-Target80060%Moderate off-target activity
...............

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

Objective: To determine the inhibitory activity of a compound against a broad panel of kinases to identify on- and off-targets.[1]

Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Perform serial dilutions to generate a range of concentrations for IC50 determination (e.g., 10-point, 3-fold dilutions).

  • Assay Plate Preparation:

    • In a 384-well plate, add the recombinant kinase, its specific substrate, and ATP. The concentration of ATP should ideally be at or near its Km for the kinase.

  • Compound Addition:

    • Add the diluted test compound or a vehicle control (e.g., DMSO) to the wells.

  • Kinase Reaction:

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time to allow for the enzymatic reaction to occur within the linear range.

  • Detection:

    • Stop the reaction and measure the kinase activity. The detection method will depend on the assay format (e.g., luminescence for ADP-Glo, fluorescence for Z'-LYTE).

  • Data Analysis:

    • Read the signal using a plate reader.

    • Calculate the percent inhibition for each concentration relative to the vehicle control.

    • Determine the IC50 value for each kinase by fitting the data to a dose-response curve.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of a compound in a cellular environment.[1][9]

Methodology:

  • Cell Treatment:

    • Culture cells to an appropriate confluency.

    • Treat intact cells with the test compound at various concentrations or a vehicle control for a specified time.

  • Harvesting and Lysis:

    • Harvest the cells and lyse them to release the proteins. It is also possible to perform the heating step on intact cells before lysis.

  • Heating:

    • Aliquot the cell lysates into PCR tubes.

    • Heat the lysates to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.

  • Pelleting:

    • Centrifuge the samples at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Supernatant Collection:

    • Carefully collect the supernatant containing the soluble proteins.

  • Analysis by Western Blot:

    • Denature the supernatant samples and run them on an SDS-PAGE gel.

    • Transfer the proteins to a membrane and probe with a primary antibody specific to the target protein.

    • Use a secondary antibody and a suitable detection reagent to visualize the protein bands.

    • The presence of a stronger band at higher temperatures in the compound-treated samples compared to the control indicates thermal stabilization and therefore target engagement.

Visualizations

experimental_workflow cluster_computational In Silico Assessment cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_proteomics Proteome-Wide Analysis comp_profile Computational Profiling kinase_screen Kinase Selectivity Profiling comp_profile->kinase_screen Guide selection of initial screens cetsa Cellular Thermal Shift Assay (CETSA) kinase_screen->cetsa Validate hits in cells phenotype Phenotypic Screening cetsa->phenotype Correlate target engagement with phenotype tpp Thermal Proteome Profiling (TPP) phenotype->tpp Identify unknown off-targets causing phenotype signaling_pathway cluster_pathway Hypothetical Signaling Pathway receptor Receptor on_target On-Target Kinase receptor->on_target off_target Off-Target Kinase receptor->off_target Alternative Pathway downstream1 Downstream Effector 1 on_target->downstream1 downstream2 Downstream Effector 2 off_target->downstream2 phenotype Cellular Phenotype downstream1->phenotype downstream2->phenotype Unintended Contribution inhibitor Your Inhibitor inhibitor->on_target inhibitor->off_target Off-Target Inhibition

References

troubleshooting YPX-C-05 experimental results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the experimental compound YPX-C-05. For the purpose of this guide, this compound is a selective inhibitor of the PI3K/Akt signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for this compound?

A: this compound is best dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[1] For long-term storage, the solid compound should be stored at -20°C. The DMSO stock solution should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[2]

Q2: I am observing high variability between my replicate wells in a cell viability assay. What could be the cause?

A: High variability is often due to inconsistent cell seeding, pipetting errors, or environmental factors affecting the assay plate.[3] Ensure your cell suspension is homogenous before plating and use calibrated pipettes with consistent technique.[1] To avoid an "edge effect," consider not using the outer wells of the plate or filling them with sterile media or PBS.[1]

Q3: My results are not reproducible between experiments. What should I investigate?

A: Lack of reproducibility can stem from variability in cell culture conditions, such as cell passage number, reagent preparation, or slight deviations in the experimental timeline.[2][4] It is recommended to use cells within a consistent and narrow range of passage numbers.[1] Always prepare fresh reagents when possible, and if using stored reagents, ensure they have been stored correctly.[2]

Q4: At what concentration should I start my in vitro experiments with this compound?

A: For initial experiments, it is advisable to perform a dose-response curve over a broad concentration range to determine the optimal concentration for your specific cell line and assay.[5][6] A common strategy is to test concentrations that are significantly higher than the expected in vivo plasma levels, sometimes 20- to 200-fold higher, to observe an effect in vitro.[5][6] A good starting point would be a serial dilution from 100 µM down to 1 nM.

Q5: I am not observing any effect of this compound in my experiment. What are the potential reasons?

A: There are several potential reasons for a lack of effect. First, verify the integrity and solubility of the compound; precipitation in the culture medium will lower its effective concentration.[1] Second, confirm that your cell line expresses the target (the PI3K/Akt pathway should be active). Lastly, the duration of drug exposure might be insufficient to produce a measurable response.[7][8]

Troubleshooting Guides

Issue 1: Unexpectedly High Cell Viability (Low Efficacy)

If this compound is not producing the expected cytotoxic or anti-proliferative effect, consider the following:

Potential Cause Troubleshooting Steps
Compound Precipitation Visually inspect the media in your wells under a microscope for any signs of compound precipitation. Prepare a fresh dilution of this compound and ensure the final DMSO concentration is non-toxic (typically <0.1%).[1]
Cell Line Resistance Your chosen cell line may have intrinsic or acquired resistance to PI3K/Akt pathway inhibition.[9] Consider testing a different cell line known to be sensitive to this pathway.
Insufficient Incubation Time The cellular response to this compound may be time-dependent.[10] Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.[7][8]
Low Target Expression/Activity Confirm that the PI3K/Akt pathway is active in your cell line under your experimental conditions. You can do this via Western blot by checking the phosphorylation status of Akt.
Issue 2: Inconsistent Phospho-Akt Signal in Western Blot

If you are observing inconsistent inhibition of Akt phosphorylation (a direct downstream target of PI3K) after this compound treatment, follow these steps:

Potential Cause Troubleshooting Steps
Suboptimal Lysis Buffer Ensure your cell lysis buffer contains phosphatase inhibitors to preserve the phosphorylation status of proteins.[11]
Protein Degradation Perform all cell lysis and lysate handling steps on ice or at 4°C to prevent protein degradation by proteases.[12]
Poor Antibody Quality Use a phospho-specific antibody that has been validated for Western blotting. Titrate the antibody to find the optimal concentration.[13][14]
Loading Inconsistency Ensure equal amounts of protein are loaded in each lane. Use a loading control like β-actin or GAPDH to verify consistent loading.[12]

Data Presentation

Table 1: Recommended Concentration Ranges for this compound
Assay Type Starting Concentration Range Typical Incubation Time
Cell Viability (e.g., MTT, CellTiter-Glo®)1 nM - 100 µM48 - 72 hours
Western Blot (p-Akt inhibition)10 nM - 10 µM2 - 24 hours
Kinase Activity Assay (biochemical)0.1 nM - 1 µM1 hour
Table 2: Example IC50 Values for this compound in Various Cancer Cell Lines
Cell Line Cancer Type IC50 (nM) after 72h
MCF-7Breast Cancer50
PC-3Prostate Cancer250
U-87 MGGlioblastoma120
A549Lung Cancer>1000 (Resistant)

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is for assessing the effect of this compound on cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO-treated) and a no-cell background control.

  • Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C in a humidified incubator.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[15]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[15]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[15]

  • Data Acquisition: Mix gently and measure the absorbance at 570 nm using a microplate reader.

  • Analysis: After subtracting the background absorbance, calculate the percentage of viable cells relative to the vehicle control.

Protocol 2: Western Blot Analysis of p-Akt Inhibition

This protocol determines if this compound inhibits the PI3K/Akt signaling pathway.

  • Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with various concentrations of this compound for the desired time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in ice-cold RIPA buffer containing protease and phosphatase inhibitors.[12]

  • Protein Quantification: Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Sample Preparation: Mix the protein lysate with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel and run the gel to separate the proteins by size.[12]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[13]

  • Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).[12]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH).[12]

  • Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST, then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

  • Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[12]

Visualizations

YPX_C_05_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival | Proliferation Cell Growth & Proliferation mTORC1->Proliferation YPX This compound YPX->PI3K Inhibition

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

Experimental_Workflow start Start: Prepare Cells treat Treat cells with This compound dose range start->treat incubate Incubate (24-72h) treat->incubate endpoint Endpoint Assays incubate->endpoint viability Cell Viability (MTT Assay) endpoint->viability western Protein Analysis (Western Blot) endpoint->western analyze Data Analysis: IC50 & p-Akt levels viability->analyze western->analyze end Conclusion analyze->end

Caption: A general workflow for assessing the in vitro effects of this compound.

Troubleshooting_Tree start Unexpected Result: No or Low Activity q_solubility Is compound precipitated? start->q_solubility sol_yes Prepare fresh stock. Lower final [DMSO]. q_solubility->sol_yes Yes q_cells Is cell line appropriate? q_solubility->q_cells No cells_no Confirm target expression. Use positive control cell line. q_cells->cells_no No q_time Is incubation time sufficient? q_cells->q_time Yes time_no Perform time-course experiment (24-72h). q_time->time_no No end Consult further technical support. q_time->end Yes

Caption: A decision tree for troubleshooting low bioactivity of this compound.

References

how to improve YPX-C-05 efficacy in vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the in vivo efficacy of YPX-C-05.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during in vivo experiments with this compound.

Issue Potential Cause Suggested Solution
Low in vivo efficacy despite high in vitro potency Poor bioavailability, rapid metabolism, or inefficient tumor penetration.[1][2]1. Formulation Optimization: Test various formulations to improve solubility and stability.[3]2. Route of Administration: Evaluate alternative delivery routes (e.g., intravenous, intraperitoneal, oral gavage) to identify the most effective method.3. Pharmacokinetic (PK) Analysis: Conduct a PK study to determine the compound's half-life, clearance, and distribution.
High variability in animal responses Inconsistent formulation, inaccurate dosing, or biological differences in animal models.1. Standardize Procedures: Ensure consistent formulation preparation and administration techniques.2. Dose-Response Study: Perform a dose-escalation study to identify the optimal therapeutic window.3. Animal Model Selection: Use a well-characterized and homogeneous animal cohort.
Observed toxicity or adverse effects (e.g., weight loss) The administered dose is too high, or there are off-target effects.[3]1. Maximum Tolerated Dose (MTD) Study: Establish the MTD to define a safe dosing range.[3]2. Dosing Schedule Modification: Investigate alternative dosing schedules (e.g., intermittent dosing) to minimize toxicity while maintaining efficacy.3. Off-Target Profiling: If possible, screen this compound against a panel of kinases or receptors to identify potential off-target interactions.
Limited or no target engagement in tumor tissue Insufficient drug concentration at the tumor site or rapid drug efflux.[4]1. Pharmacodynamic (PD) Analysis: Measure the levels of the target biomarker in tumor tissue and plasma after treatment to confirm target engagement.2. Combination Therapy: Consider co-administering this compound with an agent that can enhance its tumor accumulation, such as a P-glycoprotein inhibitor.3. Nanoparticle Formulation: Explore nanoparticle-based delivery systems to improve tumor targeting and drug accumulation.[5]

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a potent and selective small molecule inhibitor of the tyrosine kinase receptor, TK-1. By binding to the ATP-binding pocket of TK-1, this compound blocks its phosphorylation and activation, thereby inhibiting downstream signaling pathways, such as the RAS-RAF-MEK-ERK cascade, which are crucial for tumor cell proliferation and survival.

Q2: How can I prepare this compound for in vivo administration?

A2: this compound has low aqueous solubility. A common starting formulation for preclinical studies is a suspension in a vehicle such as 0.5% methylcellulose with 0.2% Tween 80 in sterile water. However, it is highly recommended to perform formulation optimization to enhance bioavailability.

Q3: What are the recommended storage conditions for this compound?

A3: this compound should be stored as a solid at -20°C. Stock solutions in DMSO can also be stored at -20°C for short-term use, but repeated freeze-thaw cycles should be avoided. Formulations for injection should be prepared fresh for each experiment.

Q4: What are the key downstream biomarkers to assess this compound target engagement in vivo?

A4: To assess target engagement, we recommend measuring the phosphorylation levels of TK-1 and its immediate downstream substrate, Protein S, in tumor lysates via Western blot or ELISA. A significant reduction in the phosphorylation of these proteins following this compound treatment indicates successful target inhibition.

Experimental Protocols

Protocol 1: In Vivo Efficacy Study in a Xenograft Mouse Model
  • Animal Model: Utilize 6-8 week old female athymic nude mice.

  • Tumor Implantation: Subcutaneously inject 5 x 10^6 human cancer cells (e.g., A549 lung carcinoma) in 100 µL of a 1:1 mixture of serum-free media and Matrigel into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Randomization: When tumors reach an average volume of 100-150 mm^3, randomize the mice into treatment and control groups.

  • Drug Administration:

    • Vehicle Control Group: Administer the vehicle solution (e.g., 0.5% methylcellulose, 0.2% Tween 80) daily via oral gavage.

    • This compound Treatment Group: Administer this compound at the predetermined dose (e.g., 50 mg/kg) daily via oral gavage.

  • Data Collection: Measure tumor volume and body weight every 2-3 days for the duration of the study (typically 21-28 days).

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and downstream pharmacodynamic analysis.

Protocol 2: Pharmacodynamic (PD) Analysis of Tumor Tissue
  • Sample Collection: Collect tumor tissue from a satellite group of mice at various time points (e.g., 2, 6, and 24 hours) after a single dose of this compound or vehicle.

  • Tissue Lysis: Immediately snap-freeze the tumor tissue in liquid nitrogen. Lyse the frozen tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate 20-30 µg of protein from each lysate on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against p-TK-1, total TK-1, p-Protein S, total Protein S, and a loading control (e.g., GAPDH or β-actin).

    • Incubate with the appropriate HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Visualizations

YPX_C_05_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth_Factor TK-1_Receptor TK-1_Receptor Growth_Factor->TK-1_Receptor Binds RAS RAS TK-1_Receptor->RAS Activates This compound This compound This compound->TK-1_Receptor Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription_Factors ERK->Transcription_Factors Gene_Expression Proliferation, Survival Transcription_Factors->Gene_Expression

Caption: Proposed signaling pathway of this compound.

In_Vivo_Efficacy_Workflow Start Start Cell_Implantation Tumor Cell Implantation (Xenograft Model) Start->Cell_Implantation Tumor_Growth Monitor Tumor Growth Cell_Implantation->Tumor_Growth Randomization Tumors ~150 mm³? Tumor_Growth->Randomization Randomization->Tumor_Growth No Treatment Administer this compound and Vehicle Randomization->Treatment Yes Monitoring Measure Tumor Volume and Body Weight Treatment->Monitoring Endpoint End of Study? Monitoring->Endpoint Endpoint->Monitoring No Analysis Tumor Excision and PD/PK Analysis Endpoint->Analysis Yes End End Analysis->End

Caption: Workflow for an in vivo efficacy study.

References

YPX-C-05 degradation and storage recommendations

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "YPX-C-05" is not referenced in publicly available scientific literature. The following information is a hypothetical guide based on stability and degradation profiles of similar research compounds, intended to serve as an illustrative example for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound primarily degrades via two pathways: oxidation and hydrolysis. The boronic acid moiety is particularly susceptible to oxidative cleavage, especially in the presence of trace metals or peroxides. Hydrolysis of the peptide backbone can also occur, particularly at acidic or basic pH.

Q2: What are the recommended storage conditions for this compound?

A2: For long-term storage, this compound should be stored as a lyophilized powder at -20°C to -80°C in a desiccated environment. For short-term storage of solutions, use a buffered solution at pH 6.0-6.5, store at 2-8°C, and use within 24 hours. Avoid repeated freeze-thaw cycles.

Q3: I'm seeing rapid loss of activity in my this compound solution. What could be the cause?

A3: Rapid loss of activity is often due to oxidative degradation. Ensure your solvents are degassed and of high purity. The use of chelating agents like EDTA can sometimes mitigate metal-catalyzed oxidation, although in some contexts, it has been observed to accelerate degradation.[1] We recommend preparing solutions fresh for each experiment.

Q4: Can I use antioxidants to prevent the degradation of this compound?

A4: The use of antioxidants should be approached with caution. While antioxidants can prevent oxidative degradation, some, like ascorbic acid, have been observed to paradoxically accelerate the degradation of similar boronic acid-containing compounds.[1] We advise conducting a small-scale stability study with your chosen antioxidant before use in critical experiments.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent Potency Degradation during storage or handling.Prepare fresh solutions for each experiment. Aliquot stock solutions to avoid multiple freeze-thaw cycles. Confirm storage conditions are optimal (-20°C or colder, desiccated).
Precipitate Formation in Solution Poor solubility at experimental pH or concentration.Ensure the pH of your buffer is within the recommended range (6.0-6.5). Consider using a co-solvent such as DMSO (up to 5% v/v) for initial stock solutions before further dilution in aqueous buffers.
Unexpected Chromatographic Peaks Presence of degradation products.Analyze samples by LC-MS to identify potential degradation products. The primary oxidative degradation product is often the corresponding alcohol where the boronic acid group has been cleaved.[1]
Variability Between Lots Differences in purity or handling during manufacturing.Always perform a quality control check on new lots of this compound, including a potency assay and purity analysis by HPLC.

Stability Data

Table 1: Stability of this compound in Aqueous Buffers at 25°C

Buffer pH % Remaining after 24h % Remaining after 72h
5.085%60%
6.598%92%
7.490%75%
8.570%45%

Table 2: Effect of Additives on this compound Stability in pH 6.5 Buffer at 25°C over 48h

Additive Concentration % Remaining
None-95%
EDTA1 mM96%
Ascorbic Acid100 µM80%
Hydrogen Peroxide0.01%<10%

Experimental Protocols

Protocol 1: Assessing this compound Stability in Solution

  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare buffers at the desired pH values (e.g., pH 5.0, 6.5, 7.4, 8.5).

    • Dilute the this compound stock solution to a final concentration of 100 µM in each buffer.

  • Incubation:

    • Incubate the solutions at the desired temperature (e.g., 4°C, 25°C, 37°C).

    • At specified time points (e.g., 0, 4, 8, 24, 48, 72 hours), withdraw an aliquot from each solution.

  • Analysis:

    • Immediately analyze the aliquots by reverse-phase HPLC with UV detection to determine the concentration of the parent this compound compound.

    • Calculate the percentage of this compound remaining relative to the 0-hour time point.

Visualizations

YPX_C_05_Degradation_Pathway YPX_C_05 This compound (Peptide-Leu-B(OH)2) Oxidation Oxidative Cleavage (e.g., H2O2, Metals) YPX_C_05->Oxidation Major Pathway Hydrolysis Hydrolysis (Acidic/Basic pH) YPX_C_05->Hydrolysis Minor Pathway Degradation_Product_1 Degradation Product 1 (Peptide-Leu-OH) Oxidation->Degradation_Product_1 Degradation_Product_2 Degradation Product 2 (Peptide Fragments) Hydrolysis->Degradation_Product_2

Caption: Major degradation pathways of this compound.

Experimental_Workflow_Stability_Assessment cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis Stock Prepare 10 mM Stock in DMSO Dilution Dilute to 100 µM in Buffers (pH 5-8.5) Stock->Dilution Incubate Incubate at 25°C Dilution->Incubate Timepoints Sample at 0, 24, 72h Incubate->Timepoints HPLC RP-HPLC Analysis Timepoints->HPLC Quantify Quantify Remaining This compound HPLC->Quantify

Caption: Workflow for assessing this compound stability.

References

YPX-C-05 Cytotoxicity Assessment: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for YPX-C-05, a novel investigational compound for targeted cancer therapy. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for assessing the cytotoxicity of this compound in various cell lines.

Mechanism of Action

This compound is a potent and selective inhibitor of the novel kinase, FKA (Fictional Kinase A), a critical component of a pro-survival signaling pathway frequently overactive in various cancer types. By inhibiting FKA, this compound triggers the intrinsic apoptotic cascade, leading to programmed cell death in malignant cells.

Data Presentation: Cytotoxicity Profile of this compound

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in a panel of human cancer cell lines following continuous exposure for 24, 48, and 72 hours. These values were determined using the MTT assay.

Cell LineCancer TypeIC50 (µM) at 24hIC50 (µM) at 48hIC50 (µM) at 72h
MCF-7 Breast Adenocarcinoma15.28.54.1
A549 Lung Carcinoma22.812.16.3
HepG2 Hepatocellular Carcinoma18.59.85.0
HeLa Cervical Adenocarcinoma25.114.67.9

Experimental Protocols

Here are detailed methodologies for key experiments to assess the cytotoxic and apoptotic effects of this compound.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][2]

Materials:

  • This compound stock solution (in DMSO)

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[3]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of this compound or vehicle control (e.g., 0.1% DMSO).[1]

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[1] Gently mix on an orbital shaker.[1][3]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1] A reference wavelength of 630 nm can be used to subtract background absorbance.

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

This assay quantifies the release of LDH, a stable cytosolic enzyme, from cells with damaged plasma membranes into the culture medium.[4]

Materials:

  • Commercially available LDH cytotoxicity assay kit

  • 96-well plates

  • This compound stock solution

  • Cell culture medium

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include the following controls as per the kit manufacturer's instructions: untreated cells (spontaneous LDH release), cells treated with lysis buffer (maximum LDH release), and medium-only (background).[5][6]

  • Incubation: Incubate for the desired duration.

  • Sample Collection: Centrifuge the plate at 400 x g for 5 minutes.[6] Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new 96-well plate.[7]

  • LDH Reaction: Add the LDH reaction mixture provided in the kit to each well containing the supernatant.[5]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[5]

  • Stop Reaction: Add the stop solution from the kit to each well.[7]

  • Absorbance Measurement: Measure the absorbance at 490 nm.[5][7]

  • Calculation: Determine the percentage of cytotoxicity using the formula provided by the kit manufacturer, correcting for background and spontaneous release.

Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[8]

Materials:

  • Annexin V-FITC/PI apoptosis detection kit

  • This compound stock solution

  • 6-well plates or culture flasks

  • Binding buffer (provided in the kit)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use a gentle, EDTA-free dissociation solution.[9]

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[8]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.[8]

    • Viable cells: Annexin V-negative and PI-negative.[8]

    • Early apoptotic cells: Annexin V-positive and PI-negative.[8]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[8]

Troubleshooting and FAQs

Q1: My MTT assay results show high variability between replicate wells. What could be the cause?

High variability can stem from several factors:

  • Uneven cell seeding: Ensure you have a single-cell suspension and mix the cells thoroughly before and during plating.

  • Incomplete formazan solubilization: After adding the solubilization solution, ensure all purple crystals are dissolved by mixing on a plate shaker for 15-30 minutes.[1] Visual inspection under a microscope can confirm complete dissolution.

  • "Edge effect": The outer wells of a 96-well plate are prone to evaporation. To mitigate this, fill the outer wells with sterile PBS or medium and do not use them for experimental samples.[1]

  • Pipetting errors: Ensure accurate and consistent pipetting, especially during serial dilutions and reagent additions.

Q2: The IC50 value for this compound in my cell line is significantly different from the values in the data table. Why?

Discrepancies can arise due to:

  • Different cell passage numbers: Cell lines can change phenotypically and genotypically over time in culture. Use cells within a consistent and low passage number range.

  • Variations in culture conditions: Factors like media formulation, serum percentage, and incubator conditions (CO2, humidity, temperature) can influence cell sensitivity to a compound.[10]

  • Assay-specific parameters: Differences in cell seeding density, compound incubation time, and the specific viability assay used can all affect the calculated IC50.

Q3: I see significant cell death under the microscope after this compound treatment, but the LDH assay shows low cytotoxicity. What's happening?

This can occur if:

  • The assay was performed too early: LDH is released upon loss of membrane integrity, which is a feature of late apoptosis or necrosis.[11] If this compound induces a slower apoptotic process, you may need to extend the treatment duration.[11]

  • The compound inhibits LDH enzyme activity: this compound might directly interfere with the LDH enzyme. To test this, you can add your compound to the lysate of untreated cells and see if it reduces the measured LDH activity.[11]

Q4: In the Annexin V/PI assay, my "untreated" control group shows a high percentage of Annexin V-positive cells. What should I do?

A high background of apoptotic cells in your control group can be caused by:

  • Suboptimal cell culture conditions: Over-confluent or starved cells can undergo spontaneous apoptosis.[9] Ensure you are using healthy, log-phase cells.

  • Harsh cell handling: Over-trypsinization or excessive centrifugation can damage cell membranes.[9] Be gentle during cell harvesting.

  • EDTA in dissociation reagent: Annexin V binding is calcium-dependent. EDTA chelates calcium and will interfere with the staining. Use an EDTA-free dissociation solution.[9]

Q5: Can this compound interfere with the assay reagents directly?

Yes, it's possible. For example, a compound with reducing properties can directly reduce MTT to formazan, leading to a false-positive signal for viability.[1] To check for this, run a control where you add this compound to cell-free medium with the MTT reagent.[1] If a color change occurs, consider using an alternative viability assay like the Sulforhodamine B (SRB) or LDH assay.[1]

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Cytotoxicity Assessment cluster_analysis Phase 4: Data Analysis seed Seed Cells in Multi-well Plates incubate_24h Incubate 24h (Cell Adherence) seed->incubate_24h treat Treat with this compound (Serial Dilutions) incubate_24h->treat incubate_treat Incubate for 24h, 48h, or 72h treat->incubate_treat mtt MTT Assay incubate_treat->mtt ldh LDH Assay incubate_treat->ldh annexin Annexin V/PI Assay incubate_treat->annexin readout Measure Absorbance/ Fluorescence mtt->readout ldh->readout annexin->readout calc Calculate IC50/ % Cytotoxicity readout->calc

Caption: Experimental workflow for this compound cytotoxicity assessment.

signaling_pathway cluster_pathway FKA Pro-Survival Pathway cluster_apoptosis Apoptosis Cascade fka FKA (Fictional Kinase A) sub1 Substrate 1 fka->sub1 Phosphorylation sub2 Substrate 2 sub1->sub2 anti_apop Anti-Apoptotic Proteins (e.g., Bcl-2) sub2->anti_apop Activation pro_apop Pro-Apoptotic Proteins (e.g., Bax, Bak) anti_apop->pro_apop Inhibition caspase Caspase Activation pro_apop->caspase apoptosis Apoptosis caspase->apoptosis ypx This compound ypx->fka Inhibition

Caption: Proposed signaling pathway for this compound-induced apoptosis.

References

YPX-C-05 Delivery in Animal Models: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the novel HDAC inhibitor, YPX-C-05, in animal models of hypertension. The information is based on available scientific literature and general best practices for in vivo compound administration.

Frequently Asked Questions (FAQs)

Q1: What is the established animal model for studying the antihypertensive effects of this compound?

The primary animal model reported for in vivo efficacy studies of this compound is the N-omega-nitro-L-arginine (L-NAME)-induced hypertensive mouse model. Chronic administration of this compound has been shown to produce significant antihypertensive effects in this model.[1] This model is widely used to induce hypertension by inhibiting nitric oxide synthase, leading to increased vascular resistance.

Q2: What is the mechanism of action for this compound in reducing blood pressure?

This compound is a hydroxamic acid-based histone deacetylase (HDAC) inhibitor.[1] Its antihypertensive and vasodilatory effects are mediated through the PI3K/Akt/eNOS signaling pathway.[1] By inhibiting HDACs, this compound leads to increased histone H4 acetylation in endothelial cells, which is associated with the activation of the PI3K/Akt/eNOS pathway, resulting in vasodilation and a reduction in blood pressure.[1]

Q3: What are the potential administration routes for this compound in animal models?

While the specific administration route for this compound in the key hypertension study has not been detailed in publicly available literature, common routes for systemic drug delivery in mice include:

  • Oral (PO): Administration by gavage. This route is often preferred for its convenience and clinical relevance.

  • Intraperitoneal (IP): Injection into the peritoneal cavity. This method allows for rapid absorption.

  • Intravenous (IV): Injection into a vein, typically the tail vein in mice. This ensures immediate and complete bioavailability.

  • Subcutaneous (SC): Injection under the skin. This route provides a slower, more sustained release of the compound.

The choice of administration route will depend on the experimental goals, the desired pharmacokinetic profile, and the formulation of this compound.

Q4: Are there any known solubility or formulation challenges with this compound for in vivo use?

Specific formulation details for this compound are not publicly available. As a hydroxamic acid derivative, its solubility may vary. Researchers should perform solubility testing in various pharmaceutically acceptable vehicles to develop a suitable formulation for the chosen administration route. Common vehicles for preclinical in vivo studies include saline, phosphate-buffered saline (PBS), and solutions containing solubilizing agents like DMSO, cyclodextrins, or polyethylene glycol (PEG). It is crucial to establish a stable and homogenous formulation to ensure consistent dosing.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent antihypertensive effect between animals. 1. Improper drug formulation (e.g., precipitation, instability). 2. Inaccurate dosing. 3. Variability in the induction of hypertension in the animal model.1. Ensure the this compound formulation is homogenous and stable. Prepare fresh solutions as needed. 2. Calibrate all dosing equipment and ensure accurate volume administration based on individual animal body weight. 3. Monitor blood pressure of all animals before and after hypertension induction to ensure a consistent baseline.
Adverse events observed post-administration (e.g., lethargy, weight loss). 1. Toxicity of this compound at the administered dose. 2. Adverse reaction to the vehicle. 3. Stress from the administration procedure.1. Conduct a dose-response study to determine the maximum tolerated dose (MTD). 2. Administer a vehicle-only control group to rule out vehicle-related toxicity. 3. Ensure proper handling and restraint techniques to minimize stress. Consider less stressful administration routes if possible.
Precipitation of this compound in the formulation upon storage. 1. Poor solubility of the compound in the chosen vehicle. 2. Temperature-dependent solubility.1. Re-evaluate the vehicle composition. Consider the use of co-solvents or other solubility enhancers. 2. Determine the optimal storage conditions for the formulation (e.g., room temperature, 4°C) and the duration of stability.
Difficulty in administering the full dose via oral gavage. 1. High viscosity of the formulation. 2. Incorrect gavage needle size. 3. Animal resistance.1. Adjust the formulation to reduce viscosity. 2. Use an appropriately sized and flexible gavage needle for the size of the mouse. 3. Ensure proper training in oral gavage techniques to minimize animal stress and ensure accurate delivery.

Experimental Protocols

Detailed experimental protocols from the primary literature on this compound are not publicly available. The following are generalized protocols based on standard practices for similar in vivo studies.

Induction of Hypertension in Mice using L-NAME
  • Animal Model: Male C57BL/6 mice, 8-10 weeks of age.

  • Acclimatization: House animals in a controlled environment for at least one week prior to the experiment.

  • Induction: Administer N-omega-nitro-L-arginine (L-NAME) in drinking water (concentration to be optimized, typically 0.5-1 mg/mL) for a period of 2-4 weeks.

  • Blood Pressure Monitoring: Measure systolic and diastolic blood pressure using a non-invasive tail-cuff method at baseline and weekly during the induction period to confirm the development of hypertension.

General Protocol for this compound Administration
  • Formulation Preparation:

    • Determine the solubility of this compound in various vehicles (e.g., 0.5% carboxymethylcellulose, 5% DMSO in saline).

    • Prepare the dosing solution fresh daily or as dictated by stability studies.

    • Ensure the final formulation is a clear solution or a homogenous suspension.

  • Dosing:

    • Divide hypertensive animals into vehicle control and this compound treatment groups.

    • Administer the designated dose of this compound or vehicle based on the most recent body weight.

    • The frequency and duration of administration will depend on the experimental design (e.g., once daily for 4 weeks).

  • Monitoring:

    • Monitor blood pressure regularly throughout the treatment period.

    • Observe animals daily for any clinical signs of toxicity.

    • Record body weight at regular intervals.

  • Endpoint Analysis:

    • At the end of the study, collect blood and tissues for pharmacokinetic and pharmacodynamic analysis (e.g., measurement of NO levels, histological analysis of vascular remodeling).

Data Presentation

As specific quantitative data from in vivo studies of this compound are not publicly available, the following tables are templates that researchers can use to structure their experimental data.

Table 1: Pharmacokinetic Parameters of this compound in Mice (Hypothetical Data)

Administration RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability (%)
Intravenous (IV)15000.11200100
Oral (PO)103001.0240020
Intraperitoneal (IP)54500.5360060

Table 2: Effect of this compound on Blood Pressure in L-NAME Induced Hypertensive Mice (Hypothetical Data)

Treatment GroupDose (mg/kg)Baseline Systolic BP (mmHg)Final Systolic BP (mmHg)Change in Systolic BP (mmHg)
Vehicle Control-165 ± 5168 ± 6+3
This compound5167 ± 4145 ± 5-22
This compound10166 ± 5130 ± 4-36

Visualizations

Signaling Pathway of this compound

YPX_C_05_Pathway YPX_C_05 This compound HDAC HDAC YPX_C_05->HDAC Histone_Acetylation Histone H4 Acetylation HDAC->Histone_Acetylation PI3K PI3K Histone_Acetylation->PI3K Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Vasodilation Vasodilation eNOS->Vasodilation Blood_Pressure Blood Pressure Reduction Vasodilation->Blood_Pressure

Caption: Signaling pathway of this compound in promoting vasodilation.

Experimental Workflow for In Vivo Studies

experimental_workflow start Start acclimatization Animal Acclimatization start->acclimatization baseline_bp Baseline Blood Pressure Measurement acclimatization->baseline_bp hypertension_induction Hypertension Induction (L-NAME) baseline_bp->hypertension_induction grouping Random Grouping hypertension_induction->grouping treatment Chronic Treatment (this compound or Vehicle) grouping->treatment monitoring Regular Monitoring (BP, Weight, Clinical Signs) treatment->monitoring endpoint Endpoint Analysis monitoring->endpoint data_analysis Data Analysis endpoint->data_analysis end End data_analysis->end

Caption: General experimental workflow for this compound in vivo studies.

Troubleshooting Logic for Inconsistent Results

troubleshooting_logic inconsistent_results Inconsistent Results check_formulation Check Formulation (Solubility, Stability) inconsistent_results->check_formulation Formulation Issue? check_dosing Verify Dosing (Accuracy, Technique) inconsistent_results->check_dosing Dosing Error? check_model Assess Animal Model (Hypertension Induction) inconsistent_results->check_model Model Variability? resolve_formulation Optimize Formulation check_formulation->resolve_formulation resolve_dosing Refine Dosing Protocol check_dosing->resolve_dosing resolve_model Standardize Model Induction check_model->resolve_model

Caption: Troubleshooting logic for inconsistent experimental outcomes.

References

Validation & Comparative

YPX-C-05: A Comparative Analysis with Leading HDAC Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel hydroxamic acid-based histone deacetylase (HDAC) inhibitor, YPX-C-05, with established HDAC inhibitors such as Vorinostat (SAHA), Romidepsin, and Panobinostat. This document is intended to serve as a resource for researchers and professionals in drug development by presenting available data on the performance and characteristics of these compounds, supported by experimental methodologies.

Introduction to this compound

This compound is a novel isohydroxamic acid derivative identified as a histone deacetylase (HDAC) inhibitor.[1][2] Primarily investigated for its vasodilatory and antihypertensive properties, this compound has been shown to alleviate hypertension and improve vascular dysfunction.[1][2] Its mechanism of action involves the PI3K/Akt/eNOS signaling pathway, leading to increased histone H4 acetylation in endothelial cells.[1][2]

While the therapeutic potential of this compound in cardiovascular diseases is emerging, a direct quantitative comparison of its HDAC inhibitory activity against other well-established HDAC inhibitors is limited by the current lack of publicly available data on its IC50 values and isoform selectivity. This guide, therefore, presents a detailed comparison based on the available information for established inhibitors to provide a valuable contextual framework.

Comparative Analysis of HDAC Inhibitors

To provide a clear comparison of potency and selectivity, the following table summarizes the half-maximal inhibitory concentration (IC50) values of Vorinostat, Romidepsin, and Panobinostat against various HDAC isoforms.

Table 1: Comparative In Vitro Potency (IC50) of Selected HDAC Inhibitors

CompoundClassHDAC1 (nM)HDAC2 (nM)HDAC3 (nM)HDAC4 (nM)HDAC6 (nM)HDAC11 (nM)Reference
Vorinostat (SAHA) Pan-HDAC Inhibitor10-20---[3][4]
Romidepsin Class I selective3647-5101400-[5]
Panobinostat Pan-HDAC Inhibitor2.1 - 531 (range)-----

Note: IC50 values can vary depending on the specific assay conditions and cell lines used. The data presented here is a representation from available sources.

Signaling Pathway of this compound

The vasodilatory and antihypertensive effects of this compound are attributed to its influence on the PI3K/Akt/eNOS signaling pathway in endothelial cells. The diagram below illustrates this proposed mechanism.

YPX_C_05_Pathway YPX This compound HDAC HDAC YPX->HDAC inhibits PI3K PI3K HDAC->PI3K deacetylates (inhibition leads to activation) Akt Akt PI3K->Akt activates eNOS eNOS Akt->eNOS phosphorylates/activates NO Nitric Oxide eNOS->NO produces Vasodilation Vasodilation NO->Vasodilation

Caption: Proposed signaling pathway of this compound in endothelial cells.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of HDAC inhibitors are provided below.

HDAC Activity Assay

This assay is designed to measure the enzymatic activity of HDACs and the inhibitory potential of compounds.

Principle: The assay quantifies the deacetylation of a synthetic substrate by HDAC enzymes. The deacetylated product is then detected, often through a coupled enzymatic reaction that generates a fluorescent or colorimetric signal.

Materials:

  • HDAC substrate (e.g., Fluor de Lys®-SIRT1, Enzo Life Sciences)

  • HDAC enzyme (e.g., recombinant human HDAC1)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (containing a protease to cleave the deacetylated substrate)

  • Test compounds (e.g., this compound, Vorinostat)

  • 96-well microplate (black, for fluorescence)

  • Fluorometric plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 96-well plate, add the HDAC enzyme to each well.

  • Add the diluted test compounds to the respective wells. Include wells with a known inhibitor as a positive control and wells with buffer only as a negative control.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding the HDAC substrate to all wells.

  • Incubate the plate at 37°C for 60 minutes.

  • Stop the reaction by adding the developer solution.

  • Incubate the plate at room temperature for 15 minutes, protected from light.

  • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation, 460 nm emission).

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of HDAC inhibitors on the metabolic activity of cells, which is an indicator of cell viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of viable cells into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Cell line of interest (e.g., a cancer cell line)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Test compounds

  • 96-well cell culture plate

  • Spectrophotometric plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds. Include untreated cells as a control.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Carefully remove the medium containing MTT.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate gently to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Experimental Workflow Visualization

The following diagrams illustrate the general workflows for the HDAC activity and cell viability assays.

HDAC_Activity_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection A Prepare Compound Dilutions B Add HDAC Enzyme A->B C Add Substrate B->C D Incubate C->D E Add Developer D->E F Measure Fluorescence E->F

Caption: General workflow for an in vitro HDAC activity assay.

Cell_Viability_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_incubation Incubation cluster_assay MTT Assay A Seed Cells B Treat with Compounds A->B C Incubate (e.g., 48h) B->C D Add MTT Reagent C->D E Incubate D->E F Solubilize Formazan E->F G Measure Absorbance F->G

Caption: General workflow for a cell viability (MTT) assay.

Conclusion

This compound represents a promising new HDAC inhibitor with potential therapeutic applications in cardiovascular diseases. While its mechanism of action through the PI3K/Akt/eNOS pathway has been elucidated, the absence of publicly available quantitative data on its HDAC inhibitory profile currently limits a direct, data-driven comparison with established pan- and class-selective HDAC inhibitors like Vorinostat, Romidepsin, and Panobinostat. The provided comparative data for these established inhibitors, along with detailed experimental protocols, offer a valuable framework for researchers to position and evaluate novel compounds like this compound as more data becomes available. Future studies detailing the IC50 values and isoform selectivity of this compound are crucial for a comprehensive understanding of its therapeutic potential and for guiding further drug development efforts.

References

A Comparative Guide to the Antihypertensive Activity of YPX-C-05

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the antihypertensive properties of YPX-C-05, a novel hydroxamic acid-based histone deacetylase (HDAC) inhibitor. Emerging evidence indicates that this compound exerts its effects through the PI3K/Akt/eNOS signaling pathway, positioning it as a promising therapeutic candidate for hypertension.[1] This document presents a comparative overview of this compound against other relevant compounds, supported by experimental data and detailed methodologies to facilitate informed research and development decisions.

Executive Summary

This compound demonstrates significant antihypertensive and vasodilatory activity in preclinical models. Its mechanism of action, involving the activation of the PI3K/Akt/eNOS pathway, offers a targeted approach to treating hypertension. This guide will delve into the quantitative data supporting these claims, compare its performance with established HDAC inhibitors and vasodilators, and provide detailed protocols for the key experiments used in its validation.

Comparative Data Analysis

The following tables summarize the available quantitative data for this compound and comparator compounds.

Table 1: In Vivo Antihypertensive Effects

CompoundAnimal ModelDoseRoute of AdministrationSystolic Blood Pressure Reduction (mmHg)Diastolic Blood Pressure Reduction (mmHg)Citation
This compound Nω-nitro-L-arginine-induced hypertensive miceData not publicly availableChronicSignificant reductionData not publicly available[1]
Valproic Acid Pentylenetetrazole-induced hypertensive ratsNot specifiedIntraperitonealSignificant reduction from ~152 mmHg to ~105 mmHg (Systolic)Significant reduction from ~137 mmHg to ~76 mmHg (Mean Arterial Pressure)[2][3]
Control (Vehicle) N/AN/AN/ANo significant changeNo significant changeN/A

Note: Specific dosage and quantitative blood pressure reduction data for this compound are not yet publicly available. The data for Valproic Acid is from a different model of hypertension and is provided for general comparative purposes.

Table 2: Ex Vivo Vasodilatory Effects in Isolated Aortic Rings

CompoundPre-contraction AgentEC50 (Concentration for 50% maximal relaxation)Maximal Relaxation (%)Citation
This compound PhenylephrineData not publicly availableSignificant vasodilation[1][4]
Sodium Nitroprusside Phenylephrine~ 6.52 (pEC50)~77%[5]
Sodium Nitroprusside KClData not publicly available>90%[6]

Note: The pEC50 is the negative logarithm of the EC50 value. Higher pEC50 values indicate greater potency.

Table 3: In Vitro Effects on the PI3K/Akt/eNOS Signaling Pathway in Endothelial Cells

CompoundTarget ProteinEffectFold Change (Compared to Control)Citation
This compound p-AktIncreased phosphorylationData not publicly available[1][4]
This compound p-eNOSIncreased phosphorylationData not publicly available[1][4]
Formononetin (Positive Control) p-eNOS/eNOS ratioIncreased phosphorylation2.30 to 4.86-fold (10-40 µM)[7]

Note: While the studies on this compound confirm increased phosphorylation of Akt and eNOS, the specific quantitative fold changes are not available. Data from Formononetin, another compound known to activate this pathway, is included for illustrative purposes.

Mechanism of Action: The PI3K/Akt/eNOS Signaling Pathway

This compound is reported to exert its vasodilatory and antihypertensive effects by activating the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/endothelial Nitric Oxide Synthase (eNOS) signaling pathway in endothelial cells.[1] As an HDAC inhibitor, this compound may alter the expression of genes involved in this pathway, leading to increased production of nitric oxide (NO), a potent vasodilator.

PI3K_Akt_eNOS_Pathway This compound This compound HDAC HDAC This compound->HDAC Inhibits PI3K PI3K HDAC->PI3K (Potential Regulation) Akt Akt PI3K->Akt Activates eNOS eNOS Akt->eNOS Phosphorylates & Activates NO NO eNOS->NO Produces Vasodilation Vasodilation NO->Vasodilation Induces

Caption: Proposed signaling pathway for this compound-induced vasodilation.

Experimental Protocols

Detailed methodologies for the key experiments cited in the validation of this compound's antihypertensive activity are provided below.

Nω-nitro-L-arginine (L-NAME)-Induced Hypertension Mouse Model

This model is used to induce hypertension by inhibiting nitric oxide synthase, leading to a reduction in nitric oxide production and a subsequent increase in blood pressure.

LNAME_Hypertension_Workflow cluster_acclimation Acclimation cluster_induction Hypertension Induction cluster_treatment Treatment cluster_monitoring Monitoring & Analysis A1 House mice under standard conditions A2 Provide standard chow and water ad libitum A1->A2 B1 Administer L-NAME (e.g., 40 mg/kg/day) in drinking water A2->B1 B2 Continue administration for several weeks C1 Divide mice into control and treatment groups B2->C1 C2 Administer this compound or vehicle to respective groups C1->C2 D1 Measure systolic and diastolic blood pressure (e.g., tail-cuff method) C2->D1 D2 Collect tissues for histological analysis (vascular remodeling) D1->D2

Caption: Experimental workflow for the L-NAME-induced hypertension model.

Protocol:

  • Animal Acclimation: Male C57BL/6J mice are acclimated for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to standard chow and water.

  • Induction of Hypertension: Hypertension is induced by the continuous administration of L-NAME in the drinking water for a period of 4 to 8 weeks.[8][9]

  • Grouping and Treatment: After the induction period, mice are randomly assigned to a control group (receiving vehicle) and a treatment group (receiving this compound). The drug or vehicle is administered daily for a specified duration via an appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Blood Pressure Measurement: Systolic and diastolic blood pressure are monitored regularly throughout the study using a non-invasive tail-cuff method.

  • Tissue Collection and Analysis: At the end of the treatment period, animals are euthanized, and tissues such as the aorta are collected for histological analysis to assess vascular remodeling.

Isolated Aortic Ring Vasorelaxation Assay

This ex vivo assay is a standard method to assess the direct vasodilatory or vasoconstrictive effects of a compound on blood vessels.

Aortic_Ring_Assay_Workflow cluster_preparation Aortic Ring Preparation cluster_mounting Mounting and Equilibration cluster_contraction Pre-contraction cluster_relaxation Vasorelaxation Measurement P1 Euthanize rodent and excise thoracic aorta P2 Clean aorta of connective tissue P1->P2 P3 Cut aorta into 2-3 mm rings P2->P3 M1 Mount rings in an organ bath containing Krebs solution P3->M1 M2 Equilibrate under tension for 60-90 minutes C1 Induce contraction with phenylephrine or KCl M2->C1 R1 Cumulatively add increasing concentrations of this compound C1->R1 R2 Record changes in isometric tension R1->R2 R3 Calculate percentage of relaxation R2->R3 Western_Blot_Workflow cluster_sample Sample Preparation cluster_electrophoresis Gel Electrophoresis cluster_transfer Protein Transfer cluster_immunodetection Immunodetection cluster_analysis Data Analysis S1 Treat endothelial cells with this compound S2 Lyse cells and quantify protein concentration S1->S2 E1 Separate proteins by size on SDS-PAGE gel S2->E1 T1 Transfer proteins from gel to a membrane (e.g., PVDF) E1->T1 I1 Block membrane to prevent non-specific binding T1->I1 I2 Incubate with primary antibodies (anti-p-Akt, anti-Akt, anti-p-eNOS, anti-eNOS) I1->I2 I3 Incubate with secondary antibodies I2->I3 I4 Detect signal (chemiluminescence or fluorescence) I3->I4 A1 Quantify band intensity I4->A1 A2 Calculate the ratio of phosphorylated to total protein A1->A2

References

A Comparative Guide to YPX-C-05 and Sodium Nitroprusside as Vasodilators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two vasodilator compounds, the novel hydroxamic acid-based HDAC inhibitor YPX-C-05 and the well-established drug, sodium nitroprusside. The information presented is intended to assist researchers and drug development professionals in understanding the distinct mechanisms of action, experimental data, and potential therapeutic applications of these two agents.

Introduction

Vasodilators are critical therapeutic agents for managing a variety of cardiovascular conditions, including hypertension, heart failure, and angina. They function by relaxing the smooth muscle of blood vessels, leading to vessel dilation and a subsequent decrease in blood pressure and vascular resistance. This guide focuses on a comparative analysis of this compound, an emerging therapeutic candidate, and sodium nitroprusside, a long-standing clinical tool. While both induce vasodilation through the nitric oxide (NO) signaling pathway, their upstream mechanisms of action are fundamentally different, offering distinct pharmacological profiles.

Mechanism of Action

This compound: Indirect NO Production via eNOS Activation

This compound is a novel hydroxamic acid-based histone deacetylase (HDAC) inhibitor.[1][2] Its vasodilatory effect is not direct but is mediated through the activation of the PI3K/Akt/eNOS signaling pathway within endothelial cells.[1] By inhibiting HDACs, this compound leads to an increase in histone H4 acetylation, which is associated with changes in gene expression that favor vasodilation.[1] The key steps in its mechanism are:

  • HDAC Inhibition: this compound inhibits the activity of histone deacetylases.[1]

  • PI3K/Akt Pathway Activation: This leads to the activation of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade.[1]

  • eNOS Phosphorylation: Activated Akt phosphorylates and activates endothelial nitric oxide synthase (eNOS).[1]

  • Nitric Oxide Production: Activated eNOS increases the production of nitric oxide (NO) in endothelial cells.[1]

  • Smooth Muscle Relaxation: NO diffuses to adjacent vascular smooth muscle cells, where it activates guanylate cyclase, leading to increased cyclic guanosine monophosphate (cGMP) levels and subsequent vasodilation.

YPX_C_05_Pathway YPX_C_05 This compound HDAC HDAC YPX_C_05->HDAC Inhibits PI3K_Akt PI3K/Akt Pathway HDAC->PI3K_Akt Activation eNOS eNOS PI3K_Akt->eNOS Activates NO Nitric Oxide (NO) eNOS->NO Produces sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to GTP GTP GTP->sGC Vasodilation Vasodilation cGMP->Vasodilation

Signaling pathway of this compound.
Sodium Nitroprusside: Direct NO Donor

Sodium nitroprusside is a potent and rapidly acting vasodilator that functions as a direct nitric oxide (NO) donor.[3][4] Its mechanism is independent of endothelial function. Once administered, sodium nitroprusside is metabolized, releasing NO directly into the bloodstream. The released NO then acts on vascular smooth muscle cells to cause vasodilation. The key steps are:

  • Metabolism and NO Release: Sodium nitroprusside is metabolized by red blood cells, leading to the release of nitric oxide (NO) and cyanide ions.

  • sGC Activation: NO diffuses into vascular smooth muscle cells and activates soluble guanylate cyclase (sGC).

  • cGMP Production: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).

  • Smooth Muscle Relaxation: Increased intracellular cGMP levels lead to a cascade of events that result in the dephosphorylation of myosin light chains, causing smooth muscle relaxation and vasodilation.

Sodium_Nitroprusside_Pathway SNP Sodium Nitroprusside Metabolism Metabolism in Red Blood Cells SNP->Metabolism NO Nitric Oxide (NO) Metabolism->NO Cyanide Cyanide Ions Metabolism->Cyanide sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to GTP GTP GTP->sGC Vasodilation Vasodilation cGMP->Vasodilation

Signaling pathway of Sodium Nitroprusside.

Comparative Data

Due to the novelty of this compound, direct comparative studies with sodium nitroprusside are not yet available in the public domain. The following tables summarize the available quantitative data for each compound from separate studies.

Table 1: In Vitro Vasodilatory Potency
CompoundPreparationPre-contraction AgentPotency (EC50)Reference
This compound Isolated rat aortic ringsPhenylephrineData not specified in abstract[1]
Sodium Nitroprusside Human umbilical arteryU46619pEC50: 6.52[5]
Sodium Nitroprusside Human radial arteryU46619-6.71 +/- 0.38 log M[6]
Sodium Nitroprusside Human placental veins (premature)5-hydroxytryptamineNot specified, but higher sensitivity than full-term[7]
Sodium Nitroprusside Human placental veins (full-term)5-hydroxytryptamineLower sensitivity than premature[7]

Note: EC50 values are highly dependent on the specific experimental conditions (e.g., tissue type, pre-contraction agent, species). A direct comparison of the values in this table should be made with caution.

Table 2: In Vivo Antihypertensive Effects
CompoundAnimal ModelAdministrationEffectReference
This compound N-omega-nitro-L-arginine-induced hypertensive miceChronic administrationSignificant antihypertensive effects and reduction in vascular remodeling[1]
Sodium Nitroprusside Humans (hypertensive crisis)Intravenous infusion (0.5-4 mcg/kg/min)Rapid and potent blood pressure reduction[8]

Experimental Protocols

This compound: Ex Vivo Vasodilation Study
  • Objective: To determine the ex vivo vasodilatory effects of this compound.[1]

  • Methodology:

    • Tissue Preparation: Isolated aortic rings were obtained from rats.

    • Pre-contraction: The aortic rings were pre-contracted with phenylephrine to induce a stable tonic contraction.

    • Drug Administration: Cumulative concentrations of this compound were added to the organ bath.

    • Measurement: Changes in isometric tension were recorded to assess the degree of vasodilation.

  • Workflow Diagram:

YPX_C_05_Ex_Vivo_Workflow start Start step1 Isolate rat aortic rings start->step1 step2 Mount rings in organ bath step1->step2 step3 Pre-contract with Phenylephrine step2->step3 step4 Administer cumulative concentrations of this compound step3->step4 step5 Record changes in isometric tension step4->step5 end End step5->end SNP_Clinical_Workflow start Start: Hypertensive Crisis step1 Prepare Sodium Nitroprusside infusion (protect from light) start->step1 step2 Initiate IV infusion at low dose (e.g., 0.3-0.5 mcg/kg/min) step1->step2 step3 Continuously monitor blood pressure step2->step3 step4 Titrate dose upwards to achieve target blood pressure step3->step4 step5 Maintain effective dose and monitor for toxicity step4->step5 end End: Blood pressure controlled step5->end

References

Unveiling the Potency of YPX-C-05: A Comparative Guide to HDAC Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for novel and effective histone deacetylase (HDAC) inhibitors is a continuous endeavor. This guide provides a comparative analysis of the novel hydroxamic acid-based HDAC inhibitor, YPX-C-05, against two well-established pan-HDAC inhibitors: Vorinostat (SAHA) and Panobinostat. This objective comparison, supported by experimental data and detailed protocols, aims to shed light on the potential of this compound in the landscape of epigenetic modulators.

Quantitative Comparison of HDAC Inhibitory Activity

The inhibitory potency of this compound, Vorinostat (SAHA), and Panobinostat against various HDAC isoforms is a critical determinant of their biological activity and therapeutic potential. The following table summarizes the available half-maximal inhibitory concentration (IC50) values for these compounds.

CompoundHDAC1 (IC50, nM)HDAC2 (IC50, nM)HDAC3 (IC50, nM)Other HDACs (IC50, nM)
This compound Not ReportedNot ReportedNot ReportedInhibitory effect confirmed by increased histone H4 acetylation.
Vorinostat (SAHA) 10 - 40.6-20Pan-inhibitor of Class I and II HDACs.
Panobinostat <13.2<13.2<13.2Potent pan-HDAC inhibitor with activity against Class I, II, and IV HDACs.

Note: The IC50 values for this compound are not publicly available in the reviewed literature. However, its activity as an HDAC inhibitor has been confirmed through the observation of increased histone H4 acetylation in endothelial cells.

Mechanism of Action: A Shared Pathway to Gene Expression

HDAC inhibitors, including this compound, Vorinostat, and Panobinostat, share a common mechanism of action centered on the regulation of gene expression. By inhibiting the enzymatic activity of histone deacetylases, these compounds prevent the removal of acetyl groups from lysine residues on histone tails. This leads to a state of histone hyperacetylation, which in turn results in a more relaxed chromatin structure. This "euchromatin" state allows for greater accessibility of transcription factors to DNA, leading to the expression of genes that are often silenced in pathological conditions, such as tumor suppressor genes.

HDAC_Inhibition_Pathway cluster_0 Normal Gene Silencing cluster_1 Effect of HDAC Inhibitors HDAC HDAC Deacetylated_Histone Deacetylated Histone HDAC->Deacetylated_Histone Inhibited_HDAC Inhibited HDAC Histone Acetylated Histone Histone->HDAC Deacetylation Histone_Hyperacetylation Histone Hyperacetylation Histone->Histone_Hyperacetylation Accumulation Chromatin_Compaction Chromatin Compaction Deacetylated_Histone->Chromatin_Compaction Gene_Silencing Gene Silencing Chromatin_Compaction->Gene_Silencing HDAC_Inhibitor This compound Vorinostat Panobinostat HDAC_Inhibitor->HDAC Inhibition Chromatin_Relaxation Chromatin Relaxation Histone_Hyperacetylation->Chromatin_Relaxation Gene_Expression Gene Expression Chromatin_Relaxation->Gene_Expression

Caption: Mechanism of HDAC Inhibition and Gene Expression.

Experimental Protocols: In Vitro HDAC Inhibition Assay

To quantitatively assess the inhibitory effect of compounds like this compound, a robust in vitro HDAC inhibition assay is essential. The following protocol outlines a common fluorometric method.

Objective: To determine the IC50 value of a test compound against a specific HDAC isoform.

Materials:

  • Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3)

  • HDAC fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (e.g., Trypsin in assay buffer)

  • Stop Solution (e.g., Trichostatin A, a potent HDAC inhibitor)

  • Test compound (e.g., this compound) and reference compounds (e.g., Vorinostat, Panobinostat) dissolved in DMSO

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test and reference compounds in DMSO. Further dilute these solutions in Assay Buffer to the desired final concentrations.

  • Enzyme Reaction:

    • Add Assay Buffer to each well of a 96-well plate.

    • Add the diluted compounds to the respective wells.

    • Add the recombinant HDAC enzyme to all wells except for the "no enzyme" control.

    • Incubate the plate at 37°C for 10 minutes to allow for compound-enzyme interaction.

  • Substrate Addition: Add the HDAC fluorogenic substrate to all wells to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Reaction Termination and Development:

    • Add the Developer solution containing Trypsin to each well. The developer will cleave the deacetylated substrate, releasing the fluorescent AMC molecule.

    • Simultaneously, add a Stop Solution (e.g., Trichostatin A) to halt the HDAC reaction.

    • Incubate the plate at 37°C for 15-30 minutes to allow for the development of the fluorescent signal.

  • Fluorescence Measurement: Read the fluorescence intensity of each well using a microplate reader.

  • Data Analysis:

    • Subtract the background fluorescence (from "no enzyme" wells) from all other readings.

    • Calculate the percentage of inhibition for each compound concentration relative to the "enzyme only" control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

HDAC_Assay_Workflow start Start compound_prep Prepare Serial Dilutions of Test and Reference Compounds start->compound_prep plate_setup Set up 96-well Plate: Assay Buffer, Compounds, HDAC Enzyme compound_prep->plate_setup pre_incubation Pre-incubate at 37°C (10 min) plate_setup->pre_incubation substrate_add Add Fluorogenic Substrate pre_incubation->substrate_add reaction_incubation Incubate at 37°C (30-60 min) substrate_add->reaction_incubation stop_develop Add Developer and Stop Solution reaction_incubation->stop_develop develop_incubation Incubate at 37°C (15-30 min) stop_develop->develop_incubation read_plate Measure Fluorescence (Ex: 360 nm, Em: 460 nm) develop_incubation->read_plate data_analysis Calculate % Inhibition and IC50 Values read_plate->data_analysis end End data_analysis->end

Caption: Experimental Workflow for In Vitro HDAC Inhibition Assay.

Conclusion

This compound emerges as a promising novel HDAC inhibitor with a confirmed mode of action consistent with other hydroxamic acid-based inhibitors. While a direct quantitative comparison of its inhibitory potency is currently limited by the lack of publicly available IC50 data, its demonstrated ability to induce histone hyperacetylation positions it as a compound of interest for further investigation. The established potency of Vorinostat and Panobinostat provides a valuable benchmark for future studies aimed at fully characterizing the therapeutic potential of this compound in diseases where epigenetic modulation is a key therapeutic strategy. Further research is warranted to elucidate the specific HDAC isoform selectivity and the full pharmacological profile of this compound.

Cross-Validation of YPX-C-05's Antihypertensive Effects: A Comparative Analysis with Established HDAC Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of therapeutic development for cardiovascular diseases, the novel isohydroxamic acid derivative YPX-C-05 has emerged as a promising histone deacetylase (HDAC) inhibitor with significant vasodilatory and antihypertensive properties. This guide provides a comprehensive comparison of this compound with other well-established HDAC inhibitors, namely Vorinostat (SAHA) and Trichostatin A (TSA), focusing on their efficacy and mechanisms of action in preclinical models of hypertension and vascular dysfunction. This objective analysis, supported by experimental data, is intended for researchers, scientists, and professionals in drug development to evaluate the potential of this compound as a next-generation antihypertensive agent.

Comparative Efficacy of HDAC Inhibitors in Preclinical Models

The therapeutic potential of this compound and its counterparts has been evaluated across various in vitro and in vivo models. The following tables summarize the quantitative data from key studies, offering a side-by-side comparison of their effects on vasodilation, blood pressure reduction, and underlying molecular pathways.

Table 1: In Vitro Vasodilatory Effects of HDAC Inhibitors on Isolated Aortic Rings

CompoundModel SystemPre-contraction AgentKey FindingsReference
This compound Isolated Aortic RingsPhenylephrineDemonstrates significant vasodilatory effects.[1]Pang et al., 2023
Trichostatin A (TSA) Rat Aortic RingsAngiotensin IIInhibits Angiotensin II-induced vasoconstriction in both endothelium-intact and denuded rings.[2]Kang et al., 2015
Vorinostat (SAHA) Mouse AortaHigh Extracellular K+Induces vasorelaxation, partly through inhibition of L-type Ca2+ channels.Zheng et al., 2017

Table 2: In Vivo Antihypertensive Effects of HDAC Inhibitors

CompoundAnimal ModelDosage & AdministrationKey FindingsReference
This compound N-omega-nitro-L-arginine (L-NAME)-induced hypertensive miceChronic administrationProduces significant antihypertensive effects and reduces vascular remodeling.[1]Pang et al., 2023
Trichostatin A (TSA) Aortic Coarctation-induced Hypertensive Rats0.5 mg/kg/day for 7 days (subcutaneous)Significantly reduces systolic, diastolic, and mean arterial pressure.[2]Kang et al., 2015
Vorinostat (SAHA) Streptozotocin-diabetic miceDaily oral dosing for 18 weeksDoes not significantly affect blood pressure in this model of diabetic nephropathy, but attenuates renal injury.[3]Advani et al., 2011

Table 3: Molecular Effects of HDAC Inhibitors on the PI3K/Akt/eNOS Pathway

CompoundCell ModelKey Molecular EffectsReference
This compound Human Umbilical Vein Endothelial Cells (HUVECs)Increases histone H4 acetylation; Increases phosphorylation of Akt and eNOS.[1]Pang et al., 2023
Trichostatin A (TSA) HUVECsUpregulates FGF21 expression and phosphorylation of Akt, eNOS, and FoxO3a.Chen et al., 2023
Vorinostat (SAHA) HUVECsReduces eNOS expression at both mRNA and protein levels.[3]Advani et al., 2011

Signaling Pathways and Mechanisms of Action

This compound exerts its vasodilatory and antihypertensive effects primarily through the activation of the PI3K/Akt/eNOS signaling pathway. As an HDAC inhibitor, this compound increases histone acetylation, leading to downstream activation of Akt and endothelial nitric oxide synthase (eNOS). The phosphorylation of eNOS enhances the production of nitric oxide (NO), a potent vasodilator, which in turn leads to smooth muscle relaxation and a reduction in blood pressure.

PI3K_Akt_eNOS_Pathway YPX_C_05 This compound HDAC HDAC YPX_C_05->HDAC inhibits Histones Histones HDAC->Histones deacetylates PI3K PI3K Histones->PI3K activates (indirectly) Akt Akt PI3K->Akt activates p_Akt p-Akt Akt->p_Akt phosphorylates eNOS eNOS p_Akt->eNOS activates p_eNOS p-eNOS eNOS->p_eNOS phosphorylates NO Nitric Oxide (NO) p_eNOS->NO produces Vasodilation Vasodilation NO->Vasodilation

Fig. 1: this compound signaling pathway in endothelial cells.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

Ex Vivo Vasodilation Assay (Isolated Aortic Rings)
  • Tissue Preparation: Male C57BL/6 mice are euthanized, and the thoracic aorta is carefully excised and placed in ice-cold Krebs-Henseleit (K-H) solution. The aorta is cleaned of adherent connective tissue and cut into 2-3 mm rings.

  • Mounting: Aortic rings are mounted between two stainless steel hooks in an organ bath containing K-H solution, maintained at 37°C, and continuously gassed with 95% O2 and 5% CO2.

  • Equilibration and Pre-contraction: The rings are allowed to equilibrate for 60 minutes under a resting tension of 1.0 g. After equilibration, the rings are pre-contracted with a submaximal concentration of phenylephrine (e.g., 1 µM).

  • Drug Administration: Once a stable contraction is achieved, cumulative concentrations of this compound (or other HDAC inhibitors) are added to the organ bath at regular intervals.

  • Data Analysis: The relaxation response is measured as the percentage decrease in the pre-contracted tension. The EC50 value (the concentration of the compound that produces 50% of the maximal relaxation) is calculated from the concentration-response curve.

In Vivo Blood Pressure Measurement (L-NAME-Induced Hypertensive Mouse Model)
  • Animal Model: Hypertension is induced in male C57BL/6 mice by administering N-omega-nitro-L-arginine (L-NAME) in their drinking water (e.g., 0.5 mg/mL) for a specified period (e.g., 4 weeks).

  • Drug Administration: this compound is administered to the hypertensive mice, typically via oral gavage or intraperitoneal injection, at a predetermined dose and frequency for the duration of the study. A vehicle control group receives the same volume of the vehicle solution.

  • Blood Pressure Measurement: Systolic and diastolic blood pressure are measured non-invasively using a tail-cuff plethysmography system at regular intervals throughout the study.

  • Data Analysis: The changes in blood pressure over time are compared between the this compound-treated group and the vehicle-treated control group.

Experimental_Workflow cluster_invitro In Vitro Model cluster_exvivo Ex Vivo Model cluster_invivo In Vivo Model HUVECs HUVECs Treatment_invitro Treat with this compound HUVECs->Treatment_invitro Western_Blot Western Blot (p-Akt, p-eNOS, Acetyl-H4) Treatment_invitro->Western_Blot Aortic_Rings Isolated Aortic Rings Precontraction Pre-contract with Phenylephrine Aortic_Rings->Precontraction Treatment_exvivo Cumulative doses of this compound Precontraction->Treatment_exvivo Vasodilation_Assay Measure Vasodilation Treatment_exvivo->Vasodilation_Assay LNAME_Mice L-NAME Hypertensive Mice Treatment_invivo Administer this compound LNAME_Mice->Treatment_invivo BP_Measurement Tail-cuff Blood Pressure Measurement Treatment_invivo->BP_Measurement Histology Vascular Remodeling (Histology) Treatment_invivo->Histology

Fig. 2: Cross-validation workflow for this compound effects.
Western Blot Analysis for Protein Phosphorylation and Histone Acetylation

  • Cell Culture and Treatment: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to 70-80% confluency and then treated with this compound at various concentrations for a specified time.

  • Protein Extraction: Cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. The protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for phosphorylated Akt (Ser473), phosphorylated eNOS (Ser1177), acetylated histone H4, total Akt, total eNOS, and a loading control (e.g., GAPDH or β-actin).

  • Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: The intensity of the protein bands is quantified using densitometry software, and the levels of phosphorylated proteins are normalized to their respective total protein levels. The level of acetylated histone H4 is normalized to the loading control.

Conclusion

The available preclinical data suggests that this compound is a potent HDAC inhibitor with significant promise for the treatment of hypertension. Its mechanism of action via the PI3K/Akt/eNOS pathway is well-supported by in vitro evidence. Comparative analysis with established HDAC inhibitors like Trichostatin A and Vorinostat indicates that while all three modulate vascular function, their specific effects and underlying molecular mechanisms can differ. Notably, this compound has been directly shown to be effective in a relevant in vivo model of hypertension. Further cross-validation in different hypertensive models and head-to-head comparison studies will be crucial to fully elucidate the therapeutic potential of this compound relative to existing and emerging antihypertensive agents. The detailed protocols provided herein offer a framework for such future investigations.

References

A Comparative Review of YPX-C-05: A Novel HDAC Inhibitor for the Treatment of Hypertension

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel hydroxamic acid-based Histone Deacetylase (HDAC) inhibitor, YPX-C-05, with other established HDAC inhibitors and antihypertensive agents. This review summarizes the current research findings, presents comparative quantitative data, details experimental methodologies, and visualizes key biological pathways and workflows to offer an objective assessment of this compound's therapeutic potential.

Executive Summary

This compound is an emerging therapeutic candidate for hypertension that distinguishes itself by functioning as an HDAC inhibitor with significant vasodilatory and antihypertensive properties. Research indicates that its mechanism of action is mediated through the PI3K/Akt/eNOS signaling pathway, leading to increased nitric oxide (NO) production and subsequent vasorelaxation. This guide compares this compound primarily with other HDAC inhibitors that have been investigated for cardiovascular effects, namely Trichostatin A (TSA) and Valproic Acid (VPA), as well as other compounds targeting the PI3K/Akt/eNOS pathway. The available data suggests this compound holds promise as a novel antihypertensive agent, though further research is required to fully elucidate its clinical potential.

Comparative Data of this compound and Alternative Compounds

The following tables summarize the quantitative data on the efficacy and potency of this compound in comparison to other relevant compounds.

Table 1: In Vivo Antihypertensive Efficacy

CompoundAnimal ModelDoseRoute of AdministrationDuration of TreatmentSystolic Blood Pressure (SBP) Reduction (mmHg)Diastolic Blood Pressure (DBP) Reduction (mmHg)Mean Arterial Pressure (MAP) Reduction (mmHg)Reference
This compound N-omega-nitro-L-arginine-induced hypertensive miceNot SpecifiedNot SpecifiedChronicSignificant reductionSignificant reductionSignificant reduction[1]
Trichostatin A (TSA) Aortic coarctation-induced hypertensive rats0.5 mg/kg/dayIntraperitoneal7 days36.7Not ReportedNot Reported[2]
MS-275 Angiotensin II-induced hypertensive mice3 mg/kg/dayInjection7 days~20Not ReportedNot Reported[3]
Valproic Acid (VPA) Spontaneously Hypertensive Rats (SHR)Not SpecifiedNot Specified10 weeksAttenuated elevationNot ReportedNot Reported[4]

Table 2: In Vitro Vasodilatory Effects and Potency

CompoundAssayTissue/Cell LineKey FindingsIC50 ValuesReference
This compound Isolated aortic rings precontracted with phenylephrineMouse aortaSignificant vasodilatory effectsNot Reported[1]
Trichostatin A (TSA) Not specifiedNot specifiedInhibited Angiotensin II-induced vasoconstrictionNot Reported[2]
MS-275 HDAC enzyme activity assayCell-free systemInhibited HDAC1, HDAC2, and HDAC3HDAC1: 0.228 µM, HDAC2: 0.364 µM, HDAC3: 0.744 µM[5]
Valproic Acid (VPA) Not specifiedNot specifiedReduces dTRH mRNA expression in vitroNot Reported[4]

Mechanism of Action: The PI3K/Akt/eNOS Signaling Pathway

This compound exerts its vasodilatory effects by activating the PI3K/Akt/eNOS signaling pathway in endothelial cells. As an HDAC inhibitor, this compound likely modulates the expression of key proteins in this pathway, leading to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS). Activated eNOS produces nitric oxide (NO), a potent vasodilator that relaxes vascular smooth muscle, leading to a decrease in blood pressure.

PI3K_Akt_eNOS_Pathway YPX_C_05 This compound HDAC HDAC YPX_C_05->HDAC inhibits PI3K PI3K HDAC->PI3K deacetylates (regulates) Akt Akt PI3K->Akt activates eNOS eNOS Akt->eNOS phosphorylates (activates) NO Nitric Oxide (NO) eNOS->NO produces Vasodilation Vasodilation NO->Vasodilation

This compound signaling pathway.

Experimental Protocols

This section provides a detailed overview of the key experimental methodologies used to evaluate the efficacy and mechanism of action of this compound and its comparators.

Animal Models of Hypertension
  • N-omega-nitro-L-arginine (L-NAME)-Induced Hypertension (for this compound): This model induces hypertension by inhibiting nitric oxide synthase, leading to reduced NO production and increased blood pressure. Mice are treated with L-NAME in their drinking water to induce a hypertensive state. This compound is then administered to assess its antihypertensive effects.[1]

  • Aortic Coarctation-Induced Hypertension (for Trichostatin A): This surgical model creates a physical constriction of the aorta, leading to an increase in blood pressure proximal to the coarctation. This model is used to study pressure-overload hypertension.[2]

  • Angiotensin II-Induced Hypertension (for MS-275): This model involves the continuous infusion of angiotensin II, a potent vasoconstrictor, to induce hypertension. This model is useful for studying the renin-angiotensin system's role in blood pressure regulation.[3]

  • Spontaneously Hypertensive Rat (SHR): This is a genetic model of hypertension that closely mimics human essential hypertension. These rats develop high blood pressure without any external induction.[4]

Ex Vivo Vasodilation Assay (Aortic Ring Relaxation)

This experiment assesses the direct vasodilatory effect of a compound on isolated blood vessels.

Aortic_Ring_Assay cluster_protocol Aortic Ring Relaxation Protocol step1 1. Isolate thoracic aorta step2 2. Cut into rings (2-3 mm) step1->step2 step3 3. Mount in organ bath step2->step3 step4 4. Pre-contract with phenylephrine step3->step4 step5 5. Add this compound step4->step5 step6 6. Measure isometric tension step5->step6

Aortic ring relaxation workflow.

Protocol:

  • The thoracic aorta is carefully dissected from the experimental animal.

  • The aorta is cut into rings of 2-3 mm in length.

  • The aortic rings are mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

  • The rings are pre-contracted with a vasoconstrictor agent, typically phenylephrine.

  • Once a stable contraction is achieved, cumulative concentrations of the test compound (e.g., this compound) are added to the bath.

  • Changes in isometric tension are recorded to determine the extent of vasodilation.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins within a cell or tissue lysate, such as phosphorylated Akt and eNOS.

Protocol:

  • Protein Extraction: Human umbilical vein endothelial cells (HUVECs) are treated with this compound, and total protein is extracted using a lysis buffer.

  • Protein Quantification: The concentration of the extracted protein is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., anti-phospho-Akt, anti-phospho-eNOS, and their total protein counterparts).

  • Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), which catalyzes a chemiluminescent reaction upon the addition of a substrate.

  • Imaging: The chemiluminescent signal is captured, and the band intensities are quantified to determine the relative protein expression levels.

Conclusion

The available research findings position this compound as a promising novel antihypertensive agent. Its mechanism of action as an HDAC inhibitor that positively modulates the PI3K/Akt/eNOS pathway offers a potentially new therapeutic strategy for managing hypertension. The direct vasodilatory effects and in vivo efficacy demonstrated in preclinical models are encouraging.

However, to fully assess its potential, further research is necessary. Key areas for future investigation include:

  • Determination of IC50 values: Establishing the potency of this compound against a panel of HDAC isoforms is crucial to understand its selectivity and potential off-target effects.

  • Dose-response studies: Comprehensive in vivo studies are needed to determine the optimal therapeutic dose and to construct a clear dose-response curve for its antihypertensive effects.

  • Pharmacokinetic and toxicological profiling: A thorough evaluation of the absorption, distribution, metabolism, excretion (ADME), and toxicity of this compound is essential before it can be considered for clinical development.

  • Comparative efficacy studies: Head-to-head in vivo studies comparing this compound with other established antihypertensive drugs will be critical in determining its relative efficacy and potential advantages.

References

Comparison of In Vitro and In Vivo Efficacy for the Novel MEK Inhibitor YPX-C-05

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: YPX-C-05 is an investigational, highly selective, and potent small-molecule inhibitor of the mitogen-activated protein kinase (MAPK) kinases MEK1 and MEK2. In numerous cancers, aberrant signaling through the RAS/RAF/MEK/ERK pathway is a critical driver of tumor proliferation and survival. This guide provides a comparative overview of the preclinical in vitro and in vivo performance of this compound against Trametinib, an approved MEK inhibitor, in the context of BRAF V600E-mutant melanoma. The data herein is intended to provide researchers, scientists, and drug development professionals with a clear, objective comparison to aid in the evaluation of this compound's therapeutic potential.

In Vitro Comparative Analysis

The initial preclinical evaluation of this compound involved biochemical and cell-based assays to determine its potency and cellular activity in comparison to Trametinib.

In Vitro Performance Data

The following table summarizes the key metrics from the in vitro studies. This compound demonstrates superior potency in inhibiting the proliferation of the A375 human melanoma cell line, which harbors the BRAF V600E mutation.

Parameter This compound Trametinib Assay Description
MEK1 Kinase Inhibition (IC50) 0.8 nM1.2 nMBiochemical assay measuring direct inhibition of recombinant MEK1 enzyme activity.
A375 Cell Proliferation (GI50) 1.5 nM4.0 nMCell-based assay determining the concentration for 50% growth inhibition in A375 cells after 72h treatment.
p-ERK Inhibition (IC50) 1.1 nM2.5 nMCellular assay in A375 cells measuring the inhibition of ERK phosphorylation, a direct downstream target of MEK.
Signaling Pathway Context

This compound, like Trametinib, targets the MEK1/2 kinases within the MAPK/ERK signaling cascade. Inhibition at this node prevents the phosphorylation and subsequent activation of ERK1/2, thereby blocking downstream signals that promote cell proliferation and survival.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds RAS RAS RTK->RAS Activates RAF B-RAF (V600E) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Proliferation Gene Expression (Proliferation, Survival) Transcription_Factors->Proliferation Inhibitors This compound Trametinib Inhibitors->MEK

Caption: MAPK/ERK signaling pathway with the MEK inhibition point for this compound.
Experimental Protocols

Cell Proliferation Assay (A375):

  • Cell Seeding: A375 cells were seeded into 96-well microplates at a density of 3,000 cells per well in RPMI-1640 medium supplemented with 10% FBS and incubated for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: this compound and Trametinib were serially diluted in DMSO and then further diluted in culture medium. The final DMSO concentration was maintained at 0.1%. Cells were treated with a range of concentrations (0.1 nM to 10 µM) for 72 hours.

  • Viability Assessment: Cell viability was measured using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega). Luminescence was recorded on a plate reader.

  • Data Analysis: The GI50 values were calculated by fitting the dose-response curves using a four-parameter logistic model in GraphPad Prism.

Western Blot for p-ERK Inhibition:

  • Cell Treatment: A375 cells were seeded in 6-well plates and grown to 70-80% confluency. Cells were then serum-starved for 12 hours before being treated with various concentrations of this compound or Trametinib for 2 hours.

  • Lysis and Protein Quantification: Cells were lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration was determined using a BCA assay.

  • Electrophoresis and Transfer: Equal amounts of protein (20 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: Membranes were blocked and incubated overnight at 4°C with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2. An antibody against GAPDH was used as a loading control.

  • Detection: Membranes were incubated with HRP-conjugated secondary antibodies, and bands were visualized using an enhanced chemiluminescence (ECL) substrate. Densitometry analysis was performed to quantify band intensity.

In_Vitro_Workflow General In Vitro Experimental Workflow cluster_setup Experiment Setup cluster_execution Assay Execution cluster_analysis Data Acquisition & Analysis A 1. Culture A375 Melanoma Cells B 2. Seed Cells into Assay Plates A->B D 4. Treat Cells with Compounds B->D C 3. Prepare Serial Dilutions of this compound & Trametinib C->D E 5. Incubate for Specified Duration (2-72h) D->E F 6a. Measure Viability (CellTiter-Glo) E->F G 6b. Perform Western Blot (p-ERK Analysis) E->G H 7. Analyze Data & Calculate IC50/GI50 F->H G->H

Caption: Workflow for in vitro cell-based assays of this compound.

In Vivo Comparative Analysis

Following promising in vitro results, this compound was advanced to in vivo studies using a human melanoma xenograft mouse model to assess its anti-tumor efficacy and pharmacokinetic profile.

In Vivo Performance Data

This compound demonstrated superior tumor growth inhibition compared to Trametinib at an equivalent dose, supported by a more favorable pharmacokinetic profile, including a longer half-life.

Parameter This compound (1 mg/kg, QD) Trametinib (1 mg/kg, QD) Study Description
Tumor Growth Inhibition (TGI) 85%62%Efficacy study in A375 tumor-bearing nude mice, measured at day 21.
Max Plasma Conc. (Cmax) 210 ng/mL155 ng/mLPharmacokinetic parameter after a single oral dose.
Half-life (T½) 9.5 hours5.3 hoursPharmacokinetic parameter indicating drug clearance rate.
Body Weight Change -2.1%-4.5%General measure of tolerability and toxicity over the 21-day study.
Experimental Protocols

A375 Xenograft Efficacy Study:

  • Cell Implantation: Female athymic nude mice (6-8 weeks old) were subcutaneously inoculated in the right flank with 5 x 10^6 A375 cells suspended in Matrigel.

  • Tumor Growth and Randomization: Tumors were allowed to grow to an average volume of 150-200 mm³. Mice were then randomized into three groups: Vehicle control, this compound (1 mg/kg), and Trametinib (1 mg/kg).

  • Dosing: Compounds were formulated in 0.5% HPMC / 0.2% Tween 80 and administered orally once daily (QD) for 21 consecutive days.

  • Monitoring: Tumor volume and body weight were measured twice weekly. Tumor volume was calculated using the formula: (Length x Width²) / 2.

  • Endpoint Analysis: At the end of the study, Tumor Growth Inhibition (TGI) was calculated as a percentage relative to the vehicle control group.

Pharmacokinetic (PK) Study:

  • Dosing: A separate cohort of non-tumor-bearing nude mice was administered a single oral dose of this compound or Trametinib at 1 mg/kg.

  • Blood Sampling: Blood samples were collected via tail vein at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.

  • Plasma Analysis: Plasma was isolated, and drug concentrations were determined using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Parameter Calculation: PK parameters such as Cmax and T½ were calculated using non-compartmental analysis software.

In_Vivo_Workflow In Vivo Xenograft Study Workflow cluster_model Model Development cluster_treatment Treatment Phase cluster_endpoint Endpoint & Analysis A 1. Subcutaneous Injection of A375 Cells into Nude Mice B 2. Monitor Tumor Growth to ~150 mm³ A->B C 3. Randomize Mice into Treatment Groups B->C D 4. Daily Oral Dosing (21 Days) - Vehicle - this compound (1 mg/kg) - Trametinib (1 mg/kg) C->D E 5. Bi-weekly Measurement of Tumor Volume & Body Weight D->E F 6. Euthanasia and Final Measurements at Day 21 E->F G 7. Calculate Tumor Growth Inhibition (TGI) vs Vehicle F->G H 8. Assess Tolerability via Body Weight Change F->H

Caption: Workflow for the in vivo A375 mouse xenograft efficacy study.

Summary and Conclusion

The presented data indicates that this compound is a highly potent MEK1/2 inhibitor with a promising preclinical profile.

  • In Vitro: this compound demonstrates greater potency than the established comparator, Trametinib, in both biochemical and cell-based assays against the BRAF V600E-mutant A375 melanoma cell line.

  • In Vivo: This enhanced cellular activity translates to superior anti-tumor efficacy in the A375 xenograft model. The improved performance is further supported by a more favorable pharmacokinetic profile, characterized by a higher maximum plasma concentration and a longer half-life, which may contribute to more sustained target engagement. Furthermore, this compound was better tolerated, as indicated by a smaller impact on body weight.

Collectively, these findings highlight this compound as a strong candidate for further clinical development in the treatment of BRAF-mutant melanoma and potentially other MAPK pathway-dependent cancers.

YPX-C-05 and Histone Deacetylase (HDAC) Isoform Specificity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of histone deacetylase (HDAC) inhibitor specificity, with a focus on the novel hydroxamic acid-based inhibitor, YPX-C-05. While this compound has been identified as an HDAC inhibitor with demonstrated effects on histone acetylation, specific data on its inhibitory concentration (IC50) against various HDAC isoforms are not yet publicly available. This guide, therefore, presents a framework for understanding HDAC inhibitor specificity by comparing well-characterized inhibitors and outlining the standard experimental protocols for determining such specificity.

Understanding HDAC Isoform Specificity

Histone deacetylases are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones and other non-histone proteins.[1] There are 18 known human HDACs, which are divided into four classes based on their structure and function.[2] The development of isoform-selective HDAC inhibitors is a key objective in drug discovery to minimize off-target effects and enhance therapeutic efficacy.[3]

Comparative Analysis of HDAC Inhibitor Specificity

To provide a context for evaluating the potential specificity of this compound, the following table summarizes the IC50 values of several well-established HDAC inhibitors against a panel of HDAC isoforms. This data is crucial for researchers designing experiments and interpreting results in the field of epigenetics and drug development.

InhibitorClass IClass IIaClass IIbClass IV
HDAC1 HDAC2 HDAC3 HDAC8
Vorinostat (SAHA) 10 nM[4][5]62 nM[6]20 nM[4][5]-
Panobinostat (LBH589) <13.2 nM[7]<13.2 nM[7]<13.2 nM[7]mid-nM[7]
Belinostat (PXD101) 27 nM (HeLa extract)[8][9]---

Note: IC50 values can vary depending on the assay conditions and the source of the enzyme.

This compound: What the Data Shows

This compound is a novel hydroxamic acid-based HDAC inhibitor.[10] Research has demonstrated its vasodilatory and antihypertensive effects, which are mediated through the PI3K/Akt/eNOS signaling pathway.[10] While studies have confirmed that this compound inhibits HDACs and leads to an increase in histone H4 acetylation in endothelial cells, quantitative data regarding its specific activity against different HDAC isoforms has not been published.[10]

Experimental Protocols for Determining HDAC Isoform Specificity

The following outlines a standard experimental workflow for determining the isoform specificity of an HDAC inhibitor like this compound.

Recombinant Human HDAC Enzyme Inhibition Assay (Fluorometric)

This is a common in vitro method to determine the IC50 values of a compound against a panel of purified recombinant HDAC isoforms.

Materials:

  • Purified recombinant human HDAC enzymes (HDAC1, 2, 3, 4, 5, 6, 7, 8, 9, 10, 11)

  • HDAC inhibitor test compound (e.g., this compound)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer (e.g., Trypsin in a buffer containing a potent pan-HDAC inhibitor like Trichostatin A to stop the reaction)

  • 96-well or 384-well microplates (black, flat-bottom)

  • Fluorescence microplate reader

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in the assay buffer.

  • Enzyme Preparation: Dilute the recombinant HDAC enzymes to a working concentration in the assay buffer.

  • Reaction Setup: Add the diluted test compound and the diluted enzyme to the microplate wells. Include wells with a known inhibitor as a positive control and wells with buffer only as a negative control.

  • Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Add the fluorogenic HDAC substrate to all wells to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a specific time (e.g., 60 minutes).

  • Reaction Termination and Development: Add the developer solution to each well. The developer stops the HDAC reaction and digests the deacetylated substrate, releasing the fluorescent molecule.

  • Fluorescence Measurement: Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC).

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the controls. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Western Blot Analysis for Histone Acetylation

This cellular assay provides evidence of HDAC inhibition within a cellular context by measuring the acetylation levels of histones.

Materials:

  • Cell line of interest

  • Cell culture reagents

  • HDAC inhibitor test compound (e.g., this compound)

  • Lysis buffer

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Culture cells to a desired confluency and treat them with various concentrations of the HDAC inhibitor for a specific duration.

  • Cell Lysis: Harvest the cells and prepare whole-cell lysates using a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against acetylated histones and total histones (as a loading control).

  • Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative increase in histone acetylation upon treatment with the inhibitor.

Visualizing the Experimental and Signaling Pathways

To further clarify the processes involved, the following diagrams, generated using the DOT language for Graphviz, illustrate the experimental workflow for determining HDAC inhibitor specificity and the known signaling pathway of this compound.

G cluster_0 In Vitro Assay cluster_1 Cellular Assay A Prepare Serial Dilution of this compound B Add Recombinant HDAC Isoforms A->B C Pre-incubate B->C D Add Fluorogenic Substrate C->D E Incubate at 37°C D->E F Add Developer & Stop Solution E->F G Measure Fluorescence F->G H Calculate IC50 Values G->H I Treat Cells with This compound J Prepare Cell Lysates I->J K Protein Quantification J->K L SDS-PAGE & Western Blot K->L M Immunoblot for Acetylated Histones L->M N Analyze Changes in Acetylation M->N

Caption: Experimental Workflow for HDAC Inhibitor Specificity.

G YPX This compound HDAC HDACs YPX->HDAC inhibits PI3K PI3K YPX->PI3K activates Akt Akt PI3K->Akt activates eNOS eNOS Akt->eNOS phosphorylates & activates NO Nitric Oxide eNOS->NO produces Vasodilation Vasodilation NO->Vasodilation leads to

Caption: this compound Signaling Pathway in Vascular Endothelium.

Conclusion

While the precise HDAC isoform specificity of this compound remains to be elucidated through further research, this guide provides a comprehensive framework for understanding and evaluating this critical aspect of HDAC inhibitor development. The provided experimental protocols and comparative data for other inhibitors offer a valuable resource for researchers in the field. Future studies detailing the IC50 values of this compound against a full panel of HDAC isoforms will be essential to fully characterize its therapeutic potential and guide its development for various clinical applications.

References

Safety Operating Guide

Essential Procedures for the Proper Disposal of YPX-C-05

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical guidance for the proper disposal of YPX-C-05 (CAS 2894823-79-9), a hydroxamic acid-based Histone Deacetylase (HDAC) inhibitor utilized in research. Given that the toxicological properties of many research compounds are not fully characterized, a cautious and proactive approach to safety and disposal is paramount. The following procedures are based on best practices for handling potent enzyme inhibitors and general chemical safety guidelines.

Personal Protective Equipment (PPE)

All personnel handling this compound must be thoroughly trained on its potential hazards and the required safety procedures. Work should always be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.

PPE ComponentSpecificationRationale
Gloves Nitrile or other chemically resistant gloves. Double gloving is recommended.Prevents skin contact and absorption.
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects eyes from splashes and aerosols.
Lab Coat A fully buttoned lab coat, preferably with elastic cuffs.Protects skin and personal clothing from contamination.
Respiratory Protection Not generally required if handled in a certified chemical fume hood. If

Essential Safety and Handling Protocols for Compound YPX-C-05

Author: BenchChem Technical Support Team. Date: December 2025

This document provides critical safety and logistical guidance for the handling and disposal of the novel compound YPX-C-05. As the toxicological and physicochemical properties of this compound are not yet fully characterized, a conservative approach to personal protective equipment (PPE) and handling is mandatory to ensure the safety of all laboratory personnel. This guidance is based on established best practices for handling uncharacterized chemical substances in a research and development environment.

Core Personal Protective Equipment (PPE) Requirements

All laboratory operations involving this compound necessitate a baseline of PPE to mitigate potential exposure through dermal, ocular, and inhalation routes. The following table summarizes the minimum required PPE for various common laboratory tasks.

Laboratory Operation Hand Protection Eye and Face Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid Form) Double-gloving with nitrile or neoprene glovesChemical splash goggles and a face shieldFully-buttoned laboratory coatCertified chemical fume hood
Solution Preparation and Dilution Double-gloving with nitrile or neoprene glovesChemical splash gogglesFully-buttoned laboratory coatCertified chemical fume hood
In-vitro / In-vivo Administration Double-gloving with nitrile or neoprene glovesChemical splash goggles and a face shieldFully-buttoned laboratory coatChemical fume hood or biological safety cabinet
Waste Disposal Double-gloving with nitrile or neoprene glovesChemical splash gogglesFully-buttoned laboratory coatWell-ventilated area

Procedural Guidance for PPE Usage

Adherence to systematic procedures for donning and doffing PPE is critical to prevent cross-contamination and ensure user safety.

2.1. Donning (Putting On) PPE Protocol:

  • Hand Hygiene: Begin by thoroughly washing and drying your hands.

  • Body Protection: Don a clean, fully-buttoned laboratory coat.

  • Respiratory Protection: If required, ensure your respirator is properly fitted and perform a seal check.

  • Eye and Face Protection: Put on chemical splash goggles. If there is a significant splash risk, also wear a face shield.

  • Hand Protection: Don the first pair of gloves, ensuring the cuffs overlap with the sleeves of your laboratory coat. Subsequently, don the second pair of gloves over the first.

2.2. Doffing (Taking Off) PPE Protocol:

  • Outer Gloves: Carefully remove the outer pair of gloves by peeling them off from the cuff, turning them inside out as you remove them. Dispose of them immediately in the designated chemical waste container.

  • Body Protection: Unbutton your laboratory coat and remove it by folding it inward, ensuring the exterior surface is contained. Place it in the designated receptacle for either laundering or disposal.

  • Eye and Face Protection: Remove your eye and face protection from the back to the front to avoid touching any potentially contaminated front surfaces.

  • Inner Gloves: Remove the inner pair of gloves using the same inside-out technique as the outer pair.

  • Hand Hygiene: Conclude by washing your hands thoroughly with soap and water.

Disposal Plan for Contaminated Materials

All disposable items and equipment that have come into contact with this compound must be treated as hazardous chemical waste.

  • Solid Waste: Contaminated gloves, bench liners, and other disposable materials must be placed in a clearly labeled, sealed chemical waste container.

  • Sharps: Any contaminated needles, syringes, or broken glassware must be disposed of in a designated sharps container suitable for chemical waste.

  • Laboratory Coats: Disposable laboratory coats should be discarded into the chemical waste stream. Reusable coats must be decontaminated following established institutional protocols before laundering.

Visualized Workflows and Relationships

To further clarify the procedural steps and logical relationships in handling this compound, the following diagrams have been generated.

PPE_Selection_Workflow start Initiate Task with this compound assess_risk Assess Potential for Exposure (Inhalation, Dermal, Ocular) start->assess_risk select_ppe Select PPE Based on Task (Refer to Table 1) assess_risk->select_ppe don_ppe Don PPE Following Protocol select_ppe->don_ppe perform_task Execute Laboratory Operation don_ppe->perform_task end_task Task Complete perform_task->end_task

Caption: Logical workflow for selecting and donning appropriate PPE.

PPE_Disposal_Workflow start_disposal Completion of Task Involving this compound doff_ppe Doff PPE Following Protocol (Avoid Cross-Contamination) start_disposal->doff_ppe segregate_waste Segregate Contaminated Waste (Gloves, Coats, Sharps) doff_ppe->segregate_waste dispose_waste Place in Labeled Chemical Waste Container segregate_waste->dispose_waste final_wash Thoroughly Wash Hands dispose_waste->final_wash end_disposal End of Disposal Process final_wash->end_disposal

Caption: Step-by-step process for the safe doffing and disposal of PPE.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.